GSK-340
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H31N3O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[(2S)-2-cyclopropyl-4-[[2-(hydroxymethyl)phenyl]methyl]-6-(1,2,3,6-tetrahydropyridin-4-yl)-2,3-dihydroquinoxalin-1-yl]ethanone |
InChI |
InChI=1S/C26H31N3O2/c1-18(31)29-24-9-8-21(19-10-12-27-13-11-19)14-25(24)28(16-26(29)20-6-7-20)15-22-4-2-3-5-23(22)17-30/h2-5,8-10,14,20,26-27,30H,6-7,11-13,15-17H2,1H3/t26-/m1/s1 |
InChI Key |
ARWMKZDWGIOCEU-AREMUKBSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GSK-340: A Technical Guide to its Mechanism of Action on the Second Bromodomain (BD2)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of GSK-340, a potent and selective chemical probe for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. It details the inhibitor's mechanism of action, binding characteristics, and the experimental protocols used for its characterization.
Introduction: Targeting Bromodomains with Precision
Bromodomains are evolutionarily conserved protein modules that recognize and bind to ε-N-acetylated lysine (B10760008) residues, primarily on histone tails.[1] This "reader" function is a critical mechanism in chromatin biology, linking histone modifications to the recruitment of transcriptional machinery and subsequent gene expression.[2] The human proteome contains 46 bromodomain-containing proteins, which are grouped into several families.[1]
The BET family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) are key regulators of gene transcription. Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which have distinct functions in regulating gene expression.[1] While pan-BET inhibitors that target both BD1 and BD2 have shown therapeutic promise, they are often associated with toxicity. This has driven the development of selective inhibitors for either BD1 or BD2 to dissect their individual biological roles and potentially develop safer therapeutics.[3]
This compound has emerged as a pivotal chemical tool for this purpose. It is a potent and highly selective inhibitor of the BD2 domains of the BET family proteins.[4][5][6] This guide elucidates its mechanism of action, presents its quantitative binding and activity profile, and details the key experimental methodologies used for its characterization. While the initial query referenced BRPF proteins, it is important to note that this compound's primary and well-documented targets are the BD2 domains of the BET family . BRPF (Bromodomain and PHD finger-containing) proteins (BRPF1/2/3) are scaffolding components of histone acetyltransferase complexes and represent a different family of bromodomain-containing proteins.[2][7]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor. It occupies the acetyl-lysine (KAc) binding pocket of the BET BD2 domain, thereby preventing the natural interaction between the bromodomain and acetylated lysine residues on histones and other proteins. By blocking this "reader" function, this compound effectively displaces BET proteins from chromatin, leading to the downregulation of target gene expression. A key cellular effect demonstrated for this compound is the inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) release in human peripheral blood mononuclear cells (PBMCs), highlighting its anti-inflammatory potential.[4][5][6]
Data Presentation: Quantitative Profile of this compound
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key data.[4][5][6]
Table 1: Binding Affinity (pKd) of this compound for BET BD2 Domains
| Target | pKd |
|---|---|
| BRD4 BD2 | 8.18 |
| BRD3 BD2 | 7.49 |
| BRD2 BD2 | 7.72 |
| BRDT BD2 | 7.68 |
pKd is the negative logarithm of the dissociation constant (Kd).
Table 2: Inhibitory Potency (pIC50) of this compound in Biochemical Assays
| Target | pIC50 |
|---|---|
| BRD4 BD2 | 7.2 |
| BRD3 BD2 | 6.5 |
| BRD2 BD2 | 7.3 |
| BRDT BD2 | 6.7 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 3: Selectivity Profile of this compound
| Comparison | Fold Selectivity (BD2 vs. BD1) |
|---|---|
| BRD4 (BD2 vs BD1) | 229 |
| BRD3 (BD2 vs BD1) | 40 |
| BRD2 (BD2 vs BD1) | 48 |
| BRDT (BD2 vs BD1) | 91 |
This compound also demonstrates >100-fold selectivity over other bromodomains such as TAF1, WRD9, and ATAD2A/B (pKd < 5.0).[4][5]
Table 4: Cellular Activity of this compound
| Assay | pIC50 |
|---|---|
| MCP-1 Release (Human PBMCs) | 7.4 |
| MCP-1 Release (Human Whole Blood) | Reported |
pIC50 values in cellular assays reflect membrane permeability and target engagement in a biological context.
Experimental Protocols
The characterization of bromodomain inhibitors like this compound relies on robust biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive, homogeneous assay used to measure molecular interactions, making it ideal for high-throughput screening and inhibitor characterization.[8][9]
Principle: The assay measures the binding of a recombinant, tagged BET BD2 protein to a biotinylated, acetylated histone peptide. A Europium (Eu)-chelate-labeled antibody against the protein tag serves as the FRET donor, and a streptavidin-conjugated fluorophore (e.g., allophycocyanin, APC) serves as the acceptor. When the protein and peptide interact, the donor and acceptor are brought into close proximity, allowing energy transfer upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Protein: Dilute recombinant His-tagged BET BD2 protein to the desired final concentration (e.g., 20 nM).
-
Peptide: Dilute biotinylated H4K12ac peptide to its final concentration (e.g., 50 nM).
-
Inhibitor: Perform serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
Detection Reagents: Prepare a mix of Anti-His-Europium (donor) and Streptavidin-APC (acceptor) in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of this compound dilution or DMSO control to each well.
-
Add 5 µL of the BET BD2 protein solution to all wells.
-
Add 5 µL of the biotinylated histone peptide solution to all wells.
-
Incubate at room temperature for 30 minutes to allow for binding equilibrium.
-
Add 5 µL of the detection reagent mix.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible reader. Excite at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium) and ~665 nm (APC).
-
Calculate the FRET ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay commonly used to study biomolecular interactions.[10]
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. Donor beads, when excited by a laser at 680 nm, convert ambient oxygen to a short-lived, excited singlet state. If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a cascade of energy transfer within the Acceptor bead, culminating in light emission at 520-620 nm.[10] For a bromodomain assay, one might use a streptavidin-coated Donor bead to bind a biotinylated histone peptide and a protein A-coated Acceptor bead to bind an antibody recognizing a tagged BET BD2 protein (e.g., GST-tag). Inhibition by this compound separates the beads, reducing the signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer as per the manufacturer's recommendations.
-
Protein/Peptide: Dilute GST-tagged BET BD2 and biotinylated histone peptide to their optimal concentrations.
-
Inhibitor: Prepare serial dilutions of this compound.
-
Beads/Antibody: Dilute Anti-GST Acceptor beads, Streptavidin Donor beads.
-
-
Assay Procedure (384-well plate):
-
Add this compound dilutions or DMSO control to wells.
-
Add the GST-tagged BET BD2 protein.
-
Add the biotinylated histone peptide.
-
Incubate for 30-60 minutes at room temperature.
-
Add the Anti-GST Acceptor beads and incubate for 60 minutes.
-
Add the Streptavidin Donor beads under subdued light and incubate for another 60-120 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable reader.
-
Plot the luminescent signal against the inhibitor concentration to calculate the IC50.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12][13]
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the protein (macromolecule) in the calorimeter cell. Each injection of the ligand results in a heat change until the protein becomes saturated. The resulting thermogram is integrated and fit to a binding model to extract the thermodynamic parameters.
Methodology:
-
Sample Preparation:
-
Protein: Express and purify recombinant BET BD2 to >95% purity. Dialyze extensively against the final ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4). Determine the precise protein concentration.
-
Ligand: Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used, but the same concentration must be present in the protein solution to cancel out heats of dilution.
-
Degassing: Degas both protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Instrument: Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).
-
Loading: Load the BET BD2 solution (e.g., 10-20 µM) into the sample cell and the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection (e.g., 0.5 µL) which is typically discarded during analysis.
-
Follow with a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and stoichiometry (n).
-
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the second bromodomain (BD2) of the BET protein family.[4][5][6] Its high selectivity for BD2 over BD1 and other bromodomain families makes it an invaluable tool for elucidating the distinct biological functions of this domain in gene regulation and disease. The comprehensive quantitative data and the robust experimental protocols outlined in this guide provide a solid foundation for researchers utilizing this compound to investigate the roles of BET BD2 domains in health and disease, and for professionals in the field of drug development exploring the therapeutic potential of domain-selective BET inhibition.
References
- 1. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2222509-79-5 | Bromodomain | MOLNOVA [molnova.com]
- 5. This compound|Bromodomain Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. This compound |CAS:2222509-79-5 Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
GSK-340: A Technical Guide to a Selective BET Bromodomain 2 (BD2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-340 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.[4][5][6][7] They achieve this by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers. Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which have distinct biological roles. While BD1 is thought to be primarily involved in the regulation of steady-state gene expression, BD2 is implicated in the rapid transcriptional induction in response to inflammatory stimuli, making it a compelling target for therapeutic intervention in inflammatory diseases and certain cancers.[4] this compound's selectivity for BD2 offers the potential for a more targeted therapeutic approach with a potentially improved safety profile compared to pan-BET inhibitors. This guide provides an in-depth technical overview of this compound, including its binding and inhibitory properties, its impact on key signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Data
The following tables summarize the available quantitative data for this compound, detailing its binding affinity, inhibitory potency, and selectivity for BET bromodomains.
Table 1: Binding Affinity (pKd) of this compound for BET Bromodomains
| Bromodomain | pKd |
| BRD4 BD2 | 8.18 |
| BRD2 BD2 | 7.72 |
| BRDT BD2 | 7.68 |
| BRD3 BD2 | 7.49 |
pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates stronger binding affinity.[2][3][8]
Table 2: Inhibitory Potency (pIC50) of this compound against BET Bromodomains
| Bromodomain | pIC50 |
| BRD2 BD2 | 7.3 |
| BRD4 BD2 | 7.2 |
| BRDT BD2 | 6.7 |
| BRD3 BD2 | 6.5 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater inhibitory potency.[1][2][3][8]
Table 3: Selectivity of this compound for BD2 over BD1
| Bromodomain Pair | Selectivity (fold) |
| BRD4 BD2 vs. BRD4 BD1 | 229 |
| BRDT BD2 vs. BRDT BD1 | 91 |
| BRD2 BD2 vs. BRD2 BD1 | 48 |
| BRD3 BD2 vs. BRD3 BD1 | 40 |
Selectivity is calculated from the ratio of Kd or IC50 values (BD1/BD2).[2][3][8]
Table 4: Cellular Activity of this compound
| Assay | Cell Type | pIC50 |
| MCP-1 Release | Human PBMCs | 7.4 |
| MCP-1 Release | Human Whole Blood | 6.0 |
This data demonstrates the immunomodulatory activity of this compound in a cellular context.[1]
Signaling Pathways
Selective inhibition of BET bromodomain 2 by this compound is understood to modulate key signaling pathways involved in inflammation and cell proliferation, primarily the NF-κB and c-Myc pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Pan-BET inhibitors have been shown to suppress NF-κB-dependent transcription by disrupting the interaction of BRD4 with acetylated RelA/p65. Selective BD2 inhibitors, like this compound, are also known for their immunomodulatory effects, suggesting a significant impact on this pathway.
References
- 1. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of GSK3 differentially modulates NF-kappaB, CREB, AP-1 and beta-catenin signaling in hepatocytes, but fails to promote TNF-alpha-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase 3β Functions To Specify Gene-Specific, NF-κB-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluencediscovery.com [confluencediscovery.com]
Investigating the Biological Role of BD2 Domains with the Selective Inhibitor GSK-340: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of GSK-340, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in elucidating the specific biological functions of this domain. This document details the pharmacological properties of this compound, outlines key experimental protocols for its application, and illustrates the signaling pathways and experimental workflows involved.
Introduction to BET Bromodomains and the Significance of BD2 Selectivity
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins. This interaction tethers them to chromatin, where they play a pivotal role in regulating gene transcription. Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2. While pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise, they are often associated with toxicity. This has spurred the development of domain-selective inhibitors to dissect the individual contributions of BD1 and BD2 and to potentially develop safer therapeutics.
Emerging evidence suggests distinct roles for the two bromodomains. The BD1 domain appears to be essential for maintaining the chromatin association of BET proteins and for steady-state gene expression. In contrast, the BD2 domain is increasingly implicated in the rapid, stimulus-induced expression of genes, particularly those involved in inflammatory responses. This compound, with its high selectivity for the BD2 domain, serves as a critical chemical probe to explore these differential functions.
Quantitative Data for this compound
This compound is a potent inhibitor of the BD2 domains of the BET family with significant selectivity over the corresponding BD1 domains.[1][2][3] The following tables summarize the binding affinities and inhibitory concentrations of this compound.
Table 1: Binding Affinity (pKd) of this compound for BET Bromodomains [1][2][3]
| Bromodomain | pKd |
| BRD4 BD2 | 8.18 |
| BRD3 BD2 | 7.49 |
| BRD2 BD2 | 7.72 |
| BRDT BD2 | 7.68 |
Table 2: Inhibitory Potency (pIC50) of this compound against BET Bromodomains [1][2][3]
| Bromodomain | pIC50 |
| BRD4 BD2 | 7.2 |
| BRD3 BD2 | 6.5 |
| BRD2 BD2 | 7.3 |
| BRDT BD2 | 6.7 |
Table 3: Cellular Activity of this compound [1][4]
| Assay | Cell Type | pIC50 |
| MCP-1 Release | Human PBMCs | 7.4 |
| MCP-1 Release | Human Whole Blood | 6.0 |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments to investigate the biological role of BD2 domains.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to Determine BET Protein Occupancy
This protocol is designed to assess the effect of this compound on the genome-wide localization of BET proteins.
a. Cell Culture and Treatment:
-
Culture cells of interest to the desired density.
-
Treat cells with either DMSO (vehicle control) or this compound at a predetermined concentration and for a specific duration.
b. Cross-linking:
-
Add formaldehyde (B43269) to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
c. Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-500 bp using sonication. The sonication conditions (e.g., power, duration, number of cycles) must be optimized for each cell type.
d. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for the BET protein of interest (e.g., anti-BRD4) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
e. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using an elution buffer.
f. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
g. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
h. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the peak profiles between DMSO and this compound treated samples to identify changes in BET protein occupancy.
MCP-1 Release Assay in Human PBMCs
This protocol measures the effect of this compound on the secretion of the pro-inflammatory cytokine MCP-1.
a. Isolation of PBMCs:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
b. Cell Culture and Treatment:
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
c. Stimulation:
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce MCP-1 production.
d. Supernatant Collection:
-
Incubate for a specified period (e.g., 24 hours).
-
Centrifuge the plate and collect the cell-free supernatant.
e. ELISA for MCP-1:
-
Quantify the concentration of MCP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
f. Data Analysis:
-
Plot the MCP-1 concentration against the log of the this compound concentration.
-
Fit a dose-response curve to the data to determine the IC50 value.
Flow Cytometry Analysis of IFN-γ-induced MHC-I Expression
This protocol assesses the impact of this compound on the induction of cell surface markers in response to inflammatory stimuli.
a. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., K562) in a multi-well plate.
-
Treat the cells with DMSO or this compound at various concentrations.
b. Stimulation:
-
Add interferon-gamma (IFN-γ) to the wells to induce the expression of Major Histocompatibility Complex class I (MHC-I).
-
Incubate for a period sufficient to allow for protein expression (e.g., 48 hours).
c. Antibody Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with BSA and sodium azide).
-
Incubate the cells with a fluorescently labeled antibody specific for MHC-I (e.g., anti-HLA-A/B/C).
-
Wash the cells to remove unbound antibody.
d. Flow Cytometry:
-
Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of the MHC-I staining.
e. Data Analysis:
-
Compare the MFI of MHC-I in this compound-treated cells to that of DMSO-treated cells to determine the inhibitory effect on IFN-γ-induced expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the investigation of BD2 domains with this compound.
Caption: IFN-γ signaling pathway and the role of BD2 in transcriptional activation.
Caption: General experimental workflow for investigating this compound's effect on BD2 function.
Conclusion
This compound is a powerful and selective tool for probing the specific biological functions of the BD2 domain of BET proteins. Its use in a variety of in vitro and cellular assays has been instrumental in delineating the role of BD2 in the transcriptional response to inflammatory stimuli, distinguishing it from the more general role of BD1 in maintaining basal transcription. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the intricate roles of BET bromodomains in health and disease, with the ultimate goal of developing more targeted and effective therapies.
References
The Immunomodulatory Landscape of GSK Small Molecule Inhibitors: A Technical Guide to GSK-340 and GSK343
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the immunomodulatory properties of two distinct small molecule inhibitors from GlaxoSmithKline (GSK): GSK-340, a Bromodomain and Extra-Terminal domain (BET) inhibitor, and GSK343, an Enhancer of Zeste Homolog 2 (EZH2) inhibitor. This document outlines their mechanisms of action, impact on key signaling pathways, and relevant experimental data, offering a comprehensive resource for researchers in immunology and drug discovery.
Section 1: this compound - A BET Bromodomain Inhibitor with Immunomodulatory Potential
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins (BRD2, BRD3, and BRD4), which are critical readers of histone acetylation marks and play a pivotal role in transcriptional regulation. By targeting BET proteins, this compound can modulate the expression of genes involved in inflammation and immunity.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the known quantitative data for this compound's inhibitory activity.
| Target/Assay | Parameter | Value | Cell Type/System | Reference |
| BRD4 BD2 | pIC50 | 7.2 | Biochemical Assay | [1] |
| MCP-1 Release | pIC50 | 7.4 | Lipopolysaccharide-treated Human PBMCs | [1] |
| MCP-1 Release | pIC50 | 6.0 | Lipopolysaccharide-treated Human Whole Blood | [1] |
Signaling Pathway Modulation by this compound
BET inhibitors like this compound are known to suppress the transcription of pro-inflammatory genes by interfering with the function of transcription factors such as NF-κB. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
This protocol outlines the methodology to assess the inhibitory effect of this compound on Monocyte Chemoattractant Protein-1 (MCP-1) release from human Peripheral Blood Mononuclear Cells (PBMCs).
1. PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Seeding:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.
4. Stimulation:
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce MCP-1 production. Include an unstimulated control group.
5. Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
6. Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
7. MCP-1 Quantification:
-
Measure the concentration of MCP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
8. Data Analysis:
-
Calculate the percentage of inhibition of MCP-1 release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Determine the pIC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Section 2: GSK343 - An EZH2 Inhibitor with Diverse Immunomodulatory Actions
GSK343 is a potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, GSK343 can lead to the reactivation of silenced genes, including those involved in immune responses.
Data Presentation: Quantitative Effects of GSK343 in Glioblastoma Cells
The following table summarizes the effects of GSK343 on glioblastoma (GB) cell lines.
| Cell Line | Parameter | Concentration (µM) | Effect | Reference |
| U87, U138, A172 | Cell Viability | 1, 10, 25, 50 | Significant reduction in a concentration-dependent manner at 24h and 48h | [2] |
| U87 | NF-κB Expression | 10, 25 | Significant reduction | [3] |
| U87 | IKKβ Expression | 1, 10, 25 | Concentration-dependent decrease | [3] |
| U87 | IκBα Expression | 1, 10, 25 | Restoration of expression | [3] |
| Primary GB Cells | CXCL9, CXCL10, CXCL11 Levels | 10, 25 | Increased levels | [3] |
Signaling Pathway Modulation by GSK343
GSK343 has been shown to modulate the NF-κB signaling pathway and enhance anti-tumor immunity by increasing the expression of key chemokines that recruit immune cells.
Experimental Protocols
This protocol details the steps to investigate the effect of GSK343 on key proteins in the NF-κB signaling pathway in glioblastoma cells.
1. Cell Culture and Treatment:
-
Culture U87 glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with GSK343 at various concentrations (e.g., 1, 10, 25 µM) or vehicle control (0.1% DMSO) for 24 hours.
2. Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NF-κB, p-NF-κB, IKKβ, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
This protocol describes the measurement of CXCL9, CXCL10, and CXCL11 levels in the supernatant of GSK343-treated primary glioblastoma cells.
1. Cell Culture and Treatment:
-
Culture primary glioblastoma cells obtained from patient samples in appropriate media.
-
Seed the cells in a 24-well plate.
-
Treat the cells with GSK343 (10 µM and 25 µM) or vehicle control for 48 hours.
2. Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
3. ELISA Procedure:
-
Use commercially available ELISA kits for human CXCL9, CXCL10, and CXCL11.
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
4. Data Analysis:
-
Generate a standard curve for each chemokine.
-
Calculate the concentration of each chemokine in the samples by interpolating from the respective standard curve.
-
Compare the chemokine levels in GSK343-treated samples to the vehicle control.
Conclusion
This compound and GSK343 represent two distinct classes of small molecule inhibitors with significant potential for immunomodulation. This compound, as a BET inhibitor, demonstrates the ability to suppress inflammatory cytokine production, suggesting its utility in inflammatory disorders. GSK343, an EZH2 inhibitor, exhibits a multifaceted immunomodulatory profile by influencing the NF-κB pathway and enhancing the expression of T-cell and NK-cell attracting chemokines, highlighting its potential in cancer immunotherapy. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the therapeutic applications of these and similar compounds.
References
The EZH2 Inhibitor GSK-340: An Inducer of MCP-1/CCL2 Cytokine Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Contrary to a hypothesized inhibitory role, extensive research demonstrates that the potent and selective EZH2 inhibitor, GSK-340, functions as an inducer of Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2). This induction stems from this compound's primary mechanism of action: the inhibition of the histone methyltransferase EZH2. By preventing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3)—a key repressive epigenetic mark—this compound facilitates a more open chromatin state at the CCL2 gene promoter, leading to increased transcription and subsequent secretion of the MCP-1 cytokine. This guide provides a comprehensive overview of the molecular mechanisms, supporting quantitative data, and detailed experimental protocols relevant to the study of this compound's effect on MCP-1 release.
Introduction to this compound and EZH2
This compound is a highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator. The primary function of EZH2 is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3). This histone modification is a hallmark of facultative heterochromatin and is associated with the transcriptional silencing of target genes. In various pathological contexts, particularly in oncology, aberrant EZH2 activity leads to the silencing of tumor suppressor genes. Consequently, EZH2 inhibitors like this compound are being extensively investigated as therapeutic agents.
The Role of this compound in Modulating MCP-1/CCL2 Release
Scientific literature indicates a consistent upregulation of MCP-1/CCL2 upon treatment with EZH2 inhibitors, including this compound. This effect has been observed across various cancer cell lines, including breast and pancreatic cancer. The induction of MCP-1 is a direct consequence of EZH2 inhibition and the subsequent reduction of repressive H3K27me3 marks at the CCL2 gene locus.
Quantitative Data on this compound and EZH2 Inhibitor Effects
The following tables summarize the available quantitative data regarding the effect of this compound and other EZH2 inhibitors on gene expression and cell viability.
| Compound | Assay | Cell Line | Metric | Value | Reference |
| This compound | Proliferation Assay | LNCaP (Prostate Cancer) | IC50 | 2.9 µM | [1] |
| This compound | Proliferation Assay | HeLa (Cervical Cancer) | IC50 | 13 µM | [1] |
| This compound | Proliferation Assay | SiHa (Cervical Cancer) | IC50 | 15 µM | [1] |
| This compound | Biochemical Assay | Recombinant EZH2 | IC50 | 4 nM | [1] |
| This compound | Biochemical Assay | Recombinant EZH2 | Kiapp | 1.2 ± 0.2 nM | [1] |
Table 1: Potency and Cellular Activity of this compound.
| EZH2 Inhibitor | Cell Line | Treatment | Effect on CCL2/MCP-1 | Reference |
| EPZ-6438 | MDA-MB-231 (Breast Cancer) | Not Specified | Significant increase in CCL2 secretion | [2] |
| EZH2 Inhibitors | Breast Cancer Cells | Not Specified | Elevated CCL2 transcription and secretion | [2] |
| EZH2 Blockade | Pancreatic Ductal Adenocarcinoma | Not Specified | Stimulated production of SASP chemokine CCL2 |
Table 2: Qualitative Effects of EZH2 Inhibitors on MCP-1/CCL2 Expression.
Signaling Pathways and Mechanisms of Action
The induction of MCP-1 release by this compound is primarily governed by epigenetic derepression. A secondary, post-transcriptional regulatory mechanism involving microRNAs has also been elucidated.
Primary Mechanism: Histone Demethylation
The core mechanism involves the inhibition of EZH2 by this compound, leading to a decrease in H3K27me3 levels at the CCL2 gene promoter. This reduction in a key repressive mark allows for a more euchromatic state, facilitating the binding of transcription factors and subsequent gene expression.
References
An In-depth Technical Guide to GSK-340: A Selective BET Bromodomain 2 (BD2) Inhibitor and its Impact on Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-340 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). As epigenetic "readers," BET proteins play a crucial role in regulating gene transcription by recognizing acetylated lysine (B10760008) residues on histones and other proteins. The selective inhibition of BD2 by this compound offers a nuanced approach to modulating gene expression, with a pronounced impact on inflammatory and immune responses, distinguishing it from pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on gene transcription with a focus on inflammatory pathways, and detailed experimental protocols for its investigation.
Introduction to this compound and BET Proteins
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene expression. They act as scaffolding proteins, recruiting transcriptional machinery to specific gene loci by binding to acetylated histones. Each BET protein contains two tandem bromodomains, BD1 and BD2, which have distinct functional roles. While BD1 is primarily involved in recognizing acetylated histones at promoters and maintaining steady-state gene expression, BD2 is thought to be more critical for the recruitment of transcription factors and the rapid induction of gene expression in response to stimuli, such as inflammatory signals.
This compound is a chemical probe that exhibits high selectivity for the BD2 domain of BET proteins. This selectivity allows for the dissection of the specific functions of BD2 and offers a potential therapeutic strategy with a more targeted and potentially better-tolerated profile compared to pan-BET inhibitors.
Mechanism of Action of this compound
This compound competitively binds to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to acetylated chromatin and the subsequent assembly of transcriptional complexes. By selectively inhibiting BD2, this compound is particularly effective at disrupting the induction of genes involved in inflammatory responses.
Figure 1: Mechanism of BET protein-mediated transcription and its inhibition by this compound.
Quantitative Data for this compound
The following tables summarize the binding affinities and inhibitory concentrations of this compound for the bromodomains of the BET family.
Table 1: Binding Affinity (pKd) of this compound for BET Bromodomains
| Bromodomain | pKd | Selectivity over BD1 |
| BRD4 BD2 | 8.18 | 229-fold |
| BRD3 BD2 | 7.49 | 40-fold |
| BRD2 BD2 | 7.72 | 48-fold |
| BRDT BD2 | 7.68 | 91-fold |
Table 2: Inhibitory Activity (pIC50) of this compound
| Target | pIC50 |
| BRD4 BD2 | 7.2 |
| BRD3 BD2 | 6.5 |
| BRD2 BD2 | 7.3 |
| BRDT BD2 | 6.7 |
| MCP-1 Release (human PBMCs) | 7.4 |
| MCP-1 Release (human whole blood) | 6.0 |
Data compiled from publicly available sources.
Impact on Gene Transcription Regulation
Selective inhibition of BD2 has been shown to have a more pronounced effect on the induction of inflammatory genes in response to stimuli, while having a lesser impact on the expression of housekeeping genes and genes regulated by BD1, such as the oncogene c-Myc.[1][2][3] This suggests that this compound primarily modulates the transcriptional response to inflammatory signals.
A key pathway implicated in the action of BET inhibitors is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. BET proteins, particularly BRD4, are known to interact with and co-activate NF-κB to drive the expression of pro-inflammatory cytokines and chemokines.
Figure 2: Role of BRD4 in the NF-κB signaling pathway and the point of intervention by this compound.
One of the known downstream effects of this compound is the potent inhibition of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) release from peripheral blood mononuclear cells (PBMCs) and in whole blood.[4] MCP-1 is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BET Protein Occupancy
This protocol is a general guideline for assessing the impact of this compound on the genome-wide binding of BET proteins.
Figure 3: General workflow for a ChIP-seq experiment to assess BET protein occupancy.
Materials:
-
Cells of interest
-
This compound and vehicle control (e.g., DMSO)
-
Formaldehyde (37%)
-
Cell lysis and wash buffers
-
ChIP-grade anti-BRD4 antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Buffers for immunoprecipitation, washing, and elution
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Cell Lysis and Chromatin Shearing: Wash cells with ice-cold PBS, then lyse the cells to release the nuclei. Isolate the nuclei and resuspend in a shearing buffer. Sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with an anti-BRD4 antibody or an isotype control IgG overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak calling algorithms to identify regions of BRD4 enrichment. Compare the binding profiles between this compound-treated and vehicle-treated samples to identify differential binding sites.
MCP-1 Release Assay in Human PBMCs
This protocol outlines a method to quantify the inhibitory effect of this compound on MCP-1 secretion from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
This compound and vehicle control (e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium with 10% FBS
-
Human MCP-1 ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound and the vehicle control. Add the compounds to the respective wells and pre-incubate for 1 hour at 37°C in a CO2 incubator.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate MCP-1 production. Include unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Quantify the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of MCP-1 release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable chemical probe for elucidating the specific roles of the BD2 domain of BET proteins in gene transcription. Its selective inhibition of BD2 provides a powerful tool to investigate the dynamic regulation of gene expression, particularly in the context of inflammation. The pronounced inhibitory effect of this compound on the NF-κB pathway and the subsequent suppression of inflammatory cytokine production highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including comprehensive transcriptome and proteome analyses, will be crucial to fully unravel the intricate molecular mechanisms underlying the therapeutic potential of selective BD2 inhibition.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
GSK-340: A Technical Guide to a Selective BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-340 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. Its selectivity for BD2 over the first bromodomain (BD1) makes it a valuable tool for dissecting the specific biological functions of this domain and a potential therapeutic agent with a distinct profile from pan-BET inhibitors. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.
Chemical Structure and Properties
This compound belongs to the tetrahydroquinoxaline class of compounds. Its detailed chemical information is provided below.
Chemical Structure:
The In Vitro Investigator's Guide to GSK Epigenetic Probes: A Technical Overview of GSK-340 and EZH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK-340 as a potent and selective in vitro research tool for studying the epigenetic regulation mediated by Bromodomain and Extra-Terminal (BET) proteins. Recognizing the interconnectedness of epigenetic mechanisms, this guide also offers a comparative analysis of a key GSK EZH2 inhibitor, providing researchers with a broader toolkit for dissecting the complexities of chromatin biology. This document details the mechanisms of action, provides key quantitative data, outlines experimental protocols for common in vitro applications, and visualizes the associated signaling pathways.
Section 1: Understanding the Targets: BET Proteins and EZH2
1.1 this compound: A Selective BET Bromodomain Inhibitor
This compound is a potent and selective inhibitor of the second bromodomains (BD2) of the BET family of proteins (BRD2, BRD3, and BRD4).[1] BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[2][3] This interaction is a key step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of genes involved in cell proliferation, inflammation, and cancer.[2][4] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, thereby preventing the transcription of target genes.[3] A primary and well-documented downstream effect of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell growth and proliferation.[2]
1.2 GSK's EZH2 Inhibitors: Targeting the "Writer" of Repressive Marks
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5][6] EZH2 acts as an epigenetic "writer" by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[5] Overactivity of EZH2 is implicated in various cancers through the silencing of tumor suppressor genes.[7] GSK has developed potent and selective EZH2 inhibitors, such as GSK343 and GSK126, which are S-adenosyl-L-methionine (SAM)-competitive inhibitors.[8][9] These inhibitors block the methyltransferase activity of EZH2, leading to a decrease in global H3K27me3 levels and the reactivation of silenced genes.[7][10]
Section 2: Quantitative Data for In Vitro Applications
The following tables summarize key quantitative data for this compound and representative GSK EZH2 inhibitors to aid in experimental design.
Table 1: In Vitro Activity of this compound (BET Inhibitor)
| Parameter | Target | Value | Notes |
| pKd | BRD4 BD2 | 8.18 | Potent binding to the second bromodomain of BRD4. |
| pKd | BRD3 BD2 | 7.49 | Potent binding to the second bromodomain of BRD3. |
| pKd | BRD2 BD2 | 7.72 | Potent binding to the second bromodomain of BRD2. |
| pIC50 | BRD4 BD2 | 7.2 | High affinity and significant selectivity for BD2.[2] |
| pIC50 | BRD3 BD2 | 6.5 | |
| pIC50 | BRD2 BD2 | 7.3 | |
| pIC50 | MCP-1 Release (PBMCs) | 7.4 | Demonstrates immunomodulatory activity.[2] |
| pIC50 | MCP-1 Release (Whole Blood) | 6.0 | [2] |
Table 2: In Vitro Activity of Representative GSK EZH2 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Selectivity |
| GSK343 | EZH2 | Cell-free | IC50 = 4 nM[8] | 60-fold vs. EZH1; >1000-fold vs. other HMTs[8] |
| GSK343 | H3K27me3 Inhibition | HCC1806 cells | IC50 = 174 nM[11] | |
| GSK343 | Cell Proliferation | LNCaP cells | IC50 = 2.9 µM (6 days)[11] | |
| GSK126 | EZH2 | Cell-free | Ki = 0.5-3 nM[12] | >150-fold vs. EZH1[12] |
| GSK126 | Cell Proliferation | SCLC cell lines | 0.5 - 8 µM[12] | Cell line dependent. |
| GSK126 | Cell Proliferation | MM cell lines | IC50 = 12.6 - 17.4 µM (72h)[13] |
Section 3: Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and EZH2 inhibitors.
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Caption: Mechanism of action of GSK EZH2 inhibitors on the PRC2 complex.
Section 4: Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments using this compound and GSK EZH2 inhibitors.
Western Blot Analysis of Target Protein Expression
Objective: To determine the effect of BET or EZH2 inhibition on the expression levels of target proteins (e.g., c-Myc for BET inhibitors, H3K27me3 for EZH2 inhibitors).
Materials:
-
Cell Lines: Appropriate cancer cell lines (e.g., MM.1S for BET inhibitors, HCC1806 for EZH2 inhibitors).
-
Inhibitors: this compound or a GSK EZH2 inhibitor (e.g., GSK343).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary antibody against the protein of interest (e.g., anti-c-Myc, anti-H3K27me3).
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-Total Histone H3).
-
HRP-conjugated secondary antibody.
-
-
Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.
Protocol:
-
Cell Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor (e.g., 0.1 - 10 µM for GSK343, or a relevant range for this compound based on cellular IC50) or vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).[14][15]
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-c-Myc at 1:1000, anti-H3K27me3 at 1:1000) overnight at 4°C.[14][16]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein to the loading control.
-
Caption: General workflow for Western blot analysis.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of BET or EZH2 inhibition on the occupancy of target proteins (e.g., BRD4) or histone marks (e.g., H3K27me3) at specific genomic loci.
Materials:
-
Cell Lines and Inhibitors: As described for Western Blot.
-
Reagents for Cross-linking: Formaldehyde (B43269) (37%), Glycine (B1666218).
-
Buffers: Cell lysis buffer, Nuclear lysis buffer, ChIP dilution buffer, Wash buffers (low salt, high salt, LiCl), Elution buffer.
-
Antibodies: ChIP-grade antibody against the target (e.g., anti-BRD4, anti-H3K27me3[17]), and a negative control IgG.
-
Other: Protein A/G magnetic beads, sonicator, RNase A, Proteinase K, DNA purification kit.
Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells as described in the Western Blot protocol.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Wash cells with ice-cold PBS and lyse the cells.
-
Isolate nuclei and resuspend in nuclear lysis buffer.
-
Sonicate the chromatin to an average size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin with the ChIP-grade antibody (e.g., 2-5 µg) or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Downstream Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR.
-
ChIP-seq: Prepare a library for next-generation sequencing to identify genome-wide binding sites.
-
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Gene Expression Analysis (RNA-seq)
Objective: To perform a genome-wide analysis of transcriptional changes induced by BET or EZH2 inhibition.
Materials:
-
Cell Lines and Inhibitors: As described for Western Blot.
-
Reagents for RNA extraction: TRIzol or a column-based RNA purification kit.
-
Reagents for library preparation: RNA-seq library preparation kit.
-
Instrumentation: Next-generation sequencer.
Protocol:
-
Cell Treatment:
-
Treat cells with the desired concentration of the inhibitor or vehicle control for a specified time (e.g., 6, 24, or 48 hours). A time-course experiment is often informative. For GSK126, treatment of DLBCL cell lines for 72 hours with 500nM has been used.[18]
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a method that ensures high purity and integrity (e.g., TRIzol followed by column purification).
-
-
Library Preparation:
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries from the total RNA according to the manufacturer's protocol. This typically involves mRNA selection (poly-A enrichment) or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated upon inhibitor treatment.
-
Conduct pathway and gene ontology analysis to understand the biological processes affected.
-
Caption: General workflow for gene expression analysis using RNA-seq.
Section 5: Conclusion
This compound and GSK's EZH2 inhibitors represent powerful and selective tools for the in vitro investigation of epigenetic mechanisms. This compound, by targeting the "reader" function of BET proteins, and EZH2 inhibitors, by targeting the "writer" function of the PRC2 complex, allow for the precise dissection of distinct but interconnected pathways of gene regulation. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of these compounds in elucidating the roles of these key epigenetic regulators in health and disease, and to support the development of novel therapeutic strategies. Researchers should always optimize experimental conditions for their specific cell systems and research questions.
References
- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of EZH2 primes the cardiac gene activation via removal of epigenetic repression during human direct cardiac reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. H3K27me3 Monoclonal Antibody (G.299.10), ChIP-Verified (MA5-11198) [thermofisher.com]
- 18. benchchem.com [benchchem.com]
GSK-340: A Selective BET Bromodomain 2 (BD2) Inhibitor with Therapeutic Potential in Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK-340 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This selectivity presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Unlike pan-BET inhibitors which target both the first (BD1) and second (BD2) bromodomains and are associated with toxicity, BD2-selective inhibitors like this compound are emerging as a class of compounds with a potentially more favorable safety profile. This is attributed to the distinct roles of the two bromodomains, with BD1 being more critical for general gene expression and BD2 playing a more pronounced role in the rapid induction of inflammatory genes. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound in inflammation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Role of BET Bromodomains in Inflammation
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers of target genes. This function is critical for the expression of a wide array of genes, including those involved in cell cycle progression, oncogenesis, and inflammation.[1]
Each BET protein contains two tandem bromodomains, BD1 and BD2, which share a high degree of structural homology but exhibit functional differences. Recent studies have elucidated that BD1 is primarily involved in recognizing acetylated histones at promoters and maintaining steady-state gene expression. In contrast, BD2 appears to be more critical for the rapid, stimulus-induced expression of inflammatory genes.[2][3] This functional dichotomy provides a strong rationale for the development of domain-selective BET inhibitors to achieve a more targeted therapeutic effect with potentially fewer side effects.
This compound: A Potent and Selective BD2 Inhibitor
This compound has been identified as a potent and selective inhibitor of the second bromodomain (BD2) of the BET family. Its selectivity for BD2 over BD1 and other bromodomains makes it a valuable tool for dissecting the specific functions of BD2 and a promising candidate for therapeutic development in inflammatory diseases.
Quantitative Data
The binding affinity and inhibitory activity of this compound have been characterized using various in vitro assays. The following tables summarize the available quantitative data for this compound and, for comparative purposes, other relevant BET inhibitors.
Table 1: Binding Affinity (pKd) of this compound for BET Bromodomains
| Bromodomain | pKd |
| BRD4 BD2 | 8.18 |
| BRD3 BD2 | 7.49 |
| BRD2 BD2 | 7.72 |
| BRDT BD2 | 7.68 |
Data sourced from publicly available information.
Table 2: Functional Inhibitory Activity (pIC50) of this compound
| Assay | Target | pIC50 |
| In vitro inhibition | BRD4 BD2 | 7.2 |
| In vitro inhibition | BRD3 BD2 | 6.5 |
| In vitro inhibition | BRD2 BD2 | 7.3 |
| In vitro inhibition | BRDT BD2 | 6.7 |
| MCP-1 release | Human PBMCs | 7.4 |
| MCP-1 release | Human Whole Blood | 6.0 |
Data sourced from publicly available information.[3]
Mechanism of Action in Inflammation
This compound exerts its anti-inflammatory effects by selectively inhibiting the BD2 domain of BET proteins. This inhibition disrupts the recruitment of BET proteins to acetylated histones and transcription factors at the regulatory regions of inflammatory genes, thereby preventing their transcriptional activation.
Signaling Pathway
A key signaling pathway implicated in inflammation and regulated by BET proteins is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. BET proteins, particularly BRD4, have been shown to interact with and enhance the transcriptional activity of NF-κB. By inhibiting the BD2 domain, this compound can disrupt this interaction and suppress NF-κB-dependent gene expression.
Caption: BET Protein and NF-κB Signaling in Inflammation.
Potential Therapeutic Applications in Inflammation
The selective inhibition of BD2 by this compound suggests its potential utility in a variety of inflammatory and autoimmune diseases where the acute induction of inflammatory genes is a key pathological driver. While in vivo data for this compound is not yet publicly available, preclinical studies with the closely related and structurally similar BD2-selective inhibitor, GSK620, provide strong evidence for the therapeutic potential of this class of compounds.
Preclinical Evidence with a Structurally Related BD2 Inhibitor (GSK620)
GSK620, an optimized BD2-selective inhibitor, has demonstrated efficacy in several preclinical models of inflammatory disease:
-
Rheumatoid Arthritis: In a rat model of collagen-induced arthritis, GSK620 led to a significant dose-dependent reduction in both the arthritis score and the production of disease-relevant antibodies.[1]
-
Psoriasis: In a mouse model of imiquimod-induced psoriasis, GSK620 was more effective than the approved oral therapy, apremilast, in reducing skin inflammation and the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1]
-
Inflammatory Bowel Disease: Other selective BD2 inhibitors have shown therapeutic efficacy in mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a model for inflammatory bowel disease.[4][5]
These findings strongly support the hypothesis that selective BD2 inhibition is a viable therapeutic strategy for a range of immune-inflammatory conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents. Below is a representative protocol for a key in vitro assay used to characterize the anti-inflammatory activity of BET inhibitors.
Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a test compound to inhibit the release of pro-inflammatory cytokines from human PBMCs stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or other test compounds
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, MCP-1)
-
Plate reader
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI medium and plate at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate cytokine production.
-
Culture: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of desired cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
Caption: Experimental Workflow for Cytokine Release Assay.
Conclusion and Future Directions
This compound represents a promising new approach to the treatment of inflammatory diseases. Its high potency and selectivity for the BD2 domain of BET proteins offer the potential for a more targeted and safer anti-inflammatory therapy compared to non-selective pan-BET inhibitors. The strong preclinical efficacy of the closely related compound GSK620 in models of rheumatoid arthritis and psoriasis provides a solid foundation for the further development of this compound.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic efficacy of this compound in a broader range of preclinical models of inflammatory and autoimmune diseases.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a clear relationship between drug exposure and target engagement/pharmacological effect.
-
Safety and toxicology studies: Conducting comprehensive safety and toxicology studies to determine the therapeutic window and potential off-target effects of this compound.
-
Clinical development: If preclinical data are favorable, advancing this compound into clinical trials to evaluate its safety, tolerability, and efficacy in patients with inflammatory diseases.
The continued exploration of selective BD2 inhibitors like this compound holds significant promise for the development of novel and effective treatments for a wide range of debilitating inflammatory conditions.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Potential of GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing GSK-340 from pan-BET Inhibitors like JQ1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of GSK-340, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, and JQ1, a well-characterized pan-BET inhibitor. This document outlines their distinct binding profiles, mechanisms of action, and the experimental methodologies used to differentiate them.
Introduction: The Rationale for Selective BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers. Dysregulation of BET protein function is implicated in a wide range of diseases, most notably cancer.
First-generation BET inhibitors, such as JQ1, are classified as pan-BET inhibitors, binding with similar affinity to both tandem bromodomains (BD1 and BD2) of all BET family members. While these compounds have demonstrated therapeutic potential, their broad activity can lead to on-target toxicities. This has driven the development of second-generation, more selective inhibitors like this compound, which preferentially target a specific bromodomain to potentially achieve a better therapeutic window by separating efficacy from adverse effects. It is hypothesized that the two tandem bromodomains of BET proteins have distinct functions, with BD1 being more involved in the maintenance of gene expression and BD2 playing a more prominent role in the rapid, stimulus-induced expression of genes, particularly those involved in inflammation.
Comparative Binding Profiles: this compound vs. JQ1
The primary distinction between this compound and JQ1 lies in their selectivity for the individual bromodomains of the BET family. JQ1 is a potent pan-BET inhibitor, binding to both BD1 and BD2 domains of BRD2, BRD3, BRD4, and BRDT. In contrast, this compound exhibits significant selectivity for the BD2 domain across the BET family.
Table 1: Comparative Binding Affinities (pKd)
| Compound | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) | BRDT (BD1) | BRDT (BD2) |
| This compound | <5.0 | 7.72 | <5.0 | 7.49 | <5.0 | 8.18 | <5.0 | 7.68 |
| (+)-JQ1 | ~6.9 | ~7.5 | ~7.2 | ~7.1 | ~7.3 | ~7.0 | ~6.7 | Not Reported |
Note: pKd is the negative logarithm of the dissociation constant (Kd). Higher pKd values indicate stronger binding affinity. Data is compiled from multiple sources and should be interpreted with consideration of potential inter-assay variability.
Table 2: Comparative Inhibitory Concentrations (IC50) and Dissociation Constants (Kd)
| Compound | Target | Assay | IC50 (nM) | Kd (nM) | Reference |
| This compound | BRD4 (BD2) | TR-FRET | pIC50 = 7.2 | - | [1] |
| BRD2 (BD2) | TR-FRET | pIC50 = 7.3 | - | [1] | |
| BRD3 (BD2) | TR-FRET | pIC50 = 6.5 | - | [1] | |
| BRDT (BD2) | TR-FRET | pIC50 = 6.7 | - | [1] | |
| (+)-JQ1 | BRD2 (BD1) | AlphaScreen | 17.7 | 128 | [2] |
| BRD4 (BD1) | AlphaScreen | 76.9 | 49 | [2] | |
| BRD4 (BD2) | AlphaScreen | 32.6 | 90.1 | [2] | |
| BRD3 (BD1) | ITC | - | 59.5 | [2] | |
| BRD3 (BD2) | ITC | - | 82 | [2] | |
| BRDT (BD1) | ITC | - | 190 | [2] |
Mechanism of Action and Signaling Pathways
Both this compound and JQ1 act as competitive inhibitors, binding to the acetyl-lysine binding pocket of the BET bromodomains. This prevents the association of BET proteins with acetylated histones on chromatin, leading to the displacement of transcriptional machinery and subsequent downregulation of target gene expression. A key downstream target of BET inhibitors is the proto-oncogene MYC, a master regulator of cell proliferation, growth, and apoptosis.
Caption: BET inhibitor mechanism of action on the c-MYC pathway.
Experimental Protocols
AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay is used to determine the concentration of an inhibitor required to block 50% of the interaction between a BET bromodomain and an acetylated histone peptide.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
Reconstitute biotinylated tetra-acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) and GST-tagged BET bromodomain protein (e.g., BRD4-BD1) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (this compound or JQ1) and a vehicle control (DMSO).
-
Prepare a slurry of Glutathione (GSH) Donor beads and Streptavidin-coated Acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the BET bromodomain protein to all wells.
-
Add the test inhibitor or vehicle control to the respective wells.
-
Add the biotinylated histone peptide to all wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow for binding equilibration.
-
Add the GSH Donor beads and incubate in the dark at room temperature for 60 minutes.
-
Add the Streptavidin-coated Acceptor beads and incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
The signal is inversely proportional to the inhibitory activity.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an AlphaScreen binding assay.
BROMOscan® for Kd Determination and Selectivity Profiling
BROMOscan® is a competition binding assay used to determine the dissociation constant (Kd) of a compound for a large panel of bromodomains, providing a comprehensive selectivity profile.
Methodology:
-
Assay Principle: The assay utilizes DNA-tagged bromodomains and a proprietary immobilized ligand. Test compounds compete with the immobilized ligand for binding to the bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the DNA tag.
-
Experimental Procedure:
-
A library of DNA-tagged BET bromodomains (e.g., BRD2-BD1, BRD2-BD2, BRD3-BD1, etc.) is used.
-
The test compound (this compound or JQ1) is incubated with the bromodomain protein in the presence of the immobilized ligand.
-
After an equilibration period, the unbound proteins are washed away.
-
The amount of bromodomain remaining bound to the solid support is quantified using qPCR.
-
The results are compared to a control (DMSO vehicle) to determine the percent of bromodomain bound.
-
-
Data Analysis:
-
For single-concentration screening, the results are often reported as a percentage of control.
-
For Kd determination, a dose-response curve is generated by testing a range of inhibitor concentrations. The data is then fitted to a binding model to calculate the Kd.
-
The selectivity is determined by comparing the Kd values across the entire panel of bromodomains.
-
Experimental Workflow for Comparing Selective vs. Pan-BET Inhibitors
A systematic approach is required to comprehensively compare the biological effects of a selective inhibitor like this compound with a pan-inhibitor like JQ1.
Caption: General experimental workflow for comparing selective and pan-BET inhibitors.
Conclusion
The distinction between this compound and JQ1 exemplifies the evolution of BET inhibitor development from broad-spectrum agents to targeted therapeutics. This compound's selectivity for the BD2 domain offers a valuable tool to dissect the specific functions of this domain and may present a path toward a more favorable therapeutic index by potentially mitigating toxicities associated with pan-BET inhibition. The experimental methodologies outlined in this guide provide a framework for the rigorous characterization and comparison of these and other novel epigenetic modulators.
References
The Role of GSK-340 in Chromatin Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of epigenetic regulation, the study of chromatin biology is paramount to understanding gene expression and cellular fate. Histone modifications, in particular, serve as critical signaling hubs that dictate the transcriptional landscape. One of the key players in this regulatory network is the Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2). The dysregulation of EZH2 activity is a hallmark of numerous human diseases, including a variety of cancers. This has spurred the development of targeted inhibitors to probe its function and assess its therapeutic potential. GSK-340, also known as GSK343, has emerged as a potent and selective chemical probe for EZH2, providing researchers with a powerful tool to dissect the complexities of chromatin biology.
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular activity, and experimental protocols for its use in studying chromatin biology.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the enzymatic activity of EZH2.[1] It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor.[1][2] SAM is the universal methyl donor utilized by histone methyltransferases, including EZH2, to transfer a methyl group to the lysine (B10760008) 27 residue of histone H3 (H3K27). By binding to the SAM pocket of EZH2, this compound effectively blocks the transfer of the methyl group, leading to a global reduction in H3K27 methylation, specifically H3K27me3, a hallmark of transcriptionally repressed chromatin.[1][2]
The inhibition of EZH2 by this compound leads to the derepression of PRC2 target genes, many of which are tumor suppressors.[2][3] This activity makes this compound a valuable tool for investigating the role of EZH2-mediated gene silencing in both normal physiological processes and in disease states.
Quantitative Data Presentation
The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 | Selectivity (over other HMTs) | Reference |
| EZH2 | Cell-free biochemical | 4 nM | >1000-fold (except EZH1) | [4][5] |
| EZH1 | Cell-free biochemical | 240 nM | - | [6] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 | Treatment Duration | Reference |
| HCC1806 | Breast Cancer | H3K27me3 Inhibition (Immunofluorescence) | <200 nM | 72 hours | [5] |
| LNCaP | Prostate Cancer | Growth Inhibition | 2.9 µM | 6 days | [4] |
| HeLa | Cervical Cancer | Growth Inhibition | 13 µM | Not Specified | [4] |
| SiHa | Cervical Cancer | Growth Inhibition | 15 µM | Not Specified | [4] |
| U87 | Glioblastoma | Cell Viability (CCK8) | ~5 µM | 48 hours | [7] |
| LN229 | Glioblastoma | Cell Viability (CCK8) | ~5 µM | 48 hours | [7] |
| T24R (Cisplatin-Resistant) | Bladder Cancer | Cell Viability | >20 µM (Significant effect at 20 µM) | 48 hours | [8] |
| 5637R (Cisplatin-Resistant) | Bladder Cancer | Cell Viability | >20 µM (Significant effect at 20 µM) | 48 hours | [8] |
| CAL27 | Oral Squamous Cell Carcinoma | Cell Viability (MTT) | 1.13 µM (LC50) | 24 hours | [9] |
| HSC-2 | Oral Squamous Cell Carcinoma | Cell Viability (MTT) | 1.09 µM (LC50) | 24 hours | [9] |
| HSC-3 | Oral Squamous Cell Carcinoma | Cell Viability (MTT) | 1.19 µM (LC50) | 24 hours | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. The following are protocols for key experiments cited in the literature.
Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium. A vehicle control (DMSO) at the same final concentration should be prepared.
-
Treatment : Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation : Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours), depending on the cell line and the endpoint being measured.[6]
Western Blotting for H3K27me3
-
Cell Lysis and Histone Extraction :
-
After treatment, wash cells with ice-cold PBS.
-
For total cell lysates, use RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
For histone-enriched fractions, perform acid extraction. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones with 0.2 N HCl or H2SO4.
-
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein (15-30 µg) onto a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
To ensure equal loading, the membrane should also be probed with an antibody against total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the H3K27me3 signal to the total H3 signal.[10][11]
Cell Viability Assays (MTT/CCK-8)
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Assay Procedure :
-
MTT Assay : Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
CCK-8 Assay : Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking : Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[12]
-
Cell Lysis and Chromatin Shearing : Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[13]
-
Immunoprecipitation :
-
Pre-clear the chromatin with protein A/G agarose (B213101) or magnetic beads.
-
Incubate the chromatin with an antibody against H3K27me3 or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes : Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[13]
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Analysis : Analyze the purified DNA by qPCR for target-specific enrichment or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[3][13]
Conclusion
This compound is an indispensable tool for the chromatin biology research community. Its high potency and selectivity for EZH2 allow for precise interrogation of the PRC2 complex's role in gene regulation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies. By enabling a deeper understanding of the epigenetic mechanisms that govern cellular function and disease, this compound will continue to be instrumental in advancing the field of chromatin biology and in the development of novel therapeutic strategies targeting epigenetic dysregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK343 | Structural Genomics Consortium [thesgc.org]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Foundational studies on GSK-340 in human peripheral blood mononuclear cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-340 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This selectivity offers a promising avenue for targeted therapeutic intervention in immuno-inflammatory diseases. Foundational research has demonstrated the immunomodulatory activity of this compound, particularly its effects on human peripheral blood mononuclear cells (PBMCs). This document provides a comprehensive overview of these foundational studies, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.
Quantitative Data Summary
The primary functional effect of this compound on human PBMCs, as identified in foundational studies, is the inhibition of cytokine release. The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
| Compound | Target | Assay Type | Potency (pIC50) | Reference |
| This compound | MCP-1 Release (in PBMCs) | Cellular Assay | 7.4 | [1][2] |
| This compound | MCP-1 Release (in Whole Blood) | Cellular Assay | 6.0 | [1][2] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
| Compound | Target Bromodomain | Assay Type | Potency (pIC50) | Selectivity Notes | Reference |
| This compound | BRD4 BD2 | Biochemical Assay | 7.2 | High affinity and significant selectivity for BD2 | [1][2] |
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the foundational studies of this compound on human PBMCs. While the core principles are outlined, specific parameters may have varied in the original studies, the full text of which was not publicly available.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a standard method for isolating PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL tube.
-
Wash the isolated PBMCs by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Resuspend the cells at the desired concentration for subsequent experiments.
MCP-1 Release Assay in PBMCs
This protocol outlines a method to assess the effect of this compound on the release of Monocyte Chemoattractant Protein-1 (MCP-1) from stimulated PBMCs.
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Human MCP-1 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to induce MCP-1 production. Include unstimulated control wells.
-
Incubate the plate for 24 hours in a CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value for this compound by plotting the percentage of MCP-1 inhibition against the log of the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: BET Protein-Mediated Gene Transcription
The following diagram illustrates the general mechanism of how BET proteins regulate gene transcription, which is the pathway targeted by this compound.
Caption: General mechanism of BET protein-mediated gene transcription.
Mechanism of Action: this compound Inhibition
This diagram illustrates how this compound selectively inhibits the BD2 domain of BET proteins, thereby preventing downstream transcriptional activation of pro-inflammatory genes.
Caption: Mechanism of this compound selective inhibition of the BD2 domain.
Experimental Workflow: MCP-1 Release Assay
The following diagram outlines the workflow for the MCP-1 release assay in human PBMCs.
References
The Selective Interaction of GSK-340 with the Second Bromodomain of BET Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery and the regulation of gene expression. The BET proteins each contain two tandem bromodomains, BD1 and BD2, which share structural similarities but are thought to have distinct functional roles. While pan-BET inhibitors have shown therapeutic promise, their clinical utility has been hampered by dose-limiting toxicities. This has spurred the development of domain-selective inhibitors to potentially achieve a better therapeutic window. GSK-340 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family, demonstrating immunomodulatory activity. This technical guide provides an in-depth overview of this compound's interaction with BET BD2, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Quantitative Data Summary
The binding affinity and inhibitory potency of this compound against the bromodomains of BET proteins have been characterized using various biochemical assays. The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity (pKd) of this compound for BET Bromodomains
| Target | pKd | Fold Selectivity (BD2 vs. BD1) |
| BRD4 BD2 | 8.18 | 229 |
| BRD3 BD2 | 7.49 | 40 |
| BRD2 BD2 | 7.72 | 48 |
| BRDT BD2 | 7.68 | 91 |
Data sourced from multiple references.[1][2]
Table 2: Inhibitory Potency (pIC50) of this compound
| Assay | Target/System | pIC50 |
| Biochemical Inhibition | BRD4 BD2 | 7.2 |
| Biochemical Inhibition | BRD3 BD2 | 6.5 |
| Biochemical Inhibition | BRD2 BD2 | 7.3 |
| Biochemical Inhibition | BRDT BD2 | 6.7 |
| Functional (MCP-1 Release) | Human PBMCs | 7.4 |
| Functional (MCP-1 Release) | Human Whole Blood | 6.0 |
Data sourced from multiple references.[1][2]
Signaling Pathways and Experimental Workflows
The selective inhibition of BET BD2 by this compound is understood to modulate transcriptional regulation, particularly in the context of inflammation. The following diagrams illustrate the general mechanism of BET protein function and a typical workflow for assessing BET inhibitor activity.
Caption: Simplified signaling pathway of BET BD2 inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used in the characterization of this compound. These protocols are based on commonly used methods for evaluating BET inhibitors and may require optimization for specific laboratory conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay measures the binding of this compound to BET bromodomains by detecting the disruption of the interaction between a fluorescently labeled ligand and the bromodomain protein.
Materials:
-
Recombinant GST-tagged BET bromodomain protein (e.g., BRD4 BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or Alexa Fluor 647) (acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reagent Preparation:
-
Prepare a solution of the BET bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Prepare a detection mixture containing the Tb-labeled anti-GST antibody and the streptavidin-conjugated acceptor in assay buffer.
-
-
Assay Plate Setup:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the BET bromodomain/histone peptide solution to all wells.
-
Incubate at room temperature for 30-60 minutes to allow for compound binding.
-
-
Detection:
-
Add the detection mixture to all wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the concentration of this compound to determine the IC50 value.
AlphaScreen Assay for Binding Affinity
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain.
Materials:
-
Recombinant GST-tagged BET bromodomain protein (e.g., BRD4 BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Anti-GST-conjugated Acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well ProxiPlates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reagent Preparation:
-
Prepare a solution of the GST-tagged BET bromodomain protein in assay buffer.
-
Prepare a solution of the biotinylated histone peptide in assay buffer.
-
-
Assay Plate Setup:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the GST-tagged BET bromodomain protein to all wells.
-
Add the biotinylated histone peptide to all wells.
-
Incubate at room temperature for 30 minutes.
-
-
Bead Addition:
-
Add the anti-GST Acceptor beads to all wells and incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin Donor beads to all wells and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the concentration of this compound to determine the IC50 value.
LPS-Stimulated MCP-1 Release Assay in Human PBMCs
This cell-based assay measures the functional effect of this compound on the production of the pro-inflammatory chemokine MCP-1 (Monocyte Chemoattractant Protein-1) in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Human MCP-1 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Cell Plating: Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Stimulation:
-
Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate MCP-1 production. Do not add LPS to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
MCP-1 Quantification:
-
Perform an ELISA for human MCP-1 on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis: Plot the concentration of MCP-1 against the concentration of this compound to determine the IC50 value for the inhibition of MCP-1 release.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the second bromodomain of BET proteins. Its high potency and selectivity for BD2 make it a useful tool to dissect the distinct roles of the two BET bromodomains in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and inflammation. Further investigation into the downstream effects of selective BD2 inhibition will continue to elucidate the therapeutic potential of this class of compounds.
References
Methodological & Application
Application Notes and Protocols for GSK-340, a Selective BET Bromodomain 2 (BD2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-340 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound's selectivity for BD2 offers a more targeted approach to modulating gene transcription. BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[1][3] The BD1 domain is thought to be primarily involved in maintaining steady-state gene expression, while the BD2 domain plays a more critical role in the rapid induction of inflammatory gene expression in response to stimuli.[4][5] This makes BD2-selective inhibitors like this compound promising tools for studying and potentially treating inflammatory diseases.
This document provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound in inhibiting the release of Monocyte Chemoattractant Protein-1 (MCP-1), a key inflammatory chemokine.
Signaling Pathway of BET Protein BD2 in Inflammatory Gene Transcription
BET proteins, particularly BRD4, are recruited to acetylated histones at enhancer and promoter regions of inflammatory response genes. Upon recruitment, they facilitate the assembly of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), leading to the phosphorylation of RNA Polymerase II and subsequent gene transcription. The NF-κB signaling pathway, a central regulator of inflammation, is known to be involved in the transcription of many inflammatory cytokines. Acetylation of NF-κB subunits can facilitate their interaction with BET proteins. By selectively inhibiting the BD2 domain, this compound is hypothesized to disrupt the recruitment of BET proteins to the enhancers of inflammatory genes, thereby suppressing their transcription and the subsequent inflammatory response.
Caption: BET BD2 signaling in inflammation.
Data Presentation
The following tables summarize the biochemical affinity and cellular activity of this compound.
| Target | Assay Type | pKd | pIC50 | Selectivity (fold) vs BD1 |
| BRD2 BD2 | Biochemical | 7.72 | 7.3 | 48 |
| BRD3 BD2 | Biochemical | 7.49 | 6.5 | 40 |
| BRD4 BD2 | Biochemical | 8.18 | 7.2 | 229 |
| Cell Type | Assay | Endpoint | IC50 (nM) |
| Human PBMCs | Cytokine Release | MCP-1 Inhibition | ~40 |
| Human Whole Blood | Cytokine Release | MCP-1 Inhibition | ~1000 |
Note: Cellular IC50 values are estimations based on pIC50 values and may vary depending on experimental conditions.
Experimental Protocols
Cell-Based Assay for MCP-1 Release Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to determine the potency of this compound in inhibiting the production of the pro-inflammatory chemokine MCP-1 from human PBMCs stimulated with lipopolysaccharide (LPS).
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human MCP-1 ELISA kit
-
Microplate reader
Experimental Workflow:
Caption: Workflow for MCP-1 release assay.
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 106 cells/mL. Seed 100 µL of the cell suspension (1 x 105 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Cell Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS in complete RPMI 1640 medium to a final concentration of 100 ng/mL. Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
MCP-1 Quantification: Measure the concentration of MCP-1 in the collected supernatants using a human MCP-1 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of MCP-1 inhibition against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of MCP-1 production.
Conclusion
The provided protocol offers a robust method for evaluating the cell-based activity of the selective BET BD2 inhibitor, this compound. By measuring the inhibition of MCP-1 release from stimulated PBMCs, researchers can quantify the compound's anti-inflammatory potential. The selectivity of this compound for the BD2 domain makes it a valuable tool for dissecting the specific roles of this domain in gene regulation and disease, particularly in the context of inflammation. Further studies can expand upon this protocol to investigate the effects of this compound on the expression of other inflammatory genes and in various other relevant cell types and disease models.
References
- 1. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. A Review of the Bromodomain and Extraterminal Domain Epigenetic Reader Proteins: Function on Virus Infection and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-340 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-340 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] Unlike inhibitors that target both bromodomains (BD1 and BD2) of BET proteins, this compound's selectivity for BD2 allows for a more nuanced investigation into the specific functions of this domain in gene regulation and cellular processes. BET proteins are epigenetic readers that play a crucial role in regulating gene transcription by binding to acetylated histones and recruiting transcriptional machinery. Their dysregulation is implicated in various diseases, particularly cancer and inflammatory conditions, making them attractive therapeutic targets.
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, covering its mechanism of action, protocols for key assays, and expected outcomes.
Mechanism of Action
This compound exerts its effects by competitively binding to the BD2 pocket of BET proteins. This prevents the tethering of these proteins to acetylated chromatin, thereby disrupting the formation of transcriptional complexes at specific gene loci. The inhibition of BET protein function by this compound leads to the downregulation of key oncogenes, pro-inflammatory cytokines, and other genes involved in cell proliferation and survival. For instance, this compound has been shown to inhibit the release of Monocyte Chemoattractant Protein-1 (MCP-1), a key cytokine in inflammatory responses.[1]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound. Researchers should note that optimal concentrations and incubation times will vary depending on the cell line and experimental endpoint.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | pIC50 | Reference |
| BRD4 BD2 | Biochemical Assay | 7.2 | [1] |
| BRD3 BD2 | Biochemical Assay | 6.5 | [2] |
| BRD2 BD2 | Biochemical Assay | 7.3 | [2] |
| BRDT BD2 | Biochemical Assay | 6.7 | [2] |
| MCP-1 Release (Human PBMCs) | Cell-based Assay | 7.4 | [1][2] |
| MCP-1 Release (Human Whole Blood) | Cell-based Assay | 6.0 | [1] |
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Assay Type | Concentration Range | Incubation Time | Notes |
| Cell Viability/Proliferation | 0.1 µM - 10 µM | 72 - 144 hours | A dose-response curve is recommended to determine the IC50 for the specific cell line. |
| Western Blotting | 1 µM - 5 µM | 24 - 72 hours | To assess downregulation of target proteins (e.g., c-MYC). |
| RT-qPCR | 1 µM - 5 µM | 6 - 48 hours | To measure changes in target gene mRNA levels. |
| Cytokine Release Assay | 0.1 µM - 5 µM | 24 - 72 hours | For assessing immunomodulatory effects. |
Experimental Protocols
Preparation of this compound Stock Solutions
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
General Experimental Workflow
The following diagram outlines a general workflow for cell culture experiments using this compound.
Caption: General experimental workflow.
Detailed Methodologies
Cell Viability and Proliferation Assay
This protocol is to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range could be from 0.01 µM to 20 µM. Include a DMSO vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 to 144 hours). The anti-proliferative effects of BET inhibitors can be slow to manifest.[3]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Western Blot for Target Protein Downregulation
This protocol is to determine the effect of this compound on the levels of BET target proteins, such as c-MYC.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-BRD4, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at the desired concentrations (e.g., 1 µM, 5 µM) and a DMSO vehicle control for 24 to 72 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal.
RT-qPCR for Target Gene Expression
This protocol measures changes in the mRNA expression of known BET target genes in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., MYC, IL6) and a housekeeping gene (e.g., ACTB, GAPDH)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and a DMSO control for 6 to 48 hours. Harvest the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and SYBR Green Master Mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low cellular activity | - Concentration of this compound is too low.- Incubation time is too short.- Cell line is resistant. | - Increase the concentration range.- Increase the incubation time.- Screen different cell lines to find a sensitive model. |
| High cytotoxicity observed | - Concentration of this compound is too high.- Cell line is particularly sensitive. | - Lower the concentration range.- Reduce the incubation time.- Perform a detailed dose-response curve to find the optimal window. |
| Compound precipitation in culture medium | - Poor solubility of this compound.- Final DMSO concentration is too high. | - Ensure the stock solution is fully dissolved in DMSO before diluting in medium. Gentle warming may help.- Keep the final DMSO concentration in the culture medium below 0.5% (ideally ≤0.1%).[4] |
Conclusion
This compound is a valuable research tool for investigating the specific roles of the BD2 domain of BET proteins in health and disease. The protocols and data presented in these application notes provide a solid foundation for designing and executing cell culture experiments with this selective inhibitor. As with any small molecule inhibitor, careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for the Use of GSK-3 Inhibitors in In Vitro Studies: Solubility and Stability in DMSO
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data was found for a compound designated "GSK-340." The following application notes and protocols are based on general knowledge and best practices for the use of small molecule Glycogen Synthase Kinase 3 (GSK-3) inhibitors in in vitro research, with examples drawn from other GSK compounds where information is available. It is imperative to consult the manufacturer's specific datasheet for the inhibitor you are using.
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, making it a significant target for drug discovery. Small molecule inhibitors of GSK-3 are crucial tools for studying its function and for therapeutic development. These inhibitors are often hydrophobic and require an organic solvent, such as Dimethyl Sulfoxide (B87167) (DMSO), for solubilization in aqueous cell culture media for in vitro experiments.
This document provides detailed guidelines and protocols for the preparation, storage, and use of GSK-3 inhibitor stock solutions in DMSO, focusing on ensuring solubility and stability for reproducible in vitro results.
Quantitative Data Summary
Proper handling of GSK-3 inhibitors is critical for accurate and reproducible experimental outcomes. The following table summarizes key quantitative parameters regarding the solubility and stability of small molecule inhibitors in DMSO for in vitro use.
| Parameter | Value/Range | Recommendations & Considerations |
| Solubility in Pure DMSO | Often high (e.g., ≥ 2.5 mg/mL to 100 mg/mL for some compounds)[3] | Always confirm with the manufacturer's data sheet. Prepare a high-concentration stock solution (e.g., 10-50 mM). |
| Working Concentration in Cell Culture Media | Typically in the nM to low µM range | The final DMSO concentration in the culture medium should be minimized to avoid solvent-induced artifacts and cytotoxicity. |
| Final DMSO Concentration in Media | < 0.5% (v/v) , ideally ≤ 0.1% | Concentrations above 0.5% can affect cell viability, differentiation, and other cellular functions.[4] Some studies suggest that up to 5% DMSO may be tolerated by certain cell lines like Calu-3 for specific assays.[5] |
| Stock Solution Storage Temperature | -20°C or -80°C | Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. |
| Stability in DMSO/Water Mixtures | Generally stable, but compound-dependent. A study on a library of compounds showed 85% were stable in 90% DMSO/10% water at 4°C for 2 years.[6] | While pure DMSO is hygroscopic and will absorb atmospheric water, storing desiccated can minimize this. The presence of water can sometimes affect compound stability. |
Experimental Protocols
Protocol for Preparation of a GSK-3 Inhibitor Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of a GSK-3 inhibitor in DMSO.
Materials:
-
GSK-3 inhibitor (lyophilized powder)
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Balance
Procedure:
-
Pre-handling: Allow the vial containing the lyophilized GSK-3 inhibitor and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the GSK-3 inhibitor powder.
-
Solubilization: Add the appropriate volume of sterile DMSO to the inhibitor to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution if precipitation is observed, but be cautious as heat can degrade some compounds.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions and Dosing Cells
This protocol describes the serial dilution of the DMSO stock solution into cell culture medium for treating cells in an in vitro assay.
Materials:
-
Prepared GSK-3 inhibitor stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated micropipettes and sterile tips
-
Cell culture plates with seeded cells
Procedure:
-
Thawing: Thaw a single aliquot of the GSK-3 inhibitor stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. This helps to minimize the volume of DMSO added directly to the cells and ensures more accurate final concentrations.
-
Final Dilution: Perform a final dilution of the intermediate solution (or the stock solution if not performing an intermediate step) into the cell culture medium to achieve the desired final treatment concentration. Ensure the final DMSO concentration is below 0.5%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to the cell culture medium as was used for the highest concentration of the inhibitor.
-
Cell Dosing: Remove the existing medium from the cells and replace it with the medium containing the GSK-3 inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
GSK-3 Signaling Pathway
GSK-3 is a key regulator in multiple signaling pathways. Its activity is often inhibited by phosphorylation, for example, by Akt in the PI3K pathway.[2] In the Wnt signaling pathway, GSK-3 is a component of the β-catenin destruction complex.[2][7]
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentrations of GSK-340 for cell treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-343 is a highly potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a significant therapeutic target.[1] GSK-343 has been demonstrated to inhibit proliferation, induce apoptosis, and promote autophagy in a variety of cancer cell lines.[1] These application notes provide detailed protocols for the use of GSK-343 in cell culture experiments, along with a summary of its quantitative effects and pathway diagrams to guide research.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations and cellular effects of GSK-343 across various assays and cell lines.
| Cell Line | Cancer Type | EZH2 Status | IC50 (Enzymatic Assay) | IC50 (Cell Proliferation) | Effective Concentration Range | Treatment Duration | Observed Effect | References |
| - | - | - | 4 nM (EZH2) | - | - | - | Potent and selective inhibition | [2][3] |
| - | - | - | 240 nM (EZH1) | - | - | - | ~60-fold selectivity over EZH1 | [2] |
| HCC1806 | Breast Cancer | Wild-Type | - | - | IC50: 174 nM (H3K27me3 inhibition) | - | Decrease in H3K27me3 levels | [2] |
| LNCaP | Prostate Cancer | Wild-Type | - | 2.9 µM | - | 6 days | Inhibition of cell proliferation | [2][3] |
| HeLa | Cervical Cancer | Wild-Type | - | 13 µM | - | - | Inhibition of cell proliferation | [3][4] |
| SiHa | Cervical Cancer | Wild-Type | - | 15 µM | - | - | Inhibition of cell proliferation | [3][4] |
| U87 | Glioblastoma | Wild-Type | - | ~4-5 µM | 1-25 µM | 24-48 hours | Reduced cell viability, modulation of NF-κB pathway | [4][5] |
| U138 | Glioblastoma | Wild-Type | - | - | 1-25 µM | 24-48 hours | Reduced cell viability | [5] |
| A172 | Glioblastoma | Wild-Type | - | - | 1-25 µM | 24-48 hours | Reduced cell viability | [5] |
| LN229 | Glioblastoma | Wild-Type | - | IC50: ~5 µM | 5-10 µM | 24-72 hours | Inhibition of cell proliferation, migration, and invasion | [6] |
| T24R & 5637R | Bladder Cancer (Cisplatin-resistant) | - | - | - | 20 µM | - | Reduced cell viability, increased apoptosis | [7][8] |
| Saos2 & U2OS | Osteosarcoma | - | - | - | 10-20 µM | 48 hours | Increased apoptosis | [9] |
| 2D10 | - | - | - | - | 0.25-2.0 µM | 96 hours | Reduced total cellular H3K27me3 | [2] |
| MDA-MB-231 | Breast Cancer | Wild-Type | - | - | 0-20 µM | 72 hours | Dose-dependent cytotoxicity | [2] |
Signaling Pathways and Mechanism of Action
GSK-343 functions by competitively inhibiting the binding of SAM to the catalytic site of EZH2, thereby preventing the methylation of H3K27. This leads to a global reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.
The inhibition of EZH2 by GSK-343 impacts several key signaling pathways implicated in cancer progression.
Experimental Protocols
1. Preparation of GSK-343 Stock and Working Solutions
-
Reconstitution of Stock Solution: GSK-343 is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 5 mM), reconstitute the powder in an appropriate volume of dimethyl sulfoxide (B87167) (DMSO). For example, to make a 5 mM stock solution from 1 mg of GSK-343 (Molecular Weight: 541.69 g/mol ), dissolve it in 369.21 µL of DMSO.[3] Gentle warming may be necessary to ensure complete dissolution.[10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the GSK-343 stock solution. Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same final percentage of DMSO as the highest GSK-343 concentration) in all experiments.
2. General Experimental Workflow for Cell Treatment
3. Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of GSK-343 or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the GSK-343 concentration.[4]
4. Western Blot for H3K27me3 and EZH2
This protocol is used to detect changes in the levels of total EZH2 and the H3K27me3 mark.
-
Cell Lysis: Following GSK-343 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
If desired, the membrane can be stripped and re-probed for total EZH2.
-
5. Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of specific proteins with specific genomic regions.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 to immunoprecipitate the chromatin fragments associated with this mark.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA using qPCR to quantify the enrichment of specific gene promoters.
Disclaimer: The provided protocols are for guidance only. Researchers should optimize the protocols for their specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways [mdpi.com]
- 6. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Note and Protocol: Measuring c-MYC Expression Following GSK-J4 Inhibition via qPCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for quantifying the expression of the proto-oncogene c-MYC in response to treatment with GSK-J4, a potent inhibitor of the H3K27 demethylases KDM6A (UTX) and KDM6B (JMJD3). Dysregulation of c-MYC is a hallmark of many cancers, and epigenetic modulators like GSK-J4 represent a promising therapeutic avenue. This protocol details the cell culture, GSK-J4 treatment, RNA extraction, cDNA synthesis, and quantitative polymerase chain reaction (qPCR) necessary to assess the impact of GSK-J4 on c-MYC gene expression.
Introduction
The c-MYC proto-oncogene is a critical regulator of cell proliferation, growth, and apoptosis. Its aberrant expression is a key driver in a wide range of human cancers. The expression of c-MYC is, in part, epigenetically regulated through histone modifications. One such modification is the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive mark that leads to transcriptional silencing.[1][2]
The enzymes KDM6A (UTX) and KDM6B (JMJD3) are histone demethylases that specifically remove the methyl groups from H3K27me3, thereby promoting gene expression. GSK-J4 is a selective, cell-permeable inhibitor of KDM6A/B.[3] By inhibiting these demethylases, GSK-J4 is expected to increase global H3K27me3 levels, leading to the repression of target genes, potentially including c-MYC.[3][4] This application note provides a detailed protocol to test this hypothesis by measuring c-MYC mRNA levels using quantitative PCR (qPCR).
Signaling Pathway
The proposed mechanism of action for GSK-J4's effect on c-MYC expression is outlined below. GSK-J4 inhibits the demethylase activity of KDM6A/B, leading to an accumulation of the repressive H3K27me3 mark on the c-MYC gene, which in turn suppresses its transcription.
Figure 1: Proposed signaling pathway of GSK-J4 action on c-MYC expression.
Experimental Workflow
The overall experimental process, from cell culture to data analysis, is depicted in the following workflow diagram.
Figure 2: Experimental workflow for qPCR analysis of c-MYC expression.
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, LNCaP, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GSK-J4 (Selleckchem, Cat. No. S7070 or equivalent)
-
DMSO (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol Reagent (Invitrogen) or equivalent RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (molecular biology grade)
-
RNase-free water
-
High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific) or equivalent
-
SYBR Green qPCR Master Mix
-
Nuclease-free PCR tubes and plates
-
Forward and reverse primers for c-MYC and housekeeping genes
Experimental Protocols
Cell Culture and GSK-J4 Treatment
-
Cell Seeding : Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. For example, seed 2.5 x 10^5 cells per well. Incubate at 37°C in a humidified 5% CO2 incubator.
-
GSK-J4 Preparation : Prepare a 10 mM stock solution of GSK-J4 in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest GSK-J4 concentration.
-
Treatment : After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of GSK-J4 or vehicle control.
-
Incubation : Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours). It is recommended to perform a time-course experiment to determine the optimal treatment duration.[5]
RNA Extraction
This protocol is based on the TRIzol reagent method.[6]
-
Cell Lysis : Aspirate the medium from the wells and wash once with ice-cold PBS. Add 1 mL of TRIzol reagent to each well and pipette up and down to lyse the cells.
-
Phase Separation : Transfer the lysate to a 1.5 mL microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 200 µL of chloroform, cap the tube, and shake vigorously for 15 seconds. Incubate at room temperature for 10 minutes.
-
Centrifugation : Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
RNA Precipitation : Carefully transfer the upper, colorless aqueous phase to a new tube. Add 500 µL of isopropanol, mix by inverting, and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection : Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Washing : Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension : Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quantification and Quality Control : Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.[7]
cDNA Synthesis
This protocol utilizes a high-capacity cDNA reverse transcription kit.
-
Reaction Setup : In a nuclease-free PCR tube, prepare the reverse transcription master mix. For a 20 µL reaction, combine:
-
10 µL of 2x RT Master Mix
-
1 µg of total RNA
-
Nuclease-free water to a final volume of 20 µL
-
-
Reverse Transcription : Gently mix and briefly centrifuge the tubes. Place the tubes in a thermal cycler and run the following program:
-
25°C for 10 minutes
-
37°C for 120 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
Storage : The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Quantitative PCR (qPCR)
-
Primer Design : Use validated primers for human c-MYC and at least two housekeeping genes. It is crucial to select stable housekeeping genes for the specific cell line and experimental conditions.[8][9] Examples are provided in Table 1.
Table 1: Human qPCR Primer Sequences
Gene Forward Primer (5'-3') Reverse Primer (5'-3') c-MYC GGCTCCTGGCAAAAGGTCA CTGCGTAGTTGTGCTGATGT GAPDH GAAGGTGAAGGTCGGAGTC GAAGATGGTGATGGGATTTC ACTB CATGTACGTTGCTATCCAGGC CTCCTTAATGTCACGCACGAT | B2M | ACCCCCACTGAAAAAGATGA | ATCTTCAAACCTCCATGATGCT |
-
qPCR Reaction Setup : Prepare the qPCR reaction mix in a PCR plate. For a 20 µL reaction per well, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10-50 ng)
-
6 µL of Nuclease-free water
-
-
qPCR Program : Run the plate in a real-time PCR machine with the following cycling conditions:
-
Initial Denaturation : 95°C for 10 minutes
-
40 Cycles :
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Melt Curve Analysis : Follow the instrument's instructions to verify the specificity of the amplified product.
-
-
Data Analysis : Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in c-MYC expression. Normalize the Ct values of c-MYC to the geometric mean of the selected housekeeping genes.
Data Presentation
The following table presents hypothetical data for the relative expression of c-MYC in a cancer cell line following treatment with GSK-J4 for 48 hours.
Table 2: Relative Quantification of c-MYC mRNA Expression
| Treatment | Concentration | Average Ct (c-MYC) | Average Ct (GAPDH) | ΔCt (c-MYC - GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2^-ΔΔCt) |
|---|---|---|---|---|---|---|
| Vehicle | 0 µM | 22.5 | 19.2 | 3.3 | 0.0 | 1.00 |
| GSK-J4 | 1 µM | 23.1 | 19.3 | 3.8 | 0.5 | 0.71 |
| GSK-J4 | 5 µM | 24.0 | 19.1 | 4.9 | 1.6 | 0.33 |
| GSK-J4 | 10 µM | 24.8 | 19.2 | 5.6 | 2.3 | 0.20 |
Conclusion
This application note provides a detailed and robust protocol for investigating the effect of the KDM6A/B inhibitor, GSK-J4, on c-MYC gene expression. The presented methodologies, from cell culture to qPCR data analysis, are designed to yield reliable and reproducible results. The expected outcome is a dose-dependent decrease in c-MYC mRNA levels following GSK-J4 treatment, consistent with its proposed mechanism of action. This protocol is a valuable tool for researchers in oncology and drug development who are exploring the therapeutic potential of epigenetic modulators.
References
- 1. c-Myc is Required for BRAFV600E-Induced Epigenetic Silencing by H3K27me3 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K27 Methylation: A Focal Point of Epigenetic Deregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. surgery.pitt.edu [surgery.pitt.edu]
- 8. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using GSK-340
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-340 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4. BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific genomic loci, thereby activating gene expression. BRD4, a well-characterized BET protein, plays a key role in the transcription of genes involved in cell proliferation and cancer, such as the proto-oncogene c-Myc.
By competitively binding to the acetyl-lysine binding pocket of the BD2 domain, this compound displaces BET proteins from chromatin. This leads to the downregulation of target gene transcription. Chromatin Immunoprecipitation (ChIP) is a powerful technique to study the genome-wide occupancy of DNA-binding proteins. When used in conjunction with this compound treatment, ChIP can be employed to determine the efficacy of the inhibitor in displacing BET proteins, like BRD4, from specific gene promoters and enhancers.
These application notes provide a comprehensive protocol for performing a ChIP experiment to assess the effect of this compound on BRD4-chromatin binding.
Mechanism of Action
BET proteins, particularly BRD4, act as scaffolds to recruit the transcriptional machinery to chromatin. The tandem bromodomains (BD1 and BD2) of BRD4 recognize and bind to acetylated histones, which are marks of active chromatin. This binding facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) and other co-activators, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation.
This compound, as a selective BD2 inhibitor, disrupts this process. By occupying the BD2 acetyl-lysine binding pocket, it prevents BRD4 from binding to acetylated histones. This displacement of BRD4 from chromatin leads to a reduction in the transcriptional activation of its target genes.
Data Presentation
The following tables summarize key quantitative parameters for a ChIP experiment using a BET inhibitor like this compound. The data is representative of typical results obtained with BET inhibitors and can be used as a guideline for designing experiments with this compound.
Table 1: Recommended Parameters for Cell Treatment
| Parameter | Recommendation | Notes |
| Cell Type | Cancer cell lines with known BET inhibitor sensitivity (e.g., AML, multiple myeloma, TNBC) | It is recommended to determine the IC50 of this compound for the cell line of interest prior to the ChIP experiment. |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically. A dose-response experiment is recommended. |
| Treatment Duration | 2 - 8 hours | Shorter incubation times are often sufficient to observe displacement of BRD4 from chromatin.[1] |
| Vehicle Control | DMSO | The final concentration of DMSO should be kept consistent across all samples and should not exceed 0.1%. |
Table 2: Representative Quantitative ChIP-qPCR Data
This table shows expected results for BRD4 occupancy at the c-Myc promoter after treatment with a BET inhibitor. Data is presented as a percentage of input DNA.
| Target Gene Promoter | Treatment | BRD4 Occupancy (% of Input) | Expected Fold Change vs. Vehicle |
| c-Myc | Vehicle (DMSO) | 0.15% | - |
| c-Myc | This compound (1 µM, 4h) | 0.05% | ~3-fold decrease |
| GAPDH (Negative Control) | Vehicle (DMSO) | 0.01% | - |
| GAPDH (Negative Control) | This compound (1 µM, 4h) | 0.01% | No significant change |
Experimental Protocols
Detailed Chromatin Immunoprecipitation (ChIP) Protocol
This protocol describes the steps to assess the effect of this compound on the chromatin occupancy of BRD4.
Materials:
-
This compound
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Wash Buffers (Low salt, high salt, LiCl wash buffers)
-
TE Buffer
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A
-
Proteinase K
-
ChIP-grade anti-BRD4 antibody
-
Normal IgG (Isotype control)
-
Protein A/G magnetic beads
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cell Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined duration (e.g., 4 hours).
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Preparation:
-
Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Sonicate the lysate to shear chromatin to an average size of 200-1000 bp. Optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the anti-BRD4 antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 1-2 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.
-
Perform a final wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Downstream Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific for target gene promoters (e.g., c-Myc) and a negative control region (e.g., GAPDH).
-
Analyze the data as a percentage of input.
-
Visualizations
Caption: Mechanism of BRD4-mediated transcription and its inhibition by this compound.
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
References
Application Notes and Protocols for GSK-340 Dose-Response Curve Generation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-340 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] Specifically, it shows high affinity for the second bromodomain (BD2) of these proteins, such as BRD4.[3] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. The inhibition of BET proteins by compounds like this compound has shown potential in various therapeutic areas, particularly in oncology, due to the downregulation of key oncogenes like c-Myc.[1][2][4][5][6][7]
These application notes provide a detailed protocol for generating a dose-response curve for this compound using a cell-based viability assay. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is a critical measure of a compound's potency.
Signaling Pathway of BET Inhibition
BET inhibitors, such as this compound, function by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This prevents the recruitment of transcriptional activators, like the positive transcription elongation factor b (P-TEFb), to the promoters of target genes. A primary and well-documented downstream effect of BET inhibition is the suppression of c-Myc gene transcription, leading to reduced c-Myc protein levels.[1][2][4] This results in cell cycle arrest and a decrease in cell proliferation. Another significant pathway affected by BET inhibitors is the NF-κB signaling pathway, where BET proteins act as co-activators for NF-κB target genes involved in inflammation and cell survival.[8][9][10][11][12]
Experimental Protocol: Cell Viability Assay for Dose-Response Curve Generation
This protocol describes the use of a resazurin-based assay (e.g., CellTiter-Blue® or alamarBlue®) to determine the effect of this compound on the viability of a cancer cell line known to be sensitive to BET inhibitors (e.g., Kasumi-1, a human acute myeloid leukemia cell line).
Materials
-
This compound (stock solution in DMSO)
-
Kasumi-1 cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (560 nm excitation / 590 nm emission)
-
Dimethyl sulfoxide (B87167) (DMSO)
Experimental Workflow
Procedure
-
Cell Seeding:
-
Culture Kasumi-1 cells to a sufficient density.
-
Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X working stock of the highest concentration of this compound to be tested in the assay medium.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in assay medium to generate a range of concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X this compound dilutions to the appropriate wells of the 96-well plate containing the cells. This will bring the final volume in each well to 200 µL.
-
Add 100 µL of the 2X vehicle control solution to the control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 20 µL of the resazurin-based cell viability reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalization: Normalize the data by setting the average fluorescence of the vehicle-treated wells to 100% viability. Calculate the percentage of viability for each this compound concentration relative to the vehicle control.
-
Dose-Response Curve Generation: Plot the percent viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability.
Data Presentation
The following table summarizes hypothetical data from a dose-response experiment with this compound on two different cancer cell lines.
| Cell Line | This compound Concentration (nM) | % Viability (Mean ± SD) | IC50 (nM) |
| Kasumi-1 | 0 (Vehicle) | 100 ± 5.2 | 150 |
| 10 | 95 ± 4.8 | ||
| 30 | 82 ± 6.1 | ||
| 100 | 55 ± 7.3 | ||
| 300 | 25 ± 3.9 | ||
| 1000 | 8 ± 2.1 | ||
| MV4-11 | 0 (Vehicle) | 100 ± 6.5 | 450 |
| 30 | 98 ± 5.9 | ||
| 100 | 88 ± 7.2 | ||
| 300 | 60 ± 8.1 | ||
| 1000 | 35 ± 4.5 | ||
| 3000 | 15 ± 3.3 |
Conclusion
The provided protocol offers a robust method for generating a dose-response curve for the BET inhibitor this compound. This allows for the quantitative assessment of its potency in a relevant cellular context. The analysis of the dose-response relationship is a fundamental step in the preclinical evaluation of any potential therapeutic agent, providing critical data for further drug development studies. The downstream effects on signaling pathways, such as the c-Myc and NF-κB pathways, can be further investigated to elucidate the compound's mechanism of action.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experiments Involving GSK-J4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments using GSK-J4, a potent and cell-permeable dual inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A. Proper experimental design, including the use of appropriate controls, is critical for obtaining reliable and interpretable results.
Mechanism of Action
GSK-J4 is a pro-drug that is rapidly hydrolyzed to its active form, GSK-J1, intracellularly. GSK-J1 inhibits the enzymatic activity of JMJD3 and UTX, which are responsible for removing the methyl groups from trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3). This inhibition leads to an accumulation of the repressive H3K27me3 mark on histone tails, subsequently altering gene expression. Dysregulation of H3K27 methylation is implicated in various diseases, including cancer and inflammatory disorders, making GSK-J4 a valuable tool for studying these processes.
Key Applications
-
Cancer Biology : Investigating the role of H3K27 demethylation in tumor growth, proliferation, apoptosis, and cell cycle progression.[1][2]
-
Immunology and Inflammation : Studying the modulation of inflammatory responses and cytokine production.
-
Developmental Biology : Elucidating the role of epigenetic regulation in cell differentiation and lineage commitment.
-
Neuroscience : Exploring the impact of H3K27 methylation on neuronal function and disease.
Essential Controls for GSK-J4 Experiments
To ensure the specificity and validity of experimental findings, the following controls are essential:
-
Vehicle Control : A control group treated with the same solvent (e.g., DMSO) used to dissolve GSK-J4 at the same final concentration. This accounts for any effects of the solvent on the experimental system.
-
Inactive Isomer Control (GSK-J5) : GSK-J5 is a structurally similar but inactive isomer of GSK-J4 and serves as an excellent negative control to distinguish specific inhibitory effects from off-target or non-specific effects of the chemical scaffold.
-
Positive Control : In assays measuring downstream effects, a known activator or inhibitor of the pathway of interest should be included to validate the assay's responsiveness.
-
Untreated Control : A baseline group of cells or animals that do not receive any treatment, which helps in assessing the general health and behavior of the experimental model.
-
Loading Controls for Western Blotting : When analyzing protein levels, particularly histone modifications, it is crucial to use appropriate loading controls. For histone modifications like H3K27me3, total histone H3 is the recommended loading control to ensure equal loading of nuclear proteins. For cytoplasmic or whole-cell lysates, housekeeping proteins like β-actin or GAPDH are suitable.
Data Presentation
Table 1: IC50 Values of GSK-J4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| Y79 | Retinoblastoma | 0.68 | 48 |
| WERI-Rb1 | Retinoblastoma | 2.15 | 48 |
| KG-1a | Acute Myeloid Leukemia | Dose-dependent decrease in viability (2-10 µM) | 24-96 |
| Kasumi-1 | Acute Myeloid Leukemia | Effective at 5.5 µM | 24 |
Table 2: Quantitative Effects of GSK-J4 on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect | Quantitative Measurement |
| Retinoblastoma (Y79, WERI-Rb1) | GSK-J4 (dose-dependent) | G2/M phase cell cycle arrest | Increased percentage of cells in G2/M phase.[3] |
| Acute Myeloid Leukemia (KG-1a) | GSK-J4 (dose-dependent) | S phase cell cycle arrest | Notable accumulation of S phase cells.[1] |
| Retinoblastoma (Y79, WERI-Rb1) | GSK-J4 (dose-dependent) | Induction of apoptosis | Significantly increased proportion of apoptotic cells.[3] |
| Acute Myeloid Leukemia (KG-1a) | GSK-J4 (dose-dependent) | Induction of apoptosis | Significantly increased apoptotic rate compared to control.[1] |
| Differentiating Embryoid Bodies | 10 µM GSK-J4 for 48h | Induction of cell death | 2.23% increase in cellular necrosis and 0.39% in apoptosis.[4] |
Signaling Pathways and Experimental Workflow Visualization
Caption: GSK-J4 signaling pathway.
Caption: A typical experimental workflow for GSK-J4 studies.
Experimental Protocols
Protocol 1: Western Blotting for H3K27me3
Objective: To determine the effect of GSK-J4 on global H3K27me3 levels.
Materials:
-
Cells of interest
-
GSK-J4 (and GSK-J5, DMSO for controls)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer or kit
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of GSK-J4, GSK-J5, or vehicle control (DMSO) for the intended duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and extract histones using a commercial kit or an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K27me3 and anti-Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions with altered H3K27me3 occupancy following GSK-J4 treatment.
Materials:
-
Treated and control cells
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
ChIP-grade anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl, TE)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Library preparation kit for sequencing
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with GSK-J4, GSK-J5, or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde to the culture medium. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 150-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin and then incubate with an anti-H3K27me3 antibody overnight at 4°C. Include a mock IP with a non-specific IgG as a negative control.
-
Capture of Immune Complexes: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome, perform peak calling to identify regions of H3K27me3 enrichment, and compare peak profiles between GSK-J4-treated and control samples.
Protocol 3: Gene Expression Analysis by qPCR
Objective: To quantify the expression levels of specific target genes affected by GSK-J4 treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described previously. Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Set up qPCR reactions with the cDNA, qPCR master mix, and gene-specific primers for your genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between GSK-J4-treated and control samples, normalized to the housekeeping gene.[7]
References
- 1. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
- 6. Histone H3 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay after GSK-340 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-340 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC. Inhibition of BET proteins by compounds such as this compound has emerged as a promising therapeutic strategy in various cancers. These inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects in a range of malignancies.[2][3][4]
These application notes provide a comprehensive guide to assessing cell viability following treatment with this compound. Included are detailed protocols for the widely used MTT assay, a summary of expected quantitative outcomes, and a schematic of the underlying signaling pathways.
Data Presentation
The following table summarizes representative data on the half-maximal inhibitory concentration (IC50) of various BET inhibitors, including compounds with similar mechanisms of action to this compound, on the viability of different cancer cell lines. This data is intended to provide a comparative reference for expected outcomes when testing this compound.
| Cell Line | Cancer Type | BET Inhibitor | IC50 (µM) | Citation |
| Lung Cancer Cell Lines (sensitive subset) | Lung Adenocarcinoma | JQ1 | <5 | [5] |
| Lung Cancer Cell Lines (insensitive subset) | Lung Adenocarcinoma | JQ1 | >10 | [5] |
| MM1.S | Multiple Myeloma | JQ1 | 0.1 | [6] |
| MV-4-11 | Acute Myeloid Leukemia | JQ1 | ~0.1 | [6] |
| Primary Osteosarcoma Cultures | Osteosarcoma | JQ1 | 0.196 | [2] |
| LNCaP | Prostate Cancer | iBET | 0.25-0.5 | [7] |
| Du145 | Prostate Cancer | iBET | >5 | [7] |
| PC3 | Prostate Cancer | iBET | >5 | [7] |
Note: Specific IC50 values for this compound are not yet widely available in the public domain. The values presented here for other BET inhibitors can serve as a preliminary guide.
Signaling Pathways
This compound, as a BET inhibitor, disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key target genes involved in cell proliferation and survival, such as c-MYC.[5] Recent evidence suggests that BET inhibition can also induce a pro-survival feedback loop involving the PI3K/Akt/GSK3β signaling pathway. This feedback can lead to the inhibitory phosphorylation of GSK3β at Serine 9, which may influence the overall cellular response to BET inhibition. The following diagram illustrates the proposed signaling cascade following this compound treatment.
Caption: this compound Signaling Pathway.
Experimental Protocols
Cell Viability Assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This protocol provides a detailed methodology for assessing cell viability after treatment with this compound using the MTT assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells using a multichannel pipette or a plate shaker to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for the cell viability assay.
Caption: MTT Assay Experimental Workflow.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of the BET inhibitor this compound on cell viability. Accurate determination of cell viability is a critical step in the preclinical evaluation of novel anticancer agents. By following these detailed methodologies and understanding the underlying signaling pathways, researchers can generate reliable and reproducible data to advance the development of BET inhibitors as a therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Inhibition Induces Apoptosis in Aggressive B-Cell Lymphoma via Epigenetic Regulation of BCL-2 Family Members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TDZD-8, a GSK-3β Inhibitor, in Inflammation and Autoimmune Disease Models
Disclaimer: The compound "GSK-340" was not found in the referenced literature. These application notes are based on the well-characterized, selective Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitor, TDZD-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) , which has been studied in relevant inflammation and autoimmune disease models.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in regulating inflammatory responses.[1] The β-isoform, GSK-3β, is particularly implicated in the pathogenesis of autoimmune diseases by modulating the production of pro- and anti-inflammatory cytokines.[1][2] Inhibition of GSK-3β has emerged as a promising therapeutic strategy for conditions such as rheumatoid arthritis and lupus nephritis.[2][3]
TDZD-8 is a non-ATP competitive and selective inhibitor of GSK-3β with an IC50 of 2 µM.[4] It has demonstrated significant efficacy in preclinical animal models of inflammation and autoimmunity by suppressing pro-inflammatory mediators and ameliorating disease pathology.[3][5] These notes provide an overview of TDZD-8's applications, quantitative data from key studies, and detailed protocols for its use in established disease models.
Mechanism of Action in Inflammation
TDZD-8 exerts its anti-inflammatory effects by inhibiting GSK-3β, which is a key regulator of multiple downstream signaling pathways. GSK-3β activity generally promotes a pro-inflammatory state. By inhibiting GSK-3β, TDZD-8 can shift the balance towards an anti-inflammatory response. Key mechanisms include:
-
Suppression of Pro-inflammatory Cytokines: Inhibition of GSK-3β leads to a reduction in the expression and production of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-17, and IFN-γ.[2][6]
-
Inhibition of Inflammatory Signaling Pathways: TDZD-8 treatment has been shown to suppress the activation of the NLRP3 inflammasome and the NF-κB pathway, both of which are central drivers of inflammation.[2][7]
-
Upregulation of Anti-inflammatory Cytokines: GSK-3β inhibition can increase the production of the anti-inflammatory cytokine IL-10.[1][5]
The following diagram illustrates the central role of GSK-3β in inflammatory signaling and the inhibitory effect of TDZD-8.
References
- 1. Innate and adaptive immune responses regulated by glycogen synthase kinase-3 (GSK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3-Driven Modulation of Inflammation and Tissue Integrity in the Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intjmorphol.com [intjmorphol.com]
- 4. TDZD-8 | GSK-3 | TargetMol [targetmol.com]
- 5. Thiadiazolidinone-8 Ameliorates Inflammation Associated with Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intjmorphol.com [intjmorphol.com]
- 7. Lupus Nephritis: Glycogen Synthase Kinase 3β Promotion of Renal Damage Through Activation of the NLRP3 Inflammasome in Lupus-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Response to GSK Compound Treatment
For: Researchers, scientists, and drug development professionals.
Subject: Detailed application notes and protocols for analyzing gene expression changes in response to treatment with GSK small molecule inhibitors. This document addresses the potential ambiguity of "GSK-340" by providing information on two distinct compounds, GSK340 (a BET inhibitor) and GSK343 (an EZH2 inhibitor), as well as a general overview of GSK-3 inhibitors.
Introduction
The analysis of gene expression changes following treatment with small molecule inhibitors is a cornerstone of drug discovery and development. It provides critical insights into a compound's mechanism of action, target engagement, and potential therapeutic effects. This document outlines the necessary protocols and data presentation formats for studying the effects of specific GSK compounds on gene expression.
Section 1: Analysis of Gene Expression in Response to GSK340 (BET Bromodomain Inhibitor)
GSK340 is a potent and selective inhibitor of the second bromodomains (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic readers that bind to acetylated histones and recruit transcriptional machinery to drive the expression of key genes involved in cell proliferation and inflammation.
Mechanism of Action and Signaling Pathway
GSK340, by inhibiting the BD2 domain of BET proteins, displaces them from chromatin. This leads to the downregulation of target gene transcription, including oncogenes and pro-inflammatory cytokines.
Caption: GSK340 inhibits BET proteins, leading to reduced transcription of target genes.
Data Presentation: Gene Expression Changes
The following table presents hypothetical data on gene expression changes in a human cancer cell line treated with GSK340 for 24 hours.
| Gene | Pathway | Fold Change (GSK340 vs. Vehicle) | p-value |
| MYC | Oncogenesis, Cell Cycle | -3.5 | < 0.001 |
| BCL2 | Apoptosis | -2.8 | < 0.005 |
| IL-6 | Inflammation | -4.2 | < 0.001 |
| CDK6 | Cell Cycle | -2.1 | < 0.01 |
| HSP70 | Housekeeping | 1.1 | > 0.05 |
Experimental Protocol: Gene Expression Analysis by qRT-PCR
This protocol details the steps for quantifying changes in the expression of target genes.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of GSK340 in DMSO.
-
Treat cells with the desired concentration of GSK340 (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).[2] A time-course experiment (e.g., 6, 12, 24 hours) is recommended.[3]
-
Use a minimum of three biological replicates for each condition.[3]
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the wells using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA using a column-based kit according to the manufacturer's instructions.
-
Assess RNA integrity and concentration using a spectrophotometer or a bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended.[3]
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[4]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[3]
-
-
Data Analysis:
Section 2: Analysis of Gene Expression in Response to GSK343 (EZH2 Inhibitor)
GSK343 is a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5][6] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing.[5][6][7]
Mechanism of Action and Signaling Pathway
GSK343 competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, preventing the methylation of H3K27.[5] This leads to a decrease in H3K27me3 levels and the subsequent reactivation of tumor suppressor genes that are silenced in various cancers.[5][8]
Caption: GSK343 inhibits EZH2, leading to the reactivation of silenced tumor suppressor genes.
Data Presentation: Gene Expression Changes
The following table presents hypothetical data on gene expression changes in a glioblastoma cell line treated with GSK343 for 48 hours.
| Gene | Function | Fold Change (GSK343 vs. Vehicle) | p-value |
| CDKN1A (p21) | Cell Cycle Inhibition | +4.5 | < 0.001 |
| CDKN2A (p16) | Tumor Suppressor | +3.8 | < 0.001 |
| E-cadherin | Cell Adhesion | +2.9 | < 0.005 |
| N-cadherin | Epithelial-Mesenchymal Transition | -3.2 | < 0.005 |
| GAPDH | Housekeeping | 1.0 | > 0.05 |
Experimental Protocol: Transcriptome-Wide Analysis using RNA-Seq
This protocol outlines the steps for a comprehensive analysis of gene expression changes.
Caption: Experimental workflow for RNA-Seq analysis.
-
Cell Culture and Treatment:
-
Culture cells (e.g., U87 glioblastoma cells) as described in the previous protocol.
-
Treat cells with GSK343 (e.g., 5 µM) or vehicle control for the desired duration.
-
-
RNA Isolation and Quality Control:
-
Isolate total RNA and assess its quality and integrity as previously described. A high RIN value (≥ 8) is crucial for RNA-Seq.[9]
-
-
Library Preparation and Sequencing:
-
Starting with 1 µg of total RNA, isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
Quantify the library and sequence it on a next-generation sequencing platform.[9]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential gene expression analysis to identify significantly up- or downregulated genes.
-
Use pathway analysis tools to identify biological pathways enriched among the differentially expressed genes.[9]
-
Section 3: General Overview of Gene Expression Analysis in Response to GSK-3 Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in numerous signaling pathways, including Wnt/β-catenin and PI3K/Akt.[10][11][12] GSK-3 inhibitors are being investigated for various therapeutic applications, including cancer and neurological disorders.[11][12]
Mechanism of Action and Signaling Pathways
GSK-3 inhibitors block the kinase activity of GSK-3α and GSK-3β. In the Wnt pathway, this prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of target genes.[10][13] In the PI3K/Akt pathway, GSK-3 is downstream of Akt, and its inhibition can modulate cellular processes like proliferation and survival.[11][14]
Caption: GSK-3 inhibitors affect the Wnt/β-catenin and PI3K/Akt signaling pathways.
Data Presentation: Gene Expression Changes
The following table shows hypothetical data for a colon cancer cell line treated with a GSK-3 inhibitor for 24 hours.
| Gene | Pathway | Fold Change (Inhibitor vs. Vehicle) | p-value |
| CCND1 (Cyclin D1) | Wnt, Cell Cycle | +3.2 | < 0.001 |
| AXIN2 | Wnt (feedback) | +5.0 | < 0.001 |
| MYC | Wnt, Proliferation | +2.5 | < 0.005 |
| GSK3B | Target Gene | 1.0 | > 0.05 |
| ACTB (β-actin) | Housekeeping | 1.1 | > 0.05 |
General Experimental Considerations
-
Choice of Inhibitor: Use a well-characterized GSK-3 inhibitor with known selectivity.
-
Cell Line Selection: Choose a cell line with a relevant genetic background (e.g., mutations in the Wnt or PI3K pathways).
-
Time Course and Dose Response: Conduct time-course and dose-response experiments to determine the optimal conditions for observing gene expression changes.[15]
-
Validation: Validate findings from global transcriptomic analyses (e.g., RNA-Seq) with a targeted method like qRT-PCR for key genes.
-
Protein Level Analysis: Complement gene expression data with protein analysis (e.g., Western blotting) to confirm changes in protein levels and phosphorylation status of key pathway components like β-catenin and GSK-3 itself.[2]
By following these detailed protocols and guidelines, researchers can effectively analyze and interpret the gene expression changes induced by GSK340, GSK343, and GSK-3 inhibitors, leading to a deeper understanding of their therapeutic potential.
References
- 1. This compound |CAS:2222509-79-5 Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GSK-340
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-340 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and oncogenesis.[3][4] Inhibition of BET proteins, particularly BRD4, has emerged as a promising therapeutic strategy in various cancers.[5][6] this compound, by selectively targeting the BD2 domain, offers a tool to investigate the specific functions of this domain in cellular processes.
Flow cytometry is an invaluable technique for the single-cell analysis of cellular responses to therapeutic agents. This document provides detailed protocols for the analysis of apoptosis and cell cycle distribution in cells treated with this compound, enabling researchers to quantify its cytostatic and cytotoxic effects.
Mechanism of Action of this compound
This compound competitively binds to the BD2 domain of BET proteins, disrupting their interaction with acetylated chromatin. This leads to the downregulation of key oncogenes and cell cycle regulators, such as c-Myc, and the upregulation of tumor suppressor genes like p21.[5] The disruption of these transcriptional programs can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis.[5][7]
Signaling Pathway Overview
The inhibition of BRD4 by compounds like this compound disrupts the transcriptional activation of key genes involved in cell proliferation and survival. This leads to cell cycle arrest and induction of apoptosis.
Experimental Workflow
A typical workflow for analyzing the effects of this compound using flow cytometry involves cell culture, treatment with the compound, staining for specific cellular markers, and data acquisition and analysis.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry experiments.
Table 1: Effect of this compound on Apoptosis
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 µM | |||
| This compound | X µM | |||
| This compound | Y µM | |||
| This compound | Z µM |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization of concentration and incubation time for specific cell lines and desired outcomes is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Standard cell culture equipment (e.g., incubator, biosafety cabinet, flasks/plates)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period and result in a sufficient number of cells for flow cytometry analysis (typically 0.5 - 1 x 10^6 cells per sample).
-
Treatment: The following day, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine (B164497) and PI to identify cells with compromised plasma membranes.[1][8]
Materials:
-
Annexin V-fluorochrome conjugate (e.g., FITC, APC)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (from Protocol 1)
Procedure:
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells, including any floating cells from the supernatant.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[1][9]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution based on DNA content using PI staining.[2][10]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (from Protocol 1)
Procedure:
-
Cell Harvesting: Collect cells as described in Protocol 2, Step 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: GSK Small Molecule Inhibitors in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing GSK small molecule inhibitors in combination with other therapeutic agents. This document addresses two classes of inhibitors: BET bromodomain inhibitors, accurately identifying the function of GSK-340, and Type I PRMT inhibitors, exemplified by the clinical candidate GSK3368715, to align with interests in this target class.
Introduction
The development of resistance to single-agent therapies and the complex, multifactorial nature of cancer necessitate the exploration of combination treatment strategies. By targeting multiple, often complementary, signaling pathways, combination therapies can achieve synergistic anti-tumor effects, overcome resistance mechanisms, and potentially reduce individual drug dosages to mitigate toxicity. This document outlines preclinical data and detailed protocols for investigating the synergistic potential of GSK's BET and Type I PRMT inhibitors with other small molecule inhibitors.
This compound: A Selective BET Bromodomain Inhibitor
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes such as c-Myc and anti-apoptotic factors like Bcl-2. By inhibiting BET proteins, this compound can effectively suppress the expression of these critical cancer drivers.
GSK3368715: A First-in-Class Type I PRMT Inhibitor
GSK3368715 is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high potency against PRMT1.[2] PRMT1 is the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins, a post-translational modification that plays a significant role in DNA repair, signal transduction, and gene transcription. Dysregulation of PRMT1 activity is implicated in various cancers.
Data Presentation: Preclinical Synergy of Combination Therapies
The following tables summarize quantitative data from preclinical studies demonstrating the synergistic effects of BET inhibitors and Type I PRMT inhibitors in combination with other anti-cancer agents.
Table 1: Synergistic Anti-tumor Activity of BET Inhibitors in Combination
| Cell Line(s) | BET Inhibitor | Combination Agent | Key Synergistic Effects | Reference(s) |
| Cutaneous T-cell lymphoma (CTCL) | JQ1, OTX015, CPI-0610, I-BET762 | HDAC Inhibitors (SAHA, Romidepsin) | Synergistic reduction in cell viability (Combination Index <1), enhanced G0/G1 cell cycle arrest and apoptosis. | [3][4] |
| Melanoma | I-BET151 | HDAC Inhibitor (LBH589/panobinostat) | Synergistic induction of apoptosis and tumor growth arrest in BRAF inhibitor-resistant melanoma. | [5][6] |
| Non-Small Cell Lung Cancer (NSCLC) | BET Inhibitors | Chemotherapy (Paclitaxel, Cisplatin) | Synergistic inhibition of NSCLC cell growth. | [7] |
| Rhabdomyosarcoma (RMS) | RVX-208 | mTORC1/2 Inhibitor (PP242) | Significant augmentation of therapeutic effects in vitro and in a human xenograft murine model. | [8] |
| Breast Cancer | BET Inhibitor (JQ1) | Immune Checkpoint Inhibitor (anti-CTLA-4) | Increased anticancer responses greater than either drug alone in immunocompetent mouse models. | [9] |
Table 2: Synergistic Anti-tumor Activity of Type I PRMT Inhibitors in Combination
| Cell Line(s) | Type I PRMT Inhibitor | Combination Agent | Key Synergistic Effects | Reference(s) |
| Multiple Myeloma (MM) | GSK3368715 | PRMT5 Inhibitor (EPZ015666) | Strong synergistic suppression of MM cell viability (SynergyFinder index >10). | [10] |
| MTAP-negative NSCLC | MS023 | PARP Inhibitor (Talazoparib) | Strong synergistic interaction at low nanomolar concentrations. | [11][12] |
| Breast and Ovarian Cancer | GSK3368715 | PARP Inhibitor (Olaparib) | Synergistic sensitization of HR-proficient tumors to PARP inhibitors. | [8] |
Signaling Pathways and Experimental Workflows
BET Inhibitor Combination Therapy
Signaling Pathway: BET Inhibition and Downregulation of Oncogenic Transcription
BET inhibitors, such as this compound, function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts the formation of transcriptional complexes at the promoters and enhancers of key oncogenes, leading to their downregulation. A primary target of this inhibition is the MYC oncogene, a master regulator of cell proliferation and survival. Another critical target is the anti-apoptotic protein Bcl-2. The combination with other agents, such as HDAC inhibitors, can potentiate this effect by increasing histone acetylation, thereby making cancer cells more dependent on BET protein function.
Caption: Mechanism of BET inhibitor action on oncogene transcription.
Experimental Workflow: In Vitro Synergy Assessment
A typical workflow to assess the synergistic effects of a BET inhibitor in combination with another small molecule inhibitor in vitro involves cell viability and apoptosis assays.
Caption: Workflow for in vitro synergy screening.
Type I PRMT Inhibitor Combination Therapy
Signaling Pathway: PRMT1 Inhibition and Synthetic Lethality with PARP Inhibitors
GSK3368715 inhibits PRMT1, leading to a reduction in asymmetric arginine dimethylation. This epigenetic modification is crucial for the proper function of proteins involved in the DNA Damage Response (DDR). Inhibition of PRMT1 can impair the DDR, creating a state of "BRCAness" or homologous recombination deficiency. This cellular state is highly sensitive to PARP inhibitors, which block an alternative DNA repair pathway. The combined inhibition of both pathways leads to a synthetic lethal interaction, resulting in significant DNA damage and subsequent cancer cell death.
Caption: Synthetic lethality between PRMT1 and PARP inhibitors.
Experimental Workflow: In Vivo Xenograft Study
To evaluate the in vivo efficacy of a combination therapy, a patient-derived or cell-line-derived xenograft mouse model is commonly employed.
Caption: Workflow for in vivo combination therapy assessment.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of single and combination drug treatments on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound or GSK3368715
-
Combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or appropriate solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound/GSK3368715 and the combination agent in culture medium.
-
Treat the cells with single agents and their combinations at various concentrations. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy can be calculated using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the inhibitors as described for the viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Target Protein Expression
This protocol is used to detect changes in the expression levels of key proteins, such as c-Myc and Bcl-2, following treatment with inhibitors.[2][10][13]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer on ice.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
References
- 1. Combination of BCL-2 inhibitors and immunotherapy: a promising therapeutic strategy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kumc.edu [kumc.edu]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Combining BET and HDAC inhibitors synergistically induces apoptosis of melanoma and suppresses AKT and YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. Repression of PRMT activities sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. plos.figshare.com [plos.figshare.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with GSK-340 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using GSK-340, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. By providing detailed experimental protocols, clear data summaries, and visual guides, we aim to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to drive the expression of target genes. By selectively binding to the BD2 domain, this compound prevents BET proteins from docking onto chromatin, thereby modulating the transcription of specific genes involved in inflammation and other cellular processes.[1] It has been shown to inhibit the release of Monocyte Chemoattractant Protein-1 (MCP-1) in peripheral blood mononuclear cells (PBMCs) and whole blood.[1]
Q2: My cells are showing a weak or no response to this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of observable effect. Consider the following:
-
Suboptimal Concentration or Duration: The effective concentration and incubation time for this compound can vary significantly between cell lines. It is critical to perform a dose-response (titration) experiment and a time-course experiment to determine the optimal conditions for your specific cell model.
-
Cell-Type Specificity: The biological role of BET BD2 domains can be highly context-dependent. The genetic background of your cell line and the activation status of specific signaling pathways will influence its sensitivity to this compound.
-
Compound Integrity and Solubility: Ensure that your this compound stock solution is properly dissolved in a suitable solvent like DMSO and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[4][5] Incomplete solubility can result in a lower effective concentration in your culture medium.
-
Compound Stability in Media: Small molecules can degrade in cell culture media over extended periods (>24-48 hours). For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.[5]
Q3: I am observing high variability between replicate experiments or wells. What could be the cause?
Inconsistent results across replicates often point to technical variability in experimental setup:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells and plates. Variations in starting cell number will lead to significant differences in the final readout.
-
Edge Effects: In multi-well plates, wells on the outer edges are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells, and use only the inner wells for your experiment.[6]
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting of both cells and the compound. When preparing serial dilutions, vortex each dilution thoroughly before proceeding to the next.
-
Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration available to the cells.[5][7] Using low-protein-binding plates and tubes can help mitigate this issue.
Q4: The inhibitory effect of this compound appears to diminish in my long-term experiments. Why is this happening?
This is often related to the stability of the compound in the aqueous environment of cell culture media.[5] Several factors can contribute to a decrease in the effective concentration over time:
-
Chemical Degradation: The compound may be susceptible to hydrolysis or oxidation, especially with pH shifts that can occur in the media during long incubations with metabolically active cells.[7]
-
Metabolism by Cells: Cells may metabolize this compound, reducing its intracellular concentration.
-
Serum Interactions: Components within Fetal Bovine Serum (FBS) can bind to or degrade small molecules.[7]
For experiments lasting longer than 48 hours, it is recommended to replace the medium with a fresh preparation of this compound every 24 to 48 hours.
Q5: How should I properly prepare and store this compound?
Proper handling is crucial for maintaining the compound's potency:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a dry, high-quality solvent such as DMSO.[5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles.[8] Store these aliquots at -80°C for long-term stability.[5]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in your cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤0.1%).
Q6: Could the specific lot of this compound I'm using be the source of inconsistency?
Yes, lot-to-lot variation in the purity and potency of chemical compounds can be a significant source of inconsistent results.[8] If you suspect this is an issue after ruling out other factors, consider the following:
-
Contact the Supplier: Request the certificate of analysis for your specific lot to check for purity.
-
Test a New Lot: If possible, order a new lot of this compound and run a side-by-side comparison with the old lot using a standardized experimental protocol and positive control cell line.
Data Presentation
In Vitro Potency and Selectivity of this compound
The following table summarizes the reported binding affinity (pKd) and inhibitory concentration (pIC50) of this compound against various BET bromodomains. This highlights its selectivity for the second bromodomain (BD2).
| Target Bromodomain | Binding Affinity (pKd) | Inhibitory Potency (pIC50) | BD1 Selectivity (Fold) |
| BRD4 BD2 | 8.18 | 7.2 | 229x |
| BRD3 BD2 | 7.49 | 6.5 | 40x |
| BRD2 BD2 | 7.72 | 7.3 | 48x |
| BRDT BD2 | 7.68 | 6.7 | 91x |
| Other Bromodomains | <5.0 | - | >100x |
| (Data sourced from Molnova and MedchemExpress)[1][3] |
Visualizations
Signaling & Experimental Diagrams
Caption: Mechanism of action for this compound as a selective BET BD2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. This compound | 2222509-79-5 | Bromodomain | MOLNOVA [molnova.com]
- 4. Stability through the ages: the GSK experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK-340 concentration to avoid off-target effects
Topic: Optimizing GSK343 Concentration to Avoid Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for using GSK343, a potent EZH2 inhibitor. The focus is on determining the optimal concentration to achieve on-target effects while minimizing confounding off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is GSK343 and what is its primary mechanism of action?
A1: GSK343 is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its mechanism of action involves competitively binding to the S-adenosylmethionine (SAM) cofactor-binding pocket of EZH2.[1] This binding prevents the transfer of a methyl group, thereby blocking the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] The reduction in H3K27me3 leads to the "opening" of chromatin and allows for the transcription of previously silenced genes, which can influence cell fate decisions and developmental pathways.[1]
Q2: Why is it critical to optimize the concentration of GSK343?
A2: Optimizing GSK343 concentration is crucial to differentiate between on-target and off-target effects. While GSK343 is highly selective for EZH2, at higher concentrations, it can interact with unintended biological molecules, leading to misleading experimental results or cellular toxicity.[3] The concentration required to inhibit cancer cell proliferation is often significantly higher than that needed to reduce H3K27me3 levels.[3] Therefore, finding the lowest effective concentration for the desired on-target effect (H3K27me3 reduction) is key to minimizing the risk of off-target engagement and ensuring that the observed phenotype can be confidently attributed to EZH2 inhibition.
Q3: What are the known off-target effects associated with high concentrations of GSK343?
A3: Yes, at high concentrations (typically in the micromolar range), GSK343 has been reported to induce phenotypes through mechanisms independent of its EZH2 inhibitory activity.[3] Notable off-target pathways affected include the NF-κB and AKT/mTOR signaling pathways.[3] Modulation of these pathways can lead to altered inflammatory responses or the induction of autophagy.[3] Furthermore, GSK343 has shown some activity against EZH1, though it is 60-fold less selective for EZH1 compared to EZH2.[3] In some glioma cell models, GSK343 and the similar compound GSK126 have been observed to cause cell death even in EZH2 knockout cells, indicating clear off-target effects.[4]
Q4: What is a typical effective concentration range for GSK343 in cell-based assays?
A4: The optimal concentration of GSK343 is highly dependent on the cell line and the experimental endpoint.
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For H3K27me3 Reduction: The IC50 (the concentration at which 50% of the maximal inhibition is observed) for H3K27me3 reduction is typically in the nanomolar range. For instance, in HCC1806 breast cancer cells, the IC50 for H3K27me3 inhibition was found to be less than 200 nM.[3]
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For Anti-proliferative Effects: The IC50 for growth inhibition is significantly higher, often in the low micromolar range. For example, the IC50 for proliferation ranges from 2.9 µM in LNCaP prostate cancer cells to 15 µM in SiHa cells.[2][3]
It is strongly recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Quantitative Data Summary
The following tables summarize the potency and cellular activity of GSK343.
Table 1: Potency and Selectivity of GSK343
| Target | Assay Type | Potency (IC50/Ki) | Selectivity vs. EZH2 |
|---|---|---|---|
| EZH2 | Cell-free | 4 nM (IC50) | - |
| EZH2 | Cell-free | 1.2 nM (Ki app) | - |
| EZH1 | Cell-free | Not specified | 60-fold lower |
| Other Histone Methyltransferases | Cell-free | Not specified | >1000-fold lower |
Data sourced from multiple studies.[2][3][5]
Table 2: Cellular Activity of GSK343 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 Value |
|---|---|---|---|
| HCC1806 | Breast Cancer | H3K27me3 Inhibition | <200 nM |
| LNCaP | Prostate Cancer | Cell Proliferation | 2.9 µM |
| HeLa | Cervical Cancer | Cell Proliferation | 13 µM |
| SiHa | Cervical Cancer | Cell Proliferation | 15 µM |
Data sourced from multiple studies.[2][3][5]
Visual Guides and Workflows
The diagrams below illustrate the key pathways and recommended experimental workflows for working with GSK343.
Caption: EZH2 signaling and inhibition by GSK343.
Caption: Experimental workflow for optimizing GSK343 concentration.
Troubleshooting Guide
Problem 1: Significant cytotoxicity is observed at concentrations expected to be effective for EZH2 inhibition.
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Possible Cause: The concentration used may be too high, leading to cytotoxicity through robust on-target inhibition or off-target effects.[3] High concentrations of GSK343 are known to induce programmed cell death, including apoptosis and autophagy.[3][6]
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Suggested Solutions:
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Titrate GSK343 Concentration: Perform a detailed dose-response curve to find the IC50 for both H3K27me3 reduction and cell proliferation. Aim to use a concentration that effectively reduces H3K27me3 but is well below the IC50 for growth inhibition.[3]
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Use Appropriate Controls: Always include a vehicle-only control (e.g., 0.1% DMSO) to account for any effects of the solvent.[3]
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Assess Cell Death Mechanisms: Evaluate markers for apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3-II/I ratio) via Western blot or flow cytometry to understand the mechanism of cell death.[3][6]
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Problem 2: The observed phenotype does not correlate with the known function of EZH2.
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Possible Cause: The phenotype may be a result of GSK343's off-target effects, which become more prominent at higher concentrations.[3]
-
Suggested Solutions:
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Investigate Common Off-Target Pathways: At concentrations of 1-25 µM, GSK343 can modulate signaling pathways such as NF-κB and AKT/mTOR.[3] Assess key proteins in these pathways to see if they are affected at the concentrations you are using.
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Perform Rescue Experiments: If a specific off-target pathway is suspected, use a known activator or inhibitor of that pathway in combination with GSK343 to see if the phenotype can be rescued or mimicked.[3]
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Use an Orthogonal Approach: To confirm that the phenotype is due to EZH2 inhibition, use a different method to reduce EZH2 function, such as siRNA or CRISPR/Cas9-mediated knockout, and see if the phenotype is recapitulated.[7][8]
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Consider EZH1 Inhibition: While less potent, GSK343 does inhibit EZH1.[3] Evaluate whether the inhibition of EZH1 could play a role in the observed biological outcome in your specific model system.
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Caption: Troubleshooting flowchart for unexpected results with GSK343.
Experimental Protocols
Protocol 1: Determining the IC50 for H3K27me3 Reduction by Western Blot
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Cell Culture and Treatment: Plate cells at a density that will keep them in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of GSK343 in DMSO. Create serial dilutions to treat cells with a range of concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 200 nM, 500 nM, 1 µM, 5 µM). Include a DMSO-only vehicle control.
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Incubation: Treat the cells with the GSK343 dilutions for a predetermined time (e.g., 72-96 hours) to allow for histone turnover.
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Histone Extraction: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer to prepare whole-cell lysates or perform a histone-specific extraction for cleaner results.
-
Western Blotting:
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Determine the total protein concentration of each lysate.
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Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Probe the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
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Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensity for H3K27me3 and normalize it to the loading control. Plot the normalized values against the log of the GSK343 concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Determining the IC50 for Cell Proliferation (MTT/CCK-8 Assay)
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of GSK343 (e.g., ranging from 0.1 µM to 25 µM) and a vehicle control (DMSO).
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Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 72 hours).
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Viability Reagent: Add the MTT or CCK-8 reagent to each well according to the manufacturer's protocol and incubate for the recommended time (typically 1-4 hours).[9]
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[9]
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log of the GSK343 concentration and use a non-linear regression model to determine the growth inhibition IC50 value.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
How to address GSK-340 precipitation in cell culture media
Here is a technical support center guide for addressing GSK343 precipitation in cell culture media.
Welcome to the technical support center for GSK343. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common issue of GSK343 precipitation in cell culture media, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK343 and what is its primary mechanism of action?
A1: GSK343 is a highly potent and selective small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic component of the Polycomb Repressive Complex 2 (PRC2), which silences genes by methylating histone H3 on lysine (B10760008) 27 (H3K27).[1][3] GSK343 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl-group donor for EZH2, thereby preventing H3K27 methylation and reactivating the expression of PRC2-repressed genes.[1][2] It is highly selective for EZH2 over its homolog EZH1 (60-fold) and over a thousand-fold more selective against other histone methyltransferases.[4][5]
Q2: Why does GSK343 precipitate in my cell culture medium?
A2: GSK343 has low aqueous solubility and is sparingly soluble in aqueous buffers.[2][4] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture medium.[2] The organic solvent concentration in the final working solution may be too low to keep the compound dissolved, causing it to "crash out" of solution.[2]
Q3: What are the consequences of GSK343 precipitation in my experiment?
A3: Compound precipitation can have several detrimental effects on your experiment:
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Inaccurate Dosing: The concentration of soluble, active GSK343 will be lower than intended, leading to unreliable and non-reproducible results.[2]
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Cellular Toxicity: The precipitate can appear as particulate matter in the culture, which may be cytotoxic or interfere with normal cell growth.[2]
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Confounding Results: The precipitate might interact non-specifically with cells or be phagocytosed, leading to off-target effects and incorrect data interpretation.[2]
Q4: What is the recommended solvent and stock concentration for GSK343?
A4: The most common solvent for GSK343 is Dimethyl Sulfoxide (DMSO).[1][4][5][6] It is also soluble in Dimethylformamide (DMF) and ethanol.[4][6] A common stock solution concentration is 5 mM or 10 mM in 100% DMSO.[1][5] To avoid issues with moisture absorption by DMSO, which can reduce solubility, it is recommended to use fresh, anhydrous DMSO.[7] Stock solutions are stable for about one month at -20°C or up to a year at -80°C; it is crucial to aliquot the stock to avoid repeated freeze-thaw cycles.[1][5]
Q5: How can I avoid precipitation when preparing my working solution?
A5: To minimize precipitation, add the GSK343 stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium.[8] This gradual introduction helps the compound disperse and dissolve more effectively. It is also critical to ensure the final DMSO concentration in your culture remains low (ideally below 0.1% and no more than 0.5%) to prevent solvent-induced toxicity.[1][8]
Q6: Does serum in the media affect GSK343 solubility?
A6: Yes, components in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds like GSK343 and help keep them in solution.[8][9] However, interactions with media components can sometimes contribute to precipitation.[2] If you suspect this is an issue, you can try preparing the GSK343-containing medium in a serum-free basal medium first before adding the serum.[2]
Troubleshooting Guide
If you are experiencing GSK343 precipitation, follow this guide to identify and resolve the issue.
Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting GSK343 precipitation.
Quantitative Data Summary
This table summarizes key solubility and concentration data for GSK343 to guide your experimental setup.
| Property | Value | Source(s) |
| Molecular Weight | 541.69 g/mol | [1][4] |
| Appearance | Crystalline solid, white to beige powder | [1] |
| Solubility in DMSO | ~1 mg/mL to 20 mM (~10.83 mg/mL) | [4][7] |
| Solubility in DMF | ~25 mg/mL | [4] |
| Solubility in Ethanol | ~2 mg/mL | [4][5] |
| Aqueous Solubility | Sparingly soluble / Insoluble | [4][7] |
| Recommended Stock Conc. | 5 - 20 mM (in 100% DMSO) | [1][5] |
| Typical Working Conc. | 5 nM - 10 µM | [1][5] |
| Storage (Solid) | ≥ 4 years at -20°C | [1][4] |
| Storage (Stock Solution) | 1 month at -20°C; 1 year at -80°C | [1] |
Experimental Protocols
Protocol: Determining Optimal GSK343 Working Concentration
Use this protocol to test the solubility of GSK343 in your specific cell culture medium and identify the highest concentration that remains soluble.
Materials:
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GSK343 powder
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Anhydrous DMSO
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Your complete cell culture medium (with serum/supplements)
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Sterile microcentrifuge tubes or a multi-well plate
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Vortex mixer
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37°C water bath or incubator
Methodology:
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Prepare a High-Concentration Stock Solution:
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Bring the GSK343 powder vial to room temperature before opening to prevent moisture condensation.[1]
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Aseptically weigh the required amount of GSK343 and dissolve it in anhydrous DMSO to create a 10 mM stock solution.[1]
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Ensure the compound is fully dissolved by vortexing. If needed, warm the tube briefly at 37°C or use an ultrasonic bath for a short period.[10]
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-
Pre-warm Cell Culture Medium:
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Place an aliquot of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature. Working with pre-warmed media can help prevent temperature-related precipitation.[8]
-
-
Prepare Serial Dilutions:
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Set up a series of sterile microcentrifuge tubes labeled with the final target concentrations (e.g., 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
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Add 1 mL of pre-warmed medium to each tube.
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Perform serial dilutions by adding a calculated volume of your 10 mM GSK343 stock solution to the medium. Crucially, add the stock solution dropwise to the center of the medium while gently vortexing.
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Example for 10 µM: Add 1 µL of 10 mM stock to 999 µL of medium.[1]
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-
Observation and Incubation:
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Immediately after preparation, visually inspect each tube for any signs of cloudiness or precipitate against a dark background.
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Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for 1-2 hours.
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After incubation, inspect the tubes again for any delayed precipitation.
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Determine the Maximum Soluble Concentration:
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The highest concentration that remains clear and free of visible precipitate is your maximum working concentration under these specific conditions. It is advisable to use a concentration well below this maximum to ensure stability throughout your experiment.
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References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. GSK343 | Cell Signaling Technology [cellsignal.com]
- 6. agscientific.com [agscientific.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apexbt.com [apexbt.com]
Mitigating cytotoxicity of GSK-340 in long-term experiments
A Guide to Mitigating Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the cytotoxic effects of GSK343 in long-term cell culture experiments. GSK343 is a potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a key epigenetic regulator. While a valuable tool for studying the biological roles of EZH2, its cytotoxic properties can pose challenges in experimental setups requiring extended cell viability. This guide offers practical strategies and detailed protocols to help maintain cell health and obtain reliable results in long-term studies.
A note on compound naming: The query for "GSK-340" did not yield a specific compound. Based on the numerical similarity, this guide focuses on GSK343, a well-characterized EZH2 inhibitor. Researchers may also be interested in GSK-J4, an inhibitor of H3K27 histone demethylases, which also presents considerations for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK343 and how does it lead to cytotoxicity?
A1: GSK343 is a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for EZH2's catalytic activity. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark for gene silencing. By inhibiting EZH2, GSK343 leads to a reduction in global H3K27me3 levels, which can reactivate the expression of tumor suppressor genes. This reactivation can induce cellular processes like apoptosis (programmed cell death) and autophagy, which contribute to its cytotoxic effects, particularly in cancer cell lines that are dependent on EZH2 activity for their proliferation.[1]
Q2: I am observing significant cell death in my long-term experiment. What is the first thing I should check?
A2: The first step is to perform a dose-response experiment for your specific cell line to determine the half-maximal inhibitory concentration (IC50) for cell viability. The optimal concentration for long-term studies should be significantly lower than the IC50 value for proliferation, while still being effective at inhibiting H3K27me3. It is crucial to establish a concentration that minimizes cell death over the extended experimental duration.
Q3: Could the solvent for GSK343 be contributing to the cytotoxicity?
A3: Yes, the solvent used to dissolve GSK343, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[2] Always include a vehicle control (cells treated with the same concentration of DMSO as the inhibitor-treated cells) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.[2]
Q4: Are there strategies to reduce cytotoxicity without lowering the effective concentration of GSK343?
A4: Yes, intermittent dosing can be an effective strategy. Instead of continuous exposure, cells can be treated with GSK343 for a defined period, followed by a "drug holiday" where they are cultured in a drug-free medium. This allows the cells to recover from the initial stress and can reduce cumulative toxicity. More frequent media changes with a lower inhibitor concentration can also help maintain a steady-state level of the compound while minimizing the initial shock of a high dose.[3]
Q5: How can I be sure that the observed effects in my long-term experiment are due to EZH2 inhibition and not off-target effects?
A5: Mitigating off-target effects is crucial. One approach is to use the lowest effective concentration of GSK343 that still achieves the desired on-target effect (i.e., reduction in H3K27me3 levels). You can also perform rescue experiments by, for example, overexpressing a resistant form of EZH2 to see if it reverses the observed phenotype. Using a structurally different EZH2 inhibitor can also help confirm that the observed effects are due to on-target inhibition.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in the first 48 hours. | - GSK343 concentration is too high.- Cell line is highly sensitive to EZH2 inhibition.- Solvent (DMSO) concentration is toxic. | - Perform a dose-response curve to determine the IC50 and select a working concentration well below this value.- Confirm that the final DMSO concentration is ≤0.1%.- Include a vehicle-only control to assess solvent toxicity.[2] |
| Gradual decline in cell viability over several days. | - Cumulative toxicity from continuous exposure.- Degradation of GSK343 in the media, leading to inconsistent effects. | - Implement an intermittent dosing schedule (see Protocol 2).- Increase the frequency of media changes, replenishing with fresh GSK343-containing media.- Prepare fresh GSK343 working solutions for each media change.[3] |
| Inconsistent results between experiments. | - Batch-to-batch variability of GSK343.- Inconsistent cell seeding density.- Degradation of GSK343 stock solution. | - If using a new batch of GSK343, perform a new dose-response curve to confirm its potency.- Standardize cell seeding density for all experiments.- Aliquot GSK343 stock solutions to avoid multiple freeze-thaw cycles and store at -20°C for no longer than 3 months.[4] |
| Phenotypic changes observed, but no significant reduction in H3K27me3 levels. | - GSK343 concentration is too low for effective target engagement.- The observed phenotype is due to off-target effects. | - Confirm target engagement by performing a Western blot for H3K27me3 at various GSK343 concentrations.- Consider using a structurally different EZH2 inhibitor to see if the phenotype is reproducible. |
Quantitative Data
Table 1: IC50 Values of GSK343 in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 Value | Reference |
| Breast Cancer | HCC1806 | H3K27me3 Inhibition | 174 nM | [2] |
| Prostate Cancer | LNCaP | Proliferation (6 days) | 2.9 µM | [2] |
| Glioblastoma | U87 | Cytotoxicity (24h) | 4.06 µM | [2] |
| Glioblastoma | U87 | Cytotoxicity (48h) | 4.68 µM | [2] |
| Pancreatic Cancer | AsPC-1 | Cell Viability (48h) | 12.71 µM | [2] |
| Pancreatic Cancer | PANC-1 | Cell Viability (48h) | 15.32 µM | [2] |
| HeLa | HeLa | Cytotoxicity | 13 µM | [5] |
| SiHa | SiHa | Cytotoxicity | 15 µM | [5] |
Table 2: Effective Concentrations of GSK343 in Cell Culture
| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |
| LNCaP (Prostate Cancer) | Growth Inhibition | 2.9 µM (IC50) | 6 days | Inhibition of cell proliferation | [5] |
| U87, LN229 (Glioblastoma) | Proliferation | ~5 µM | 48 hours | Inhibition of cell proliferation | [2] |
| Osteosarcoma (Saos2) | Apoptosis Induction | 10-20 µM | 48 hours | Significant increase in apoptosis | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Long-Term Concentration of GSK343
Objective: To identify the highest concentration of GSK343 that can be used in long-term experiments without causing significant cytotoxicity.
Materials:
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Cells of interest
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Complete cell culture medium
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96-well cell culture plates
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GSK343
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Vehicle control (e.g., DMSO)
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Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
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Plate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the intended duration of the experiment.
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GSK343 Preparation: Prepare a serial dilution of GSK343 in complete cell culture medium. A typical starting range could be from 0.1 µM to 25 µM. Include a vehicle-only control.
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Treatment: After cells have adhered overnight, replace the medium with the prepared GSK343 dilutions and controls.
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Incubation and Viability Assessment: Incubate the plate for the desired long-term duration (e.g., 7, 10, or 14 days). At regular intervals (e.g., every 48-72 hours), assess cell viability using your chosen reagent according to the manufacturer's instructions.
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Data Analysis: For each time point, normalize the results to the vehicle-treated control. Plot cell viability against GSK343 concentration to determine the concentration that maintains high cell viability (e.g., >90%) throughout the experiment. This will be your optimal long-term working concentration.
Protocol 2: Long-Term Cell Culture with Intermittent GSK343 Dosing
Objective: To maintain cell cultures for an extended period with GSK343 treatment while minimizing cumulative cytotoxicity.
Materials:
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Cells of interest
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Complete cell culture medium
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Appropriate cell culture flasks or plates
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GSK343 stock solution
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Vehicle control (e.g., DMSO)
Procedure:
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Initial Treatment: Seed cells and allow them to adhere. Treat the cells with the optimal non-cytotoxic long-term concentration of GSK343 (determined in Protocol 1) for a defined period (e.g., 48-72 hours).
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Drug Holiday: After the initial treatment period, remove the GSK343-containing medium, wash the cells gently with sterile PBS, and replace it with fresh, drug-free complete medium.
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Recovery Period: Culture the cells in the drug-free medium for a set recovery period (e.g., 24-48 hours).
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Re-treatment: After the recovery period, re-introduce the GSK343-containing medium.
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Repeat Cycles: Repeat the treatment-recovery cycles for the duration of your long-term experiment. Monitor cell morphology and confluency regularly.
Visualizations
Mechanism of Action of GSK343
Caption: Mechanism of EZH2 inhibition by GSK343.
Experimental Workflow for Mitigating GSK343 Cytotoxicity
Caption: Workflow for mitigating GSK343 cytotoxicity.
References
Technical Support Center: Interpreting Unexpected Phenotypes After GSK-340 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-340, a selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. By selectively binding to the BD2 domain, this compound is thought to modulate the transcription of a specific subset of genes, particularly those involved in inflammation.[1][3]
Q2: What are the key differences between a BD2-selective inhibitor like this compound and a pan-BET inhibitor (e.g., JQ1)?
A2: While pan-BET inhibitors target both the first (BD1) and second (BD2) bromodomains of BET proteins, this compound exhibits a strong preference for the BD2 domain.[1][2] Research suggests that the two bromodomains may have distinct functions.[3][4][5][6] BD1 is often associated with the regulation of genes involved in cell proliferation and cancer, whereas BD2 is more implicated in the transcriptional regulation of inflammatory genes.[3][4] Therefore, this compound may have a more targeted effect on inflammatory processes with potentially fewer side effects related to broad, non-specific inhibition of cell cycle and proliferation genes compared to pan-BET inhibitors.[5][6]
Q3: What are the known on-target effects of this compound?
A3: The primary on-target effect of this compound is the inhibition of BD2-mediated gene transcription. This has been shown to result in the suppression of pro-inflammatory cytokine production, such as Monocyte Chemoattractant Protein-1 (MCP-1).[1] Due to its role in modulating inflammatory responses, this compound is being investigated for its therapeutic potential in inflammatory diseases.[3]
Troubleshooting Guide for Unexpected Phenotypes
Researchers using this compound may occasionally observe phenotypes that are not immediately reconcilable with its known on-target activity. This guide provides a framework for interpreting and troubleshooting such unexpected results.
Issue 1: Unexpected Cell Proliferation or Viability Effects
Possible Causes and Solutions:
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Cell Line-Specific Dependencies: While BD1 is more commonly associated with proliferation, some cell lines may have a unique dependency on BD2-regulated genes for survival and proliferation.
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Recommendation: Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. Compare this with the IC50 of a well-characterized pan-BET inhibitor like JQ1. A significant overlap in potency might suggest an on-target, BD2-mediated anti-proliferative effect in your model system.
-
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Off-Target Effects at High Concentrations: At concentrations significantly above the IC50 for BD2 inhibition, this compound might engage other bromodomains, including BD1, or other unrelated proteins.
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Recommendation: Titrate this compound to the lowest effective concentration that still elicits the desired on-target effect (e.g., reduction of a specific inflammatory cytokine). Use a concentration range that is consistent with its known BD2 selectivity.
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Indirect Effects on Proliferation Pathways: BD2-regulated genes may indirectly influence cell cycle or apoptosis pathways in a context-dependent manner.
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Recommendation: Perform pathway analysis of gene expression data (e.g., RNA-seq) after this compound treatment to identify unexpectedly regulated pathways that might explain the observed phenotype.
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Issue 2: Unanticipated Changes in Gene Expression Profiles
Question: My RNA-sequencing data shows regulation of genes not previously associated with BD2 inhibition. How should I interpret this?
Possible Causes and Solutions:
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Novel BD2-Dependent Genes: Your experimental system might have revealed previously uncharacterized targets of BD2-mediated transcription.
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Recommendation: Validate the RNA-seq findings with RT-qPCR for a subset of the unexpectedly regulated genes. Perform ChIP-qPCR to determine if BRD4 is directly occupying the promoter or enhancer regions of these genes and if this occupancy is displaced by this compound.
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Secondary Effects of Treatment: The observed changes in gene expression may be a downstream consequence of the initial BD2 inhibition, rather than a direct effect.
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Recommendation: Conduct a time-course experiment to distinguish between early (potentially direct) and late (likely indirect) gene expression changes following this compound treatment.
-
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Experimental Variability: Ensure that the observed changes are not due to inconsistencies in experimental conditions.
-
Recommendation: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Always include appropriate vehicle controls (e.g., DMSO).[7]
-
Issue 3: Development of Resistance to this compound
Question: My cells initially responded to this compound, but over time, the effect has diminished. What could be the mechanism of resistance?
Possible Causes and Solutions:
-
Activation of Bypass Signaling Pathways: Cells can develop resistance to targeted therapies by upregulating parallel signaling pathways that compensate for the inhibited pathway. For BET inhibitors, activation of pathways such as Wnt/β-catenin has been implicated in resistance.
-
Recommendation: Investigate the activation status of known resistance pathways in your resistant cells using techniques like Western blotting for key pathway components. Consider combination therapy with an inhibitor of the identified bypass pathway.[8]
-
-
Epigenetic Reprogramming: Long-term treatment with an epigenetic modulator can lead to stable changes in the epigenetic landscape of cells, rendering them less sensitive to the drug.
-
Recommendation: Perform a global epigenetic analysis (e.g., ChIP-seq for histone marks) to compare the epigenetic state of sensitive and resistant cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design and data interpretation.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Target | Value | Assay Type |
| pKd | BRD4 BD2 | 8.18 | Biochemical Assay |
| pKd | BRD3 BD2 | 7.49 | Biochemical Assay |
| pKd | BRD2 BD2 | 7.72 | Biochemical Assay |
| pKd | BRDT BD2 | 7.68 | Biochemical Assay |
| pIC50 | BRD4 BD2 | 7.2 | Biochemical Assay |
| pIC50 | BRD3 BD2 | 6.5 | Biochemical Assay |
| pIC50 | BRD2 BD2 | 7.3 | Biochemical Assay |
| pIC50 | BRDT BD2 | 6.7 | Biochemical Assay |
| pIC50 | MCP-1 Release (Human PBMCs) | 7.4 | Cell-based Assay |
| pIC50 | MCP-1 Release (Human Whole Blood) | 6.0 | Cell-based Assay |
Data compiled from Probechem Biochemicals.[9]
Table 2: Selectivity Profile of this compound
| Bromodomain | Fold Selectivity (over corresponding BD1) |
| BRD4 | >229 |
| BRD3 | >40 |
| BRD2 | >48 |
| BRDT | >91 |
Data compiled from Probechem Biochemicals.[9]
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[10]
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is below 0.5% to minimize solvent toxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate cells for the desired duration based on the experimental endpoint. For gene expression analysis, shorter time points (e.g., 4-24 hours) may be appropriate, while for proliferation or viability assays, longer incubations (e.g., 48-72 hours) may be necessary.[7]
2. Western Blot Analysis of Downstream Targets
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., c-Myc, inflammatory cytokines, or components of suspected off-target pathways) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[11]
3. Chromatin Immunoprecipitation (ChIP) for Target Gene Occupancy
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[13][14]
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.[13]
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin with an antibody against BRD4 or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use the purified DNA for qPCR to quantify the enrichment of specific genomic regions (e.g., promoters or enhancers of target genes).[7][13]
Visualizations
Caption: Mechanism of action of this compound as a selective BET BD2 inhibitor.
Caption: Logical workflow for interpreting phenotypes after this compound treatment.
References
- 1. Practical Fragments: From generic fragment to selective BET-family BD2 inhibitor [practicalfragments.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling GSK-340 solutions
Welcome to the technical support center for GSK-340, a potent and selective inhibitor of the second bromodomains (BD2) of the BET (Bromodomain and Extra-Terminal) family of proteins. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the proper storage, handling, and use of this compound solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By inhibiting the BD2 domain, this compound disrupts the interaction of BET proteins with chromatin, leading to the downregulation of key oncogenes such as MYC and anti-apoptotic proteins like BCL2.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both solid powder and solutions are summarized below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). A typical stock solution concentration is 10 mM. Ensure the compound is fully dissolved by vortexing. Brief sonication may be used if necessary to aid dissolution.
Q4: Can I store this compound solutions at room temperature?
A4: No, it is not recommended to store this compound solutions at room temperature for extended periods. As indicated in the storage guidelines, solutions should be stored at -20°C or -80°C to ensure stability.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Problem: I observe a precipitate after diluting my this compound DMSO stock solution into my cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions like cell culture media. Direct dilution of a high-concentration DMSO stock can cause the compound to "crash out" of solution. | Perform a serial dilution of your DMSO stock in pre-warmed (37°C) cell culture media. Add the stock solution dropwise while gently swirling the media to ensure rapid mixing and avoid localized high concentrations.[3][4] |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high concentrations are toxic to cells. However, a minimal amount of DMSO is often necessary to maintain solubility in the final culture medium. | Ensure the final DMSO concentration in your cell culture does not exceed a level that is toxic to your specific cell line (typically ≤0.5%). However, maintaining a concentration within the tolerable limit (e.g., 0.1-0.5%) can aid in keeping the compound dissolved. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4] |
| Interaction with Media Components | Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation. | If precipitation persists, consider using a different formulation of basal media. The presence of serum can sometimes help to keep hydrophobic compounds in solution due to binding with proteins like albumin.[4] |
| Temperature Effects | Adding a cold stock solution to warmer media or vice versa can affect solubility. | Ensure both your this compound stock solution and your cell culture media are at the appropriate temperatures before mixing. Pre-warming the media to 37°C is generally recommended.[3] |
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Problem: I'm observing higher-than-expected cell death or cellular effects that are inconsistent with the known mechanism of action of this compound.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Solvent Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. | Ensure the final concentration of DMSO in your cell culture is below the toxic threshold for your cell line (generally <0.5%). Run a vehicle control with the same concentration of DMSO to distinguish between solvent-induced and compound-induced effects.[4] |
| Compound Instability | Improper storage or handling of this compound solutions can lead to degradation, potentially resulting in byproducts with different biological activities. | Always store this compound powder and solutions at the recommended temperatures and protect from light. Prepare fresh dilutions from a frozen stock for each experiment. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to BET inhibitors. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations to establish the IC50 (half-maximal inhibitory concentration). |
| Off-Target Effects of BET Inhibition | While this compound is selective for BD2, inhibition of BET proteins can have pleiotropic effects on gene expression, which may lead to unexpected cellular phenotypes in certain contexts. | Carefully review the literature for known effects of BET inhibitors in your cell model. Consider using multiple BET inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to on-target BET inhibition. |
Quantitative Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| 4°C | 6 Months | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months |
| -20°C | 6 Months |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay to Determine the Effect of this compound on Cancer Cell Lines
This protocol outlines the steps to assess the effect of this compound on the viability of a cancer cell line using a colorimetric MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., a neuroblastoma or multiple myeloma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete medium. For suspension cells, directly resuspend.
-
Count the cells and determine viability using a hemocytometer and trypan blue.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent cells).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[6]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 650 nm can be used for background subtraction.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. This compound |CAS:2222509-79-5 Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: GSK-343 Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of GSK-343, a potent and selective EZH2 inhibitor, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is GSK-343 and how does it work?
A1: GSK-343 is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is a histone methyltransferase that specifically trimethylates histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2] GSK-343 is an S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding pocket of EZH2 and prevents the transfer of a methyl group to histone H3.[1][3] This inhibition leads to a global reduction in H3K27me3 levels, resulting in the de-repression of EZH2 target genes.[1][4]
Q2: How do I determine the optimal concentration of GSK-343 for my cell line?
A2: The optimal concentration of GSK-343 can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for H3K27me3 reduction and for a phenotypic endpoint, such as cell proliferation. A typical starting concentration range for cell-based assays is from 10 nM to 10 µM.[5][6] A time-course experiment (e.g., 24, 48, 72, 96 hours) is also crucial to determine the optimal treatment duration for observing the desired effects.[6][7]
Q3: What are the expected downstream effects of GSK-343 treatment?
A3: The primary and most direct effect of GSK-343 is the reduction of global H3K27me3 levels.[1] Downstream consequences of this epigenetic alteration include:
-
Re-expression of EZH2 target genes: Inhibition of EZH2's methyltransferase activity leads to the reactivation of silenced genes, including tumor suppressor genes.[8][9]
-
Inhibition of cell proliferation: GSK-343 has been shown to suppress the proliferation of various cancer cell lines.[2][10]
-
Induction of cell cycle arrest and apoptosis: In some cell lines, EZH2 inhibition can lead to cell cycle arrest (commonly at the G0/G1 phase) and programmed cell death.[2][11]
-
Modulation of signaling pathways: GSK-343 can impact signaling pathways such as AKT/mTOR and NF-κB.[1][4]
Q4: How can I be sure that the observed effects are specific to EZH2 inhibition?
A4: To confirm the on-target activity of GSK-343, it is essential to perform a series of validation experiments. The most direct evidence is the demonstration of a dose-dependent reduction in H3K27me3 levels. Additionally, you can assess the upregulation of known EZH2 target genes. As a control, you could use a structurally distinct EZH2 inhibitor to see if it phenocopies the effects of GSK-343.
Troubleshooting Guide
Problem 1: No reduction in global H3K27me3 levels is observed after GSK-343 treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure proper storage of GSK-343 stock solution (typically at -80°C in single-use aliquots to avoid freeze-thaw cycles).[6] Prepare fresh working solutions for each experiment. |
| Insufficient Treatment Time or Concentration | Perform a time-course (e.g., 24-96 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal conditions for your cell line.[6] A reduction in H3K27me3 should be observable within 72-96 hours at an effective concentration.[6] |
| Cell Line Insensitivity | Some cell lines may be less dependent on EZH2 activity for their survival and proliferation. Consider using a known sensitive cell line (e.g., HCC1806) as a positive control.[6][12] |
| Western Blotting Issues | Verify the quality of your H3K27me3 antibody and ensure you are using an appropriate histone extraction protocol.[13] Total histone H3 should be used as a loading control. |
Problem 2: No effect on cell viability or proliferation is observed despite a reduction in H3K27me3.
| Possible Cause | Troubleshooting Steps |
| Delayed Phenotypic Response | Phenotypic effects such as changes in cell proliferation can be delayed and may require longer incubation times (e.g., 6-11 days) than the reduction in H3K27me3.[14][15] |
| Cell Line Resistance | The cell line may have intrinsic resistance mechanisms or rely on alternative survival pathways.[7] |
| Non-canonical EZH2 Functions | In some contexts, the phenotypic effects of EZH2 inhibition may not be solely dependent on its methyltransferase activity.[7] |
Key Experimental Protocols
To confirm the activity of GSK-343 in a new cell line, a multi-faceted approach is recommended. Below are detailed protocols for essential experiments.
Western Blot for H3K27me3 Reduction
This is the most direct assay to confirm the on-target activity of GSK-343.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density to ensure they do not become over-confluent during the experiment. Allow cells to adhere overnight, then treat with a range of GSK-343 concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 72 hours).[3]
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.[13] Determine the protein concentration of the histone extracts using a BCA or Bradford assay.[13]
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[3]
-
Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.[13] A parallel blot should be incubated with an antibody against total Histone H3 as a loading control.[5]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[5]
Quantitative Data Summary:
| Cell Line | GSK-343 Concentration | Treatment Duration | % Reduction in H3K27me3 | Reference |
| HCC1806 | 174 nM (IC50) | 72 hours | 50% | [1][16] |
| Karpas-422 | 1, 2.5, 5, 10 µM | 72 hours | Dose-dependent reduction | [16] |
RT-qPCR for EZH2 Target Gene Expression
This assay confirms the functional consequence of H3K27me3 reduction, which is the de-repression of target genes.
Protocol:
-
Cell Treatment: Treat cells with GSK-343 or a vehicle control as described for the Western blot.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[17]
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for known EZH2 target genes (e.g., p16/CDKN2A) and a housekeeping gene (e.g., GAPDH) for normalization.[9][18]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary (Hypothetical):
| Target Gene | GSK-343 Treatment (5 µM, 72h) Fold Change |
| p16/CDKN2A | 20-fold increase[9] |
| Housekeeping Gene (GAPDH) | No significant change |
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR allows for the direct measurement of H3K27me3 levels at specific gene promoters.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with GSK-343 or vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 8 minutes at room temperature.[19] Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.[20]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27me3 or a negative control IgG overnight at 4°C.[20]
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.[20]
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR: Perform qPCR on the purified DNA using primers designed for the promoter regions of known EZH2 target genes and a negative control region.[21][22]
-
Data Analysis: Analyze the data as a percentage of input or fold enrichment over the IgG control.
Cell Proliferation Assay
This assay assesses the phenotypic consequence of EZH2 inhibition on cell growth.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.[5]
-
Treatment: Treat the cells with a serial dilution of GSK-343 or a vehicle control.
-
Incubation: Incubate the cells for an extended period (e.g., 6-11 days), replenishing the media with fresh compound every 3-4 days.[5][14]
-
Viability Measurement: Measure cell viability using an MTT, or CellTiter-Glo assay.[5][6]
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the growth inhibition IC50.[5]
Quantitative Data Summary:
| Cell Line | Growth Inhibition IC50 | Assay Duration | Reference |
| LNCaP (Prostate Cancer) | 2.9 µM | 6 days | [16] |
| HeLa (Cervical Cancer) | 13 µM | Not specified | [4][16] |
| SiHa (Cervical Cancer) | 15 µM | Not specified | [4] |
| Glioma (U87, LN229) | ~5 µM | Not specified | [4] |
Visualizations
Caption: Mechanism of action of GSK-343 as an EZH2 inhibitor.
Caption: Workflow for confirming GSK-343 activity.
Caption: Troubleshooting logic for GSK-343 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK343 | Structural Genomics Consortium [thesgc.org]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. jme.bioscientifica.com [jme.bioscientifica.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in GSK-340 Dose-Response Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and standardizing dose-response assays involving GSK-340, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. By addressing common sources of variability, this guide aims to enhance the reproducibility and reliability of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of the BET protein family, which includes BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby regulating gene expression. By selectively binding to the BD2 domain, this compound displaces BET proteins from chromatin, leading to the downregulation of specific target genes, including key oncogenes. This selective inhibition of BD2 is thought to offer a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-BET inhibitors that target both BD1 and BD2.[2]
Q2: Why am I observing significant variability in my this compound dose-response curves between experiments?
A2: Variability in dose-response assays can arise from multiple sources. Key factors include:
-
Cell Line Heterogeneity: Different cancer cell lines exhibit varying sensitivities to BET inhibitors due to their unique genetic and epigenetic landscapes.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can significantly influence cellular responses to this compound.[3]
-
Compound Stability and Solubility: this compound's stability and solubility in cell culture media can impact its effective concentration.
-
Assay Protocol inconsistencies: Minor variations in incubation times, reagent concentrations, and detection methods can lead to significant differences in results.
Q3: My IC50 values for this compound are different from published data. What could be the reason?
A3: Discrepancies in IC50 values can be attributed to several factors:
-
Different Assay Endpoints: The duration of drug exposure (e.g., 24, 48, or 72 hours) can significantly alter the calculated IC50.[4]
-
Cell Viability Assay Method: The type of assay used (e.g., MTT, CellTiter-Glo) measures different aspects of cell health and can yield different IC50 values.
-
Cell Line Authentication and Passage Number: Using unauthenticated or high-passage number cell lines can lead to genetic drift and altered drug responses.[5]
-
Curve Fitting Method: The software and parameters used for curve fitting can influence the calculated IC50.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Possible Causes:
-
Inconsistent cell seeding density.
-
Edge effects in the microplate.
-
Pipetting errors.
-
Compound precipitation.
Solutions:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the assay period.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate or fill them with sterile media/PBS.
-
Ensure Accurate Pipetting: Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing at each step.
-
Check Compound Solubility: Visually inspect for any precipitation after diluting this compound in the final assay medium. Consider pre-warming the media before adding the compound.
Issue 2: Inconsistent Dose-Response Curves Across Experiments
Possible Causes:
-
Variation in cell passage number.
-
Inconsistent incubation times.
-
Lot-to-lot variability of reagents (e.g., serum, media).
-
Inconsistent DMSO concentration across wells.
Solutions:
-
Standardize Cell Passage Number: Use cells within a defined low passage number range for all experiments.[5]
-
Strictly Adhere to Incubation Times: Use a precise timer for all incubation steps.
-
Use Consistent Reagent Lots: If possible, use the same lot of critical reagents for a set of experiments.
-
Maintain Constant DMSO Concentration: Ensure the final concentration of DMSO is the same in all wells, including controls, and keep it below 0.5% to avoid solvent-induced toxicity.
Issue 3: No or Weak Response to this compound in a Previously Sensitive Cell Line
Possible Causes:
-
Development of drug resistance.
-
Degradation of this compound stock solution.
-
Mycoplasma contamination.
-
Incorrect cell line identity.
Solutions:
-
Test for Resistance: If cells have been cultured for an extended period with the inhibitor, they may have developed resistance.
-
Prepare Fresh Stock Solutions: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular physiology and drug response.
-
Authenticate Cell Line: Periodically perform cell line authentication to ensure you are working with the correct cells.
Data Presentation: this compound Activity
The following table summarizes the inhibitory activity of this compound against various BET bromodomains.
| Target | Assay Type | pIC50 | IC50 (nM) | Notes |
| BRD4 BD2 | BROMOscan | - | 7.3 | High selectivity for the second bromodomain. |
| BRD3 BD2 | BROMOscan | - | 5.3 | Potent inhibition of the second bromodomain. |
| BRD2 BD2 | BROMOscan | - | 1.2 | Highest potency observed for BRD2 BD2. |
| BRD4 BD1 | BROMOscan | - | 80 | Demonstrates selectivity over the first bromodomain. |
| BRD3 BD1 | BROMOscan | - | 77.9 | Demonstrates selectivity over the first bromodomain. |
| BRD2 BD1 | BROMOscan | - | 95.5 | Demonstrates selectivity over the first bromodomain. |
| MCP-1 Release (PBMCs) | Functional Assay | 7.4 | ~40 | Inhibition of MCP-1 release in lipopolysaccharide-treated PBMCs. |
| MCP-1 Release (Whole Blood) | Functional Assay | 6.0 | ~1000 | Inhibition of MCP-1 release in lipopolysaccharide-treated whole blood. |
Experimental Protocols
Detailed Protocol: this compound Dose-Response Cell Viability Assay
This protocol outlines a standard procedure for determining the IC50 of this compound in a cancer cell line using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to prepare 2X working solutions. A typical 8-point dose-response curve might range from 10 µM to 0.1 nM (final concentrations).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound working solutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Detailed Protocol: MCP-1 Release Assay
This protocol describes the measurement of Monocyte Chemoattractant Protein-1 (MCP-1) release from human peripheral blood mononuclear cells (PBMCs) following treatment with this compound and stimulation with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Human MCP-1 ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 with 10% FBS.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a 10X working solution of LPS (e.g., 100 ng/mL final concentration).
-
Add 15 µL of the LPS working solution to all wells except the unstimulated control.
-
Incubate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well for MCP-1 measurement.
-
-
MCP-1 ELISA:
-
Perform the MCP-1 ELISA according to the manufacturer's instructions. This typically involves:
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MCP-1 in each sample from the standard curve.
-
Calculate the percentage inhibition of MCP-1 release for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration and fit to a 4PL model to determine the IC50.
-
Mandatory Visualizations
Caption: this compound selectively inhibits the BD2 domain of BET proteins.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: A logical approach to troubleshooting this compound assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing GSK-340 Treatment Protocols
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing GSK-340 in their experiments. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly in determining the optimal incubation time for this potent and selective BET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3][4] By binding to the BD2 domain, this compound prevents BET proteins from recognizing and binding to acetylated lysine (B10760008) residues on histone tails. This disrupts the formation of transcriptional complexes, leading to the modulation of specific gene expression. This compound has demonstrated immunomodulatory effects, including the inhibition of MCP-1 (monocyte chemoattractant protein-1) release in peripheral blood mononuclear cells (PBMCs) and whole blood.[2][3][4]
Q2: What is the recommended starting point for determining the optimal incubation time for this compound?
A2: For a novel compound like this compound, a time-course experiment is the recommended starting point.[5] A typical approach is to treat your specific cell line with a fixed, biologically active concentration of this compound and measure the desired downstream effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[5] The optimal incubation time will be cell-line dependent and influenced by factors such as cell doubling time and the specific biological process being investigated.[5]
Q3: How does incubation time influence the observed potency (e.g., IC50) of this compound?
A3: Incubation time is a critical parameter that can significantly affect the apparent potency of this compound. Insufficient incubation may not allow the compound to reach its target and elicit a maximal response, potentially leading to an underestimation of its potency (a higher IC50 value).[6] Conversely, excessively long incubation times might lead to secondary or off-target effects, or cellular adaptation, which could also confound the interpretation of the results.[6] Therefore, empirical determination of the optimal incubation time for each experimental system is crucial.
Q4: Should I be concerned about the stability of this compound in my cell culture medium during long incubation periods?
A4: The stability of any compound in culture medium is a critical consideration.[5] If this compound degrades over time, its effective concentration will decrease, which could lead to a diminished biological effect at later time points. For incubation periods exceeding 48 hours, it is advisable to perform a medium change, replacing the old medium with fresh medium containing the same concentration of this compound to ensure consistent exposure.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell dispensing. |
| Pipetting errors during this compound addition. | Prepare a master mix of the this compound dilution to add to all replicate wells to minimize pipetting variability. | |
| No observable effect of this compound treatment. | Sub-optimal incubation time. | Perform a time-course experiment to identify the optimal duration of treatment for your specific cell line and endpoint.[5] |
| This compound concentration is too low. | Conduct a dose-response experiment to determine the effective concentration range for this compound in your system.[7][8] | |
| Cell line is resistant to BET inhibitors. | Confirm the expression of BET proteins in your cell line and consider using a positive control compound known to be effective in your system. | |
| Unexpected cytotoxicity at all concentrations. | This compound concentration is too high. | Perform a dose-response experiment with a wider range of lower concentrations to identify a non-toxic working concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (solvent only) to assess its effect. | |
| Effect of this compound diminishes at later time points. | Compound degradation in the culture medium. | For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 48 hours).[5] |
| Cellular adaptation or resistance mechanisms. | Analyze molecular markers of resistance and consider shorter incubation times or combination therapies. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the optimal duration of this compound treatment for a specific biological endpoint.
Methodology:
-
Cell Plating: Seed cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Incubate overnight to allow for cell adherence.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration. It is advisable to use a concentration known to elicit a response (e.g., a previously reported IC50 or a concentration from a preliminary dose-response experiment).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
Endpoint Analysis: At each time point, harvest the cells and perform the desired assay to measure the biological endpoint of interest (e.g., qPCR for target gene expression, Western blot for protein levels, cell viability assay).
-
Data Analysis: Plot the measured response against the incubation time. The optimal incubation time is typically the point at which the desired effect reaches a plateau or the most robust and reproducible change is observed.
Protocol 2: Dose-Response Experiment
This protocol is used to determine the potency (e.g., IC50 or EC50) of this compound at the optimized incubation time.
Methodology:
-
Cell Plating: Plate cells as described in Protocol 1.
-
This compound Dilution Series: Prepare a serial dilution of this compound in a complete cell culture medium. A common approach is to use a 7- to 10-point dilution series with a constant dilution factor (e.g., 1:3 or 1:5).[7]
-
Treatment: Treat the cells with the different concentrations of this compound and include a vehicle control.
-
Incubation: Incubate the plate for the predetermined optimal incubation time from Protocol 1.
-
Endpoint Analysis: Perform the assay to measure the biological response.
-
Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 or EC50 value.[8]
Data Presentation
Table 1: Hypothetical Time-Course Experiment Data
| Incubation Time (hours) | Target Gene Expression (Fold Change vs. Vehicle) | Cell Viability (%) |
| 0 | 1.00 | 100 |
| 6 | 0.85 | 98 |
| 12 | 0.62 | 95 |
| 24 | 0.45 | 92 |
| 48 | 0.38 | 88 |
| 72 | 0.35 | 85 |
Table 2: Hypothetical Dose-Response Experiment Data (at 48-hour incubation)
| This compound Concentration (nM) | Log(Concentration) | Inhibition of Target Gene Expression (%) |
| 0.1 | -1.0 | 5 |
| 1 | 0.0 | 12 |
| 10 | 1.0 | 28 |
| 100 | 2.0 | 52 |
| 1000 | 3.0 | 78 |
| 10000 | 4.0 | 95 |
Visualizations
Caption: General signaling pathway affected by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2222509-79-5 | Bromodomain | MOLNOVA [molnova.com]
- 4. This compound |CAS:2222509-79-5 Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Troubleshooting Guide for GSK-340 Western Blot Experiments
Welcome to the technical support center for GSK-340 Western blot experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound, a selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby regulating gene transcription. By selectively inhibiting the BD2 domain, this compound modulates the expression of specific genes involved in inflammation and cancer. A primary downstream effect of BET inhibition is the suppression of the MYC oncogene.
Q2: What are the expected effects of this compound treatment on target protein expression in a Western blot?
A2: The primary and most direct effect of this compound is the inhibition of BET protein function, which can lead to the downregulation of their target genes. A key and well-documented downstream effect of BET inhibition is the reduction of c-MYC protein levels.[1] Therefore, a successful experiment will likely show a dose- and time-dependent decrease in c-MYC expression. Additionally, some studies have shown that treatment with BET inhibitors can lead to the degradation of BRD4 itself.[2][3][4] Depending on the cellular context and the specific BET protein isoform, you may observe changes in the levels of BRD2, BRD3, and BRD4.
Q3: What are the molecular weights of the target BET proteins?
A3: The observed molecular weights of BET proteins can vary due to the existence of different isoforms and post-translational modifications (PTMs) such as phosphorylation, ubiquitination, and methylation.[5][6][7][8][9] This variability is a crucial factor to consider when interpreting your Western blot results.
| Protein | Calculated Molecular Weight (kDa) | Observed Molecular Weight (kDa) | Notes |
| BRD2 | ~92 | ~100-110 | Can be post-translationally modified. |
| BRD3 | ~61 | ~95-105 | Can be post-translationally modified. |
| BRD4 | Long isoform: ~152, Short isoform: ~80 | Long isoform: ~200, Short isoform: ~120 | Multiple isoforms and PTMs can lead to a range of observed sizes.[5][6] |
| BRDT | ~108 | Varies | Testis-specific expression. |
Q4: What are some recommended positive control cell lines for this compound Western blot experiments?
A4: Several cancer cell lines have been shown to be sensitive to BET inhibitors and can serve as good positive controls. These cell lines often exhibit a robust downregulation of c-MYC upon treatment. Some examples include:
-
Human lung adenocarcinoma cell lines: H1975 and H23[10]
-
Small cell lung cancer cell line: DMS53[11]
-
Breast cancer cell lines: SUM149-Luc and FC-IBC02-MA[12]
-
Burkitt's Lymphoma cell lines
-
Multiple Myeloma cell lines [1]
It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your chosen cell line.
Troubleshooting Common Western Blot Issues with this compound
This section addresses specific problems you might encounter during your Western blot experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal for Target Protein (e.g., c-MYC, BRD4) | Ineffective this compound Treatment: Incorrect concentration or insufficient treatment duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Effective concentrations for BET inhibitors like JQ1 are often in the range of 1-5 µM for 6-48 hours.[10][12] |
| Poor Nuclear Extraction: BET proteins are located in the nucleus. | Use a validated nuclear extraction protocol. Ensure complete lysis of the nuclear membrane. | |
| Antibody Issues: Primary antibody not specific or at a suboptimal dilution. Secondary antibody incorrect or inactive. | Use an antibody validated for Western blot. Optimize antibody concentrations. Run a positive control (e.g., lysate from a sensitive cell line). | |
| Inefficient Protein Transfer: Especially for high molecular weight proteins like BRD4. | Optimize transfer conditions (time, voltage, buffer composition). Consider using a wet transfer system for large proteins. | |
| Unexpected Band Sizes for BET Proteins | Protein Isoforms: BRD4, in particular, has long and short isoforms with different molecular weights.[5][6] | Consult literature and antibody datasheets for information on expected isoform sizes. |
| Post-Translational Modifications (PTMs): Phosphorylation, ubiquitination, methylation, etc., can alter the apparent molecular weight.[7][8][9][14] | Consider treating lysates with phosphatases or other enzymes to remove specific PTMs and observe band shifts. Use PTM-specific antibodies if available. | |
| High Background | Non-specific Antibody Binding: Antibody concentration too high or blocking is insufficient. | Optimize primary and secondary antibody dilutions. Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Contaminated Buffers or Reagents: | Use fresh, filtered buffers and high-purity reagents. | |
| Multiple Bands | Non-specific Antibody Binding: | See "High Background" solutions. |
| Protein Degradation: | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| Splice Variants or PTMs: | See "Unexpected Band Sizes" solutions. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Cell confluency, passage number, or serum batch can affect protein expression. | Standardize cell culture conditions. Use cells within a consistent passage number range. |
| Inconsistent this compound Treatment: | Prepare fresh this compound dilutions for each experiment. Ensure even distribution of the compound in the culture medium. | |
| Loading or Transfer Inconsistencies: | Quantify protein concentration accurately and load equal amounts. Use a reliable loading control. Check transfer efficiency with Ponceau S staining. |
Experimental Protocols
Nuclear Extraction Protocol
Since BET proteins are located in the nucleus, a robust nuclear extraction protocol is essential for their detection by Western blot.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, and protease/phosphatase inhibitors).
-
Incubate on ice to allow cells to swell.
-
Add a detergent (e.g., NP-40) and vortex to disrupt the plasma membrane.
-
-
Isolation of Nuclei:
-
Centrifuge the lysate to pellet the nuclei.
-
Carefully remove the supernatant containing the cytoplasmic fraction.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., containing 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, and protease/phosphatase inhibitors).
-
Agitate at 4°C to lyse the nuclei and release nuclear proteins.
-
-
Clarification:
-
Centrifuge at high speed to pellet the nuclear debris.
-
Collect the supernatant containing the nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extract using a suitable method (e.g., BCA assay).
-
Western Blot Protocol for BET Proteins and c-MYC
-
Sample Preparation:
-
Mix the nuclear extract with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein(s). A gradient gel (e.g., 4-15%) can be useful for resolving a range of protein sizes.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like BRD4, a wet transfer at 4°C overnight is recommended.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-MYC) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., Lamin B1 or Histone H3 for nuclear fractions).
-
Visualizations
Caption: this compound inhibits BET proteins, leading to reduced c-MYC expression.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 methylation by the methyltransferase SETD6 regulates selective transcription to control mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The double bromodomain proteins Brd2 and Brd3 couple histone acetylation to transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. azurebiosystems.com [azurebiosystems.com]
How to minimize batch-to-batch variability with GSK-340
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to minimize batch-to-batch variability when working with GSK-340, a selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal) family of proteins. Consistent and reproducible experimental outcomes are critical for advancing research and drug development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential sources of variability.
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Inconsistent results between different lots of this compound or between experiments conducted at different times can be a significant source of frustration and can compromise data integrity. The following table outlines common issues, their potential causes, and actionable solutions to help you troubleshoot and maintain experimental consistency.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Potency of this compound | Compound Degradation: Improper storage (e.g., exposure to light, moisture, or incorrect temperature), or multiple freeze-thaw cycles of stock solutions can lead to degradation of the compound. Incorrect Stock Solution Concentration: Errors in weighing the compound or in solvent volume calculation. Low Purity of the Compound Batch: The purity of the this compound batch may be lower than specified. | Storage and Handling: Store this compound powder and stock solutions at -20°C or -80°C, protected from light and moisture.[1] Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Accurate Preparation: Use a calibrated analytical balance for weighing and calibrated pipettes for solvent addition. Prepare fresh stock solutions periodically. Verify Purity: Always review the Certificate of Analysis (CoA) for the specific batch. Key parameters to check are purity (typically by HPLC), identity (by mass spectrometry or NMR), and appearance.[4] |
| Inconsistent IC50 Values in Cell-Based Assays | Cellular Factors: High passage number of cells can lead to phenotypic drift. Variations in cell seeding density. Inconsistent cell health or viability at the time of treatment.[1] Assay Conditions: Fluctuations in incubation time, temperature, or CO2 levels. Variability in reagent preparation or lot numbers (e.g., serum, media, assay reagents).[1] Compound Precipitation: this compound may precipitate in aqueous media if the final DMSO concentration is too high.[5] | Standardize Cell Culture: Use cells within a defined low passage number range. Perform routine cell line authentication. Ensure consistent cell seeding density using an automated cell counter. Control Assay Parameters: Strictly adhere to a standardized protocol for incubation times and conditions. Use the same lot of reagents for a set of comparative experiments. Optimize Compound Delivery: Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells.[5] Include a vehicle control with the same DMSO concentration. |
| Variable Effects on Target Gene Expression (e.g., MYC) | RNA Quality: Degradation of RNA during extraction or storage. Reverse Transcription Variability: Inconsistent efficiency of the reverse transcription step. qPCR Inefficiency: Suboptimal primer design or qPCR reaction conditions. | Ensure RNA Integrity: Use a robust RNA extraction method and assess RNA quality (e.g., using a Bioanalyzer) before proceeding. Standardize RT-qPCR: Use a master mix for reverse transcription and qPCR to minimize pipetting errors. Use the same amount of RNA for all samples. Validate qPCR Assay: Validate primer efficiency for your target and reference genes. Run appropriate controls (no-template control, no-reverse-transcriptase control). |
| Unexpected Cytotoxicity | Off-Target Effects: At high concentrations, this compound may exhibit off-target effects. Impurity Profile: The specific batch of this compound may contain cytotoxic impurities. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Dose-Response Curve: Determine the optimal concentration range for on-target effects with minimal toxicity by performing a dose-response experiment.[6] Review CoA: Check the impurity profile on the Certificate of Analysis. Control for Solvent Effects: Maintain a low and consistent final solvent concentration across all experimental and control groups.[5] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.[2][3]
-
Solvent Selection: For most in vitro cell-based assays, high-purity, anhydrous DMSO is the recommended solvent.[5]
-
Preparation of Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound using a calibrated analytical balance.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) can be used if necessary, but check the compound's stability information first.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[1]
-
Protect the stock solution from light.
-
Q2: What should I look for in the Certificate of Analysis (CoA) for a new batch of this compound?
A2: The Certificate of Analysis is a crucial document that provides information on the quality and purity of a specific batch of this compound. While a specific CoA for this compound is not publicly available, you should look for the following key parameters in the CoA provided by your supplier:[4][7]
| Parameter | Description | Importance for Minimizing Variability |
| Identity | Confirms that the compound is indeed this compound. Typically verified by Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. | Ensures you are working with the correct molecule. |
| Purity | The percentage of the desired compound in the sample, usually determined by High-Performance Liquid Chromatography (HPLC). | A lower purity can lead to a lower effective concentration and the presence of impurities that may have off-target effects. Aim for a purity of >98% for most cell-based assays. |
| Appearance | A description of the physical state and color of the compound. | Deviations from the expected appearance could indicate degradation or contamination. |
| Solubility | Information on the solubility of the compound in various solvents. | Helps in choosing the appropriate solvent for stock solution preparation. |
| Storage Conditions | Recommended storage temperature and conditions to maintain stability. | Following these recommendations is crucial to prevent compound degradation over time. |
Q3: What are essential controls to include in my experiments with this compound to monitor for variability?
A3: Incorporating appropriate controls is fundamental to identifying and troubleshooting variability.
-
Vehicle Control: This is a crucial control where cells are treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effects of the compound from the effects of the solvent itself.[6]
-
Positive Control: If available, use a well-characterized compound with a known effect on your experimental system. This can help to validate that your assay is performing as expected.
-
Negative Control: A structurally similar but inactive molecule, if available, can be a powerful control to demonstrate the specificity of this compound's effects.[6]
-
Untreated Control: A sample of cells that are not treated with either the compound or the vehicle.
-
Inter-experiment Control: Include a standard sample or condition in every experiment to monitor for drift or changes in assay performance over time.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines the steps for determining the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Incubate for at least 1 hour at 37°C to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol describes how to measure the effect of this compound on the expression of a target gene (e.g., MYC).
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for the target gene (e.g., MYC) and a stable reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Cq values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCq method.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Reference |
| Target(s) | BRD2 (BD2), BRD3 (BD2), BRD4 (BD2), BRDT (BD2) | [2] |
| pIC50 (BRD4 BD2) | 7.2 | [4] |
| pIC50 (BRD3 BD2) | 6.5 | [4] |
| pIC50 (BRD2 BD2) | 7.3 | [4] |
| pIC50 (BRDT BD2) | 6.7 | [4] |
| pIC50 (MCP-1 release in human PBMCs) | 7.4 | [4] |
Visualizations
BET Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting BET protein function.
Experimental Workflow to Minimize Batch-to-Batch Variability
Caption: A systematic workflow for minimizing batch-to-batch variability.
References
Technical Support Center: Optimizing GSK-340 for Use in Primary Cell Cultures
Welcome to the technical support center for GSK-340. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to effectively engage its target in the specific primary cell type. | Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your primary cells. Start with concentrations reported for similar cell types and broaden the range. |
| Insufficient Treatment Duration: The incubation time may be too short to observe downstream effects on gene expression and cellular phenotype. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. Effects on transcription can be rapid, while phenotypic changes may take longer. | |
| Compound Instability: this compound may be degrading in the cell culture medium over long incubation periods. | Prepare fresh this compound-containing media for each experiment, especially for studies longer than 24 hours. Assess the stability of this compound in your specific media using analytical methods like LC-MS if inconsistent results persist. | |
| Cell Culture Conditions: The health and density of primary cells can significantly impact their response to inhibitors. | Ensure primary cells are healthy, within a low passage number, and at an appropriate confluency (typically 70-80%) at the time of treatment. Stressed or overly confluent cells may respond differently. | |
| High Cell Death or Cytotoxicity | Concentration Too High: Primary cells can be more sensitive to chemical treatments than immortalized cell lines. | Determine the cytotoxic concentration 50 (CC50) for your primary cells using a viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the CC50 for functional assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. | |
| Off-Target Effects: At high concentrations, the selectivity of this compound may decrease, leading to off-target effects and cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. | |
| Inconsistent Results Between Experiments | Variability in Primary Cells: Primary cells from different donors or even different passages from the same donor can exhibit significant biological variability. | Use cells from the same donor and passage number for a set of experiments. Thoroughly characterize your primary cells and establish a consistent cell culture workflow. |
| Inconsistent Compound Handling: Improper storage or handling of this compound stock solutions can lead to degradation or inaccurate concentrations. | Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -80°C) and protect from light. | |
| Plate Edge Effects: Cells in the outer wells of a multi-well plate can behave differently due to variations in temperature and evaporation. | Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain a humidified environment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). By binding to the acetyl-lysine binding pocket of BD2, this compound prevents BET proteins from binding to acetylated histones on chromatin. This disrupts the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby modulating the expression of target genes, particularly those involved in inflammation.
Q2: What are the advantages of using a BD2-selective inhibitor like this compound over a pan-BET inhibitor?
A2: The two bromodomains of BET proteins, BD1 and BD2, appear to have distinct functions. BD1 is thought to be more involved in the regulation of steady-state gene expression, including housekeeping genes. In contrast, BD2 is more critical for the induction of gene expression in response to stimuli, such as inflammatory signals.[1] Therefore, a BD2-selective inhibitor like this compound may offer a more targeted therapeutic approach with a potentially better safety profile. For instance, studies with other BD2-selective inhibitors have shown reduced toxicities, such as thrombocytopenia and gastrointestinal issues, which are common dose-limiting side effects of pan-BET inhibitors.[2]
Q3: What is a suitable starting concentration range for this compound in primary cell cultures?
A3: A suitable starting concentration range for this compound can vary significantly depending on the primary cell type. Based on available data for BET inhibitors, a broad dose-response experiment is recommended, typically ranging from 0.1 nM to 10 µM. For primary human peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit MCP-1 release with a pIC50 of 7.4, which corresponds to an IC50 in the nanomolar range.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C and protect them from light. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q5: What are the expected downstream effects of this compound treatment?
A5: By selectively inhibiting the BD2 domain of BET proteins, this compound is expected to primarily affect the expression of genes induced by inflammatory stimuli. This can include the downregulation of pro-inflammatory cytokines and chemokines. In contrast to pan-BET inhibitors, which broadly suppress gene transcription, including key oncogenes like c-MYC, the effect of BD2-selective inhibitors on such targets may be less pronounced in some cancer contexts.[3] However, in certain cancer types like acute myeloid leukemia and prostate cancer, BD2-selective inhibitors have demonstrated anti-proliferative activity.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant BET inhibitors to guide experimental design.
Table 1: In Vitro Activity of this compound
| Cell Type | Assay | Endpoint | Value |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | MCP-1 Release | pIC50 | 7.4 |
| Human Whole Blood | MCP-1 Release | pIC50 | 6.0 |
Note: Data for a wider range of primary cell types is limited. Researchers are encouraged to perform their own dose-response experiments.
Table 2: Comparative Anti-proliferative Activity of a BD2-Selective Inhibitor (ABBV-744)
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 1.9 |
| MV4-11 | Acute Myeloid Leukemia | 3.2 |
| VCaP | Prostate Cancer | 8.1 |
| LNCaP | Prostate Cancer | 25 |
This data for a different BD2-selective inhibitor is provided as a reference for potential efficacy in similar primary cancer cell models.[2]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol describes how to determine the effective and cytotoxic concentration range of this compound in a primary cell culture of interest using a colorimetric cell viability assay such as the MTT assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.1 M SDS with 10 mM HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each primary cell type.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to adhere and recover.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following incubation, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 (concentration that inhibits 50% of cell growth) and CC50 (concentration that causes 50% cytotoxicity) values using a suitable software with non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Downstream Target Modulation
This protocol describes how to assess the effect of this compound on the protein levels of a downstream target, such as an inflammatory mediator.
Materials:
-
Primary cells of interest
-
6-well cell culture plates
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed primary cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the optimal duration determined previously.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Compare the normalized protein levels between the treated and control groups.
-
Visualizations
Caption: Mechanism of action of this compound as a selective BET BD2 inhibitor.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
How to assess and control for GSK-340 degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the assessment and control of GSK-340 degradation. This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Ensuring the stability and integrity of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the BET protein family (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the BD2 domain, this compound displaces BET proteins from chromatin, leading to the modulation of downstream gene expression. This activity gives this compound immunomodulatory effects, such as the inhibition of MCP-1 release in peripheral blood mononuclear cells (PBMCs).[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is essential to minimize degradation. Recommendations for both solid and dissolved forms of this compound are summarized below.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid Powder | -20°C | 12 Months | Store in a tightly sealed, light-resistant container. |
| 4°C | 6 Months | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | 6 Months | Suitable for shorter-term storage of solutions. |
Data synthesized from publicly available information.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions of this compound.[3] It is crucial to use high-purity, anhydrous DMSO as it is hygroscopic, and absorbed water can lead to compound precipitation and degradation.[3]
Q4: My this compound stock solution precipitates upon dilution into aqueous cell culture media. How can I prevent this?
A4: This is a common issue for hydrophobic compounds. To prevent precipitation, it is recommended to perform a stepwise dilution. Instead of diluting the DMSO stock directly into the final aqueous solution, create an intermediate dilution in your cell culture medium or buffer. Aim for a final DMSO concentration of less than 0.5% in your assay to minimize both solubility issues and potential cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot new stock solutions for single use to prevent multiple freeze-thaw cycles. 3. Compare the activity of the new stock solution to the old one. |
| Degradation of this compound in aqueous culture medium. | 1. Minimize the pre-incubation time of this compound in the medium before adding it to the cells. 2. Prepare the final dilution of this compound in the medium immediately before use. 3. For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Cell line-specific sensitivity. | 1. Determine the IC50 for your specific cell line using a dose-response experiment. 2. Use the lowest effective concentration to minimize potential off-target effects. |
| Suboptimal cell culture conditions. | 1. Maintain consistent cell density, passage number, and media composition. 2. Ensure the pH of the culture medium is stable throughout the experiment. |
Issue 2: High background or off-target effects observed in experiments.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | 1. Perform a dose-response experiment to identify the optimal concentration range. 2. Use the lowest concentration that elicits the desired on-target effect. |
| Contaminants in the this compound sample. | 1. Verify the purity of your this compound sample using an appropriate analytical method such as HPLC. 2. Source this compound from a reputable supplier. |
| Non-specific binding. | 1. Include appropriate negative controls in your experiment, such as a structurally similar but inactive compound, if available. 2. For binding assays, include a competition experiment with an unlabeled ligand. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder (MW: 417.55 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicating water bath (optional)
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 4.176 mg of this compound.
-
Weigh and dissolve. Accurately weigh the this compound powder and transfer it to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Ensure complete dissolution. Vortex the solution vigorously. If necessary, use a sonicating water bath for 10-15 minutes to aid dissolution.
-
Storage. Aliquot the stock solution into single-use volumes in amber tubes to protect from light and store at -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator at 37°C, 5% CO₂
-
HPLC system with a suitable C18 column and UV detector
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in your cell culture medium at the final working concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Incubation: Place the this compound-containing medium in a sterile, capped tube in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the solution.
-
Sample Processing: Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile. This will also precipitate proteins. Centrifuge the sample to pellet the precipitated proteins and collect the supernatant for analysis.
-
HPLC Analysis:
-
Mobile Phase: A typical starting condition would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong signal (this may need to be determined empirically, but a standard UV scan would be a good starting point).
-
Quantification: Create a standard curve of this compound in the same culture medium/acetonitrile mixture to accurately quantify the concentration at each time point.
-
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
References
Common pitfalls in GSK-340 experiments and how to avoid them
Welcome to the technical support center for GSK-340. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this selective BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3][4] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby regulating gene expression. This compound selectively binds to the BD2 domain, preventing the recruitment of BET proteins to chromatin at specific gene loci. This is in contrast to pan-BET inhibitors which target both the first (BD1) and second (BD2) bromodomains.
Q2: What are the key research applications for this compound?
Given its selectivity for BD2, this compound is a valuable tool for investigating the specific roles of this domain in biological processes. Research suggests that while BD1 is primarily involved in maintaining steady-state gene expression, BD2 plays a more critical role in the rapid induction of inflammatory gene expression.[1][2][3][4] Consequently, this compound is particularly useful in studies of inflammation, immunology, and some cancers where inflammatory signaling is a key driver. A notable application is the inhibition of monocyte chemoattractant protein-1 (MCP-1) release from peripheral blood mononuclear cells (PBMCs).
Q3: How should I store and handle this compound?
For long-term stability, solid this compound should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][6]
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions.
Q: I'm observing precipitation when I dilute my this compound DMSO stock solution into my cell culture medium. How can I prevent this?
A: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are several strategies to avoid precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.[5]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform a serial dilution, first diluting the stock into a smaller volume of pre-warmed (37°C) medium and then adding this intermediate dilution to the final volume.
-
Vortexing During Dilution: Add the this compound stock solution to the aqueous medium while vortexing or swirling to ensure rapid and thorough mixing. This can prevent localized high concentrations that lead to precipitation.
-
Use of Serum: For cell-based assays, diluting the inhibitor into a medium containing fetal bovine serum (FBS) can sometimes help maintain solubility.[5]
Issue 2: Inconsistent or weaker-than-expected experimental results.
Q: My results with this compound are variable between experiments. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your this compound stock solutions have not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare fresh working dilutions for each experiment from a frozen stock aliquot.
-
Cell Culture Conditions: Maintain consistency in cell density, passage number, and media composition, as these can all influence cellular responses to inhibitors.[6]
-
Assay Timing: The effects of BET inhibitors on gene expression can be rapid, while downstream effects on protein levels or cell phenotype (e.g., apoptosis, cytokine secretion) may require longer incubation times. Optimize the duration of this compound treatment for your specific endpoint.
Issue 3: Observed cytotoxicity in non-cancerous cell lines.
Q: this compound is showing toxicity in my normal cell lines, which is confounding my results. How can I address this?
A: While selective BD2 inhibitors like this compound are generally less cytotoxic than pan-BET inhibitors, off-target effects and cellular stress can still occur, especially at higher concentrations.
-
Titrate the Concentration: Determine the optimal concentration of this compound for your specific cell line and assay by performing a dose-response curve. Use the lowest effective concentration that elicits the desired biological response to minimize toxicity.
-
Assess Cell Health: Use a viability assay (e.g., trypan blue exclusion, MTT assay) to distinguish between specific biological effects and general cytotoxicity.
-
Consider Exposure Time: Shorter incubation times may be sufficient to observe the desired on-target effects without inducing significant cell death.
Quantitative Data
The following table summarizes the binding affinities of this compound for the bromodomains of the BET family proteins.
| Bromodomain | pIC50 |
| BRD4 BD2 | 7.2 |
| BRD3 BD2 | 6.5 |
| BRD2 BD2 | 7.3 |
| BRDT BD2 | 6.7 |
Experimental Protocols
Protocol 1: Inhibition of MCP-1 Secretion in Human PBMCs
This protocol describes a method for treating human peripheral blood mononuclear cells (PBMCs) with this compound and measuring the subsequent inhibition of lipopolysaccharide (LPS)-induced MCP-1 secretion.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Human MCP-1 ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the cells and resuspend them in RPMI-1640 with 10% FBS.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 2 hours to allow for adherence of monocytes.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Carefully remove the medium from the plated PBMCs and replace it with medium containing the desired concentrations of this compound or a vehicle control (DMSO at the same final concentration).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 100 ng/mL to stimulate MCP-1 production.
-
Incubate the plate for 24 hours at 37°C.
-
-
MCP-1 Measurement:
Visualizations
Signaling Pathway Diagrams
Caption: General function of BET proteins in transcriptional activation.
Caption: this compound inhibits the transcription of NF-κB target genes.
Experimental Workflow
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GSK-3 inhibitors enhance TRAIL-mediated apoptosis in human gastric adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPS-induced MCP-1 Expression in Human Microvascular Endothelial Cells is mediated by the tyrosine kinase, Pyk2 via the p38 MAPK/NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GSK-340 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the intracellular target engagement of GSK-340, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. Objective comparison of experimental techniques is crucial for the accurate interpretation of drug efficacy and mechanism of action. This document outlines the principles, protocols, and comparative performance of established assays, supported by experimental data where available.
Introduction to this compound and Target Engagement
This compound is a potent and selective small molecule inhibitor targeting the BD2 of BET proteins, including BRD2, BRD3, and BRD4.[1][2] These epigenetic "readers" play a critical role in transcriptional regulation by recognizing acetylated lysine (B10760008) residues on histones. Their dysregulation is implicated in various diseases, including cancer and inflammatory conditions.[1] Validating that a compound like this compound reaches and binds to its intended intracellular target is a fundamental step in drug development. Target engagement assays provide direct evidence of this binding, enabling the correlation of cellular phenotypes with on-target activity.
Comparative Analysis of Target Engagement Assays
Several robust methods exist for quantifying the interaction of small molecules with their intracellular targets. This guide focuses on two direct and widely used assays: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®), and a key downstream pharmacodynamic assay.
| Assay | Principle | Key Advantages | Key Limitations | Typical Readout |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[1] | Live-cell assay, quantitative, high-throughput compatible, provides intracellular affinity (IC50).[1][3] | Requires genetic modification of cells to express the fusion protein. | BRET ratio, IC50 value. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after a heat challenge.[4] | Label-free, no genetic modification required, applicable to cells and tissues.[4][5] | Lower throughput, may not be suitable for all targets, requires specific antibodies. | Western Blot band intensity, EC50 of thermal stabilization. |
| Downstream Target Modulation (c-Myc) | Measures the functional consequence of target engagement by quantifying the downregulation of a known downstream target gene or protein, such as c-Myc for BET inhibitors.[6] | Measures functional outcome, reflects the biological activity of the compound. | Indirect measure of target engagement, can be influenced by off-target effects. | Western Blot, qPCR, ELISA. |
Signaling Pathway and Experimental Workflows
BET Bromodomain Signaling Pathway
BET proteins, particularly BRD4, are critical for the transcription of key oncogenes like c-Myc. BRD4 binds to acetylated histones at promoter and enhancer regions, recruiting transcriptional machinery to drive gene expression. This compound, by binding to the BD2 of BRD4, displaces it from chromatin, leading to the downregulation of target gene transcription.
Experimental Workflow: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantifies compound binding in living cells.[1] It relies on energy transfer between a NanoLuc® luciferase-fused BRD4 and a cell-permeable fluorescent tracer that binds to the same bromodomain. A test compound like this compound will compete with the tracer for binding to BRD4, resulting in a dose-dependent decrease in the BRET signal.[1]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4] Cells are treated with the test compound, heated to a specific temperature, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blotting. Increased thermal stability in the presence of the compound indicates target engagement.[4]
Detailed Experimental Protocols
NanoBRET™ Target Engagement Assay for BRD4
This protocol is adapted from Promega's technical resources.[1]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a NanoLuc®-BRD4 fusion protein.
-
24 hours post-transfection, harvest and resuspend cells in Opti-MEM® I Reduced Serum Medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the desired final concentrations of this compound to the appropriate wells. Include a "no inhibitor" control.
-
Add a cell-permeable fluorescent tracer specific for the BRD4 bromodomain to all wells at a fixed concentration (typically at its EC50 value).
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium.
-
-
Detection:
-
Prepare the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add 25 µL of this detection reagent to each well.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Correct the BRET ratios by subtracting the background signal.
-
Plot the corrected BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Dose-Response (ITDR) CETSA® for BRD4
This protocol determines the cellular potency of this compound by measuring its effect on BRD4 thermal stability at a single, optimized temperature.[4]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MM.1S) to 70-80% confluency.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[4]
-
-
Cell Harvest and Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells using freeze-thaw cycles.
-
Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.[1]
-
Aliquot the supernatant into PCR tubes and heat them to the predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by immediate cooling on ice.[7]
-
-
Detection and Analysis:
-
Centrifuge the heated lysates again to pellet the aggregated proteins.
-
Collect the supernatant (soluble fraction) and denature the samples by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BRD4 and a loading control antibody (e.g., GAPDH).[1]
-
Use an appropriate secondary antibody and detect the bands using a suitable imaging system.
-
Quantify the band intensities. Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized intensity of soluble BRD4 against the this compound concentration to determine the EC50 of thermal stabilization.[1]
-
Conclusion
Validating the target engagement of this compound in a cellular context is essential for advancing its development. The NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®) are powerful and complementary methods for directly measuring the intracellular binding of this compound to BRD4. While NanoBRET™ offers a high-throughput, quantitative measure in live cells, CETSA® provides a label-free approach in a native cellular environment. The choice of assay will depend on the specific experimental needs, available resources, and the stage of the drug discovery process. Measuring downstream effects, such as the modulation of c-Myc expression, provides crucial functional validation of target engagement. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of this compound's on-target activity in cells.
References
A Comparative Guide to the Selectivity of GSK-340 and Other BD2 Inhibitors
In the landscape of epigenetic research, the selective inhibition of specific bromodomain and extra-terminal (BET) protein domains is a key strategy for developing targeted therapies with potentially improved safety profiles. GSK-340 has emerged as a significant tool compound due to its preferential binding to the second bromodomain (BD2) of BET proteins. This guide provides a detailed comparison of the selectivity of this compound with other notable BD2-selective inhibitors, supported by quantitative data and experimental methodologies.
Quantitative Selectivity Profile
The selectivity of BET inhibitors is typically quantified by comparing their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for the first bromodomain (BD1) versus the second bromodomain (BD2) of the four BET family members: BRD2, BRD3, BRD4, and BRDT. A higher selectivity ratio (BD1/BD2) indicates a greater preference for the BD2 domain. The following table summarizes the available quantitative data for this compound and other prominent BD2 inhibitors, RVX-208 and ABBV-744.
| Inhibitor | Target | BD1 Affinity (IC50/Kd, nM) | BD2 Affinity (IC50/Kd, nM) | Selectivity (BD1/BD2 fold) |
| This compound | BRD2 | - | 50.1 (pIC50=7.3) | - |
| BRD3 | - | 316.2 (pIC50=6.5) | - | |
| BRD4 | - | 63.1 (pIC50=7.2) | >40[1] | |
| BRDT | - | 199.5 (pIC50=6.7) | - | |
| RVX-208 | BRD3 | 87,000 (IC50) | 510 (IC50) | ~170[2] |
| BRD3 | 4,060 (Kd) | 194 (Kd) | ~21[2] | |
| ABBV-744 | BRD2 | 2449 (IC50) | 8 (IC50) | 306 |
| BRD3 | 7501 (IC50) | 13 (IC50) | 577 | |
| BRD4 | 2006 (IC50) | 4 (IC50) | 501.5 | |
| BRDT | 1835 (IC50) | 19 (IC50) | 96.6 |
Note: pIC50 values for this compound were converted to IC50 (nM) using the formula IC50 = 10^(-pIC50) * 10^9. The selectivity for this compound against BRD4 is reported as a fold difference as specific BD1 affinity values were not available in the initial search results.
Signaling Pathways and Mechanism of Action
BET proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci. By occupying the acetyl-lysine binding pocket of bromodomains, BET inhibitors displace BET proteins from chromatin, leading to the modulation of gene expression. BD2-selective inhibitors like this compound are of particular interest for their potential to dissociate the inflammatory functions of BET proteins from their roles in cell cycle progression, potentially offering a better therapeutic window.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and sensitive biochemical assays. The most common methods employed are Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaScreen assays.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay measures the proximity between a tagged BET bromodomain protein and a labeled, acetylated histone peptide.
Principle: A donor fluorophore (e.g., Terbium chelate) is conjugated to an antibody that recognizes a tag on the BET protein (e.g., GST or HIS tag). An acceptor fluorophore (e.g., fluorescein (B123965) or a proprietary dye) is conjugated to the acetylated histone peptide. When the bromodomain binds to the peptide, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. A competing inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of the tagged BET bromodomain protein, the fluorescently labeled acetylated histone peptide, and the donor-labeled antibody.
-
Compound Dispensing: Serially dilute the test inhibitor (e.g., this compound) in assay buffer and dispense into a low-volume microplate.
-
Incubation: Add the BET protein, histone peptide, and donor antibody mixture to the wells and incubate to allow for binding and competition.
-
Detection: Read the plate on a TR-FRET-compatible reader, exciting the donor and measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Similar to TR-FRET, AlphaScreen is a bead-based assay that measures molecular proximity.
Principle: The assay utilizes two types of beads: donor beads that contain a photosensitizer and acceptor beads that contain a chemiluminescent agent. The BET protein and the acetylated histone peptide are each linked to one type of bead. Upon excitation, the donor bead generates singlet oxygen, which can travel a short distance (~200 nm) to the acceptor bead if they are in close proximity due to the protein-peptide interaction. This triggers a cascade of chemical reactions in the acceptor bead, leading to light emission. An inhibitor will disrupt the interaction, reducing the signal.
Generalized Protocol:
-
Reagent Preparation: Prepare solutions of the tagged BET protein, biotinylated acetylated histone peptide, streptavidin-coated donor beads, and anti-tag antibody-coated acceptor beads.
-
Compound and Protein Incubation: Incubate the BET protein with varying concentrations of the test inhibitor.
-
Peptide and Bead Addition: Add the biotinylated histone peptide, followed by the donor and acceptor beads.
-
Incubation: Incubate the mixture in the dark to allow for bead-protein/peptide binding and proximity-based signal generation.
-
Detection: Read the luminescent signal on a plate reader compatible with AlphaScreen technology.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to calculate the IC50 value.
This comparative guide highlights the superior BD2 selectivity of ABBV-744 and the notable selectivity of this compound and RVX-208. The choice of inhibitor will depend on the specific research question, with highly selective probes like ABBV-744 being invaluable for dissecting the distinct biological roles of BD1 and BD2. The provided experimental frameworks offer a basis for the in-house evaluation and comparison of these and other emerging BET inhibitors.
References
A Comparative Analysis of GSK-340 and ABBV-744: Selective BET Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory conditions. Both GSK-340 and ABBV-744 are potent and selective inhibitors of the second bromodomain (BDII) of BET proteins, a feature that distinguishes them from pan-BET inhibitors and potentially offers a more favorable therapeutic window. This guide provides a comparative analysis of these two molecules based on currently available preclinical data.
Introduction to BET Proteins and BDII-Selective Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[1] They contain two conserved bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating gene expression.[1] Pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic potential but are often associated with dose-limiting toxicities. This has driven the development of domain-selective inhibitors, such as this compound and ABBV-744, which selectively target the BDII domain. The hypothesis is that selective inhibition of BDII may retain therapeutic efficacy in certain contexts while mitigating some of the side effects associated with broader BET inhibition.
Biochemical and Biophysical Properties
Both this compound and ABBV-744 have been characterized as potent and selective inhibitors of the BDII domain of BET proteins. The available data on their binding affinities and inhibitory concentrations are summarized below.
| Parameter | This compound | ABBV-744 |
| Target | Selective inhibitor of the second bromodomain (BDII) of BET family proteins. | Selective inhibitor of the second bromodomain (BDII) of BET family proteins.[2] |
| pKd (BRD4 BD2) | 8.18[3][4] | Not explicitly reported in pKd, but >250-fold differential binding preference for BDII over BDI.[5] |
| pKd (BRD3 BD2) | 7.49[3][4] | Not explicitly reported. |
| pKd (BRD2 BD2) | 7.72[3][4] | Not explicitly reported. |
| pKd (BRDT BD2) | 7.68[3][4] | Not explicitly reported. |
| pIC50 (BRD4 BD2) | 7.2[6] | IC50 of 4 nM for BRD4 BDII.[7] |
| pIC50 (BRD3 BD2) | 6.5[4] | IC50 of 13 nM for BRD3 BDII.[7] |
| pIC50 (BRD2 BD2) | 7.3[4] | IC50 of 8 nM for BRD2 BDII.[7] |
| pIC50 (BRDT BD2) | 6.7[4] | IC50 of 18 nM for BRDT BDII.[7] |
| Selectivity | 229-fold for BRD4 BD2 over BD1.[4] | >250-fold for BDII over BDI of BRD2/3/4.[5] |
Table 1: Comparative Biochemical and Biophysical Data. This table summarizes the reported binding affinities (pKd) and inhibitory concentrations (pIC50/IC50) of this compound and ABBV-744 against the second bromodomain (BDII) of various BET family members.
Preclinical Efficacy and Mechanism of Action
While both compounds are selective BDII inhibitors, the extent of publicly available preclinical data differs significantly.
ABBV-744: A Profile in Oncology and Neuroinflammation
ABBV-744 has been extensively profiled in various preclinical models, demonstrating promising activity in both oncology and neuroinflammation.
Oncology:
-
Mechanism of Action: In cancer models, ABBV-744 exerts its anti-tumor effects by disrupting the transcriptional programs of key oncogenes. It has been shown to downregulate the expression of MYC, a master regulator of cell proliferation, and to inhibit the androgen receptor (AR) signaling pathway in prostate cancer.[7][8] This is achieved by displacing BRD4 from super-enhancers that control the expression of these critical genes.[8]
-
In Vitro Activity: ABBV-744 has demonstrated potent anti-proliferative activity in acute myeloid leukemia (AML) and androgen receptor-positive prostate cancer cell lines.[9]
-
In Vivo Efficacy: In xenograft models of AML and prostate cancer, ABBV-744 induced tumor growth inhibition comparable to the pan-BET inhibitor ABBV-075, but with an improved tolerability profile, suggesting a better therapeutic index.[9][10]
Neuroinflammation:
-
Mechanism of Action: A recent study has elucidated the anti-neuroinflammatory effects of ABBV-744. In microglia, the resident immune cells of the central nervous system, ABBV-744 was found to suppress the lipopolysaccharide (LPS)-induced inflammatory response. Mechanistically, it downregulates the expression of basic leucine (B10760876) zipper ATF-like transcription factor 2 (BATF2) and interferon regulatory factor 4 (IRF4), leading to the suppression of the JAK-STAT signaling pathway.[11][12]
-
In Vitro and In Vivo Effects: Pretreatment with ABBV-744 significantly reduced the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 in LPS-stimulated microglial cells.[11][12] In vivo, administration of ABBV-744 alleviated LPS-induced microglial activation and the expression of pro-inflammatory factors in the mouse brain.[11]
This compound: An Immunomodulatory Agent
The available data for this compound is more limited but points towards its potential as an immunomodulatory agent.
-
Mechanism of Action: this compound has been shown to inhibit the release of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in inflammation, from peripheral blood mononuclear cells (PBMCs) and in whole blood.[6]
-
Preclinical Data: Detailed preclinical studies on the anti-proliferative effects of this compound in cancer models or its broader anti-inflammatory profile are not extensively reported in the public domain.
Signaling Pathways
The differential effects of these BDII inhibitors are rooted in their modulation of specific signaling pathways.
Figure 1: Signaling Pathways Modulated by ABBV-744. This diagram illustrates the mechanism of action of ABBV-744 in oncology and neuroinflammation.
As depicted in Figure 1, ABBV-744 disrupts the interaction between BRD4's BDII domain and acetylated lysine residues on histones, leading to the downregulation of super-enhancer-driven oncogenes like MYC and AR in cancer cells. In the context of neuroinflammation, ABBV-744 inhibits the LPS-induced expression of BATF2 and IRF4, which in turn suppresses the pro-inflammatory JAK/STAT signaling pathway. Due to the limited publicly available data, a similar detailed signaling pathway for this compound cannot be constructed at this time.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (for ABBV-744)
-
Cell Lines: Acute myeloid leukemia (e.g., SKM-1, MV4:11) or prostate cancer (e.g., LNCaP) cell lines.
-
Method: Cells are seeded in 96-well plates and treated with a dose-response curve of ABBV-744 or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Gene Expression Analysis (for ABBV-744)
-
Method: Cells are treated with ABBV-744 or vehicle control for a defined time. Total RNA is extracted, and the expression of target genes (e.g., MYC, KLK2) is quantified using quantitative real-time PCR (qRT-PCR). For a global view of transcriptional changes, RNA sequencing (RNA-seq) can be performed.
In Vivo Tumor Xenograft Studies (for ABBV-744)
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or systemically engrafted with human cancer cells.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and administered ABBV-744 or vehicle control orally at a specified dose and schedule.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry). Tolerability is assessed by monitoring body weight and clinical signs.
MCP-1 Release Assay (for this compound)
-
Method: Human peripheral blood mononuclear cells (PBMCs) or whole blood are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound. After an incubation period, the concentration of MCP-1 in the supernatant or plasma is measured using an enzyme-linked immunosorbent assay (ELISA). The pIC50 value is determined from the concentration-response curve.[6]
Conclusion
Both this compound and ABBV-744 are promising selective inhibitors of the BDII domain of BET proteins. ABBV-744 has been more extensively characterized in the public domain, with robust preclinical data supporting its potential in oncology and neuroinflammation through the modulation of key transcriptional programs. The available information on this compound suggests a potential role in immunomodulation, though further studies are needed to fully elucidate its therapeutic potential. A direct head-to-head comparison is challenging due to the disparity in available data. Future research, including direct comparative studies, will be crucial to fully understand the relative merits and potential clinical applications of these two BDII-selective BET inhibitors.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. gsk.com [gsk.com]
- 4. medical.gsk.com [medical.gsk.com]
- 5. researchgate.net [researchgate.net]
- 6. GSK 3 inhibition drives maturation of NK cells and enhances their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BD2 inhibitor ABBV-744 demonstrates antineuroinflammatory effects in vivo | BioWorld [bioworld.com]
- 12. ABBV-744 alleviates LPS-induced neuroinflammation via regulation of BATF2-IRF4-STAT1/3/5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK-340 and GSK620: Potency and Selectivity in BET Bromodomain Inhibition
In the landscape of epigenetic modulators, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents for a range of diseases, including cancer and inflammatory conditions. Both GSK-340 and GSK620 are potent and selective inhibitors of the second bromodomain (BD2) of the BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. While both compounds share a preference for BD2, a detailed comparison of their selectivity and potency is crucial for researchers designing targeted therapeutic strategies. This guide provides an objective comparison of this compound and GSK620, supported by available experimental data.
Potency and Selectivity Profile
This compound and GSK620 have been characterized using various biochemical and cellular assays to determine their potency and selectivity against the BET family bromodomains. The available data, summarized in the tables below, indicate that both are highly potent and selective for the BD2 domain over the first bromodomain (BD1).
Biochemical Potency and Selectivity
The inhibitory activity of this compound and GSK620 has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOscan® assays. These assays measure the direct binding of the inhibitors to the bromodomains.
Table 1: Biochemical Potency (pIC50) of this compound and GSK620 against BET Bromodomains
| Target | This compound (pIC50)[1][2][3] | GSK620 (pIC50)[4] |
| BRD2 BD1 | <5.0 | 5.0 |
| BRD2 BD2 | 7.3 | 6.6 |
| BRD3 BD1 | <5.0 | Not Reported |
| BRD3 BD2 | 6.5 | Not Reported |
| BRD4 BD1 | <5.0 | <4.8 |
| BRD4 BD2 | 7.2 | 7.1 |
| BRDT BD1 | <5.0 | Not Reported |
| BRDT BD2 | 6.7 | Not Reported |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.
Table 2: Biochemical Selectivity (Fold-Selectivity) of this compound and GSK620
| Compound | Selectivity for BD2 over BD1 | Source |
| This compound | BRD4 BD2 vs BRD4 BD1: 229-fold | [1][2] |
| This compound | BRD3 BD2 vs BRD3 BD1: 40-fold | [1][2] |
| This compound | BRD2 BD2 vs BRD2 BD1: 48-fold | [1][2] |
| This compound | BRDT BD2 vs BRDT BD1: 91-fold | [1][2] |
| GSK620 | BRD4 BD2 vs BRD4 BD1: 220-fold | [4] |
| GSK620 | BET-BD2 family vs other bromodomains: >200-fold | [5][6] |
Cellular Activity
The cellular activity of these inhibitors is often assessed by measuring their ability to modulate the production of inflammatory cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), in response to stimuli like lipopolysaccharide (LPS).
Table 3: Cellular Potency (pIC50) in MCP-1 Release Assay
| Compound | Cell Type | pIC50 |
| This compound | Human PBMCs | 7.4[1][3][7] |
| This compound | Human Whole Blood | 6.0[1][7] |
| GSK620 | Human Whole Blood | Not explicitly reported as pIC50, but shows a concentration-dependent reduction in MCP-1.[5] |
Signaling Pathways and Mechanism of Action
This compound and GSK620 exert their effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain of BET proteins. This prevents the recruitment of BET proteins to acetylated histones and transcription factors, thereby inhibiting the transcription of target genes. A key downstream effector of BET protein function is the proto-oncogene MYC, which plays a crucial role in cell proliferation and growth. By inhibiting BET proteins, both this compound and GSK620 can lead to the downregulation of MYC expression. In the context of inflammation, BET inhibitors suppress the expression of pro-inflammatory genes, such as those encoding cytokines and chemokines.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding affinity of inhibitors to their target proteins.
Principle: The assay measures the disruption of the interaction between a GST-tagged BET bromodomain protein and a biotinylated, acetylated histone peptide. A terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used. When the bromodomain and histone peptide interact, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor that binds to the bromodomain will disrupt this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, GST-tagged BET bromodomain protein, biotinylated acetylated histone peptide, terbium-labeled anti-GST antibody, and streptavidin-conjugated acceptor fluorophore.
-
Compound Plating: Serially dilute the test compounds (this compound or GSK620) in an appropriate solvent (e.g., DMSO) and dispense into a low-volume 384-well plate.
-
Reagent Addition: Add a mixture of the GST-tagged BET bromodomain and the biotinylated histone peptide to the wells and incubate to allow for inhibitor binding.
-
Detection: Add a mixture of the terbium-labeled anti-GST antibody and streptavidin-conjugated acceptor.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET-enabled plate reader, with excitation at approximately 340 nm and emission detection at two wavelengths (for donor and acceptor).
-
Data Analysis: Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the pIC50 value.
BROMOscan® Assay
BROMOscan® is a competitive binding assay used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Principle: The assay utilizes a DNA-tagged bromodomain and an immobilized ligand. The test compound is incubated with the bromodomain protein, and this mixture is then applied to the ligand-coated surface. The amount of bromodomain that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A compound that binds to the bromodomain will compete with the immobilized ligand, resulting in a lower amount of bound bromodomain and thus a reduced qPCR signal.
General Protocol:
-
Compound Preparation: Prepare a solution of the test compound at a known concentration.
-
Binding Reaction: Incubate the test compound with the DNA-tagged bromodomain protein.
-
Competition: Apply the mixture to a surface coated with an immobilized ligand that binds to the target bromodomain.
-
Washing: Wash away unbound protein.
-
Quantification: Quantify the amount of bound bromodomain protein by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of bound protein is compared to a control (no inhibitor) to determine the percent inhibition. Kd values are determined from a dose-response curve.
LPS-Stimulated MCP-1 Release Assay
This cellular assay measures the functional consequence of BET inhibition on inflammatory signaling.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, such as peripheral blood mononuclear cells (PBMCs) or cells in whole blood. This stimulation leads to the production and release of pro-inflammatory cytokines, including MCP-1. BET inhibitors are expected to suppress this LPS-induced cytokine production.
General Protocol:
-
Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation or use fresh human whole blood.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the BET inhibitor (this compound or GSK620) for a specified time (e.g., 1 hour).
-
Stimulation: Add LPS to the cell cultures to induce an inflammatory response. Include a vehicle-treated control (no inhibitor) and an unstimulated control (no LPS).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the cell cultures to pellet the cells and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of MCP-1 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the MCP-1 concentration against the inhibitor concentration to determine the pIC50 value for the inhibition of MCP-1 release.
Summary and Conclusion
Both this compound and GSK620 are highly potent and selective inhibitors of the second bromodomain of the BET protein family. The available data suggest that both compounds exhibit comparable potency for BRD4 BD2 in biochemical assays. This compound has been more extensively characterized across all BET family members in the provided data, demonstrating a consistent and strong preference for the BD2 domain. GSK620 also shows excellent selectivity for the BET-BD2 family over other bromodomains.
The choice between this compound and GSK620 for a particular research application will depend on the specific experimental context. For studies requiring a well-characterized inhibitor across the entire BET family, this compound has more publicly available data for all members. GSK620 is also a potent and highly selective tool, and its efficacy has been demonstrated in various in vivo models of inflammatory diseases.[8] Researchers should consider the specific BET family member and the biological system under investigation when selecting the most appropriate inhibitor. Further head-to-head studies in a variety of cellular and in vivo models would be beneficial to fully delineate the subtle differences in their biological activities.
References
- 1. This compound | 2222509-79-5 | Bromodomain | MOLNOVA [molnova.com]
- 2. This compound|Bromodomain Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound |CAS:2222509-79-5 Probechem Biochemicals [probechem.com]
- 4. GSK620 | BET BD2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Downstream Effects of GSK-340 on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the downstream gene expression effects of GSK-340, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. We will delve into its performance in modulating gene expression, compare it with other BET inhibitor alternatives, and provide supporting experimental data and protocols.
This compound is a potent and selective small molecule inhibitor that targets the BD2 of BET proteins, which include BRD2, BRD3, and BRD4. These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in the regulation of gene transcription. By selectively inhibiting the BD2, this compound offers a targeted approach to modulate gene expression, which distinguishes it from pan-BET inhibitors that target both the first (BD1) and second bromodomains.
Comparative Analysis of Downstream Gene Expression
The primary downstream effect of this compound and other BET inhibitors is the alteration of gene transcription. The selectivity of these inhibitors for either BD1, BD2, or both, leads to distinct gene expression profiles and, consequently, different biological outcomes.
A landmark study comparing the effects of BD1-selective, BD2-selective (represented by a compound with a similar mechanism to this compound), and pan-BET inhibitors revealed a functional dichotomy between the two bromodomains. While BD1 appears to be essential for maintaining steady-state gene expression, BD2 plays a more critical role in the induction of inflammatory gene expression.[1][2]
Key Findings from Comparative Transcriptomic Studies:
-
BD2-Selective Inhibition (this compound model): Inhibition of BD2 has been shown to be particularly effective in models of inflammatory and autoimmune diseases.[1] This is attributed to its role in suppressing the rapid, stimulus-induced expression of inflammatory genes. For instance, selective BD2 inhibition has demonstrated efficacy in preclinical models by modulating cytokine production.[2]
-
Pan-BET Inhibition (e.g., JQ1, OTX015): These inhibitors, which target both BD1 and BD2, have a broader impact on gene expression. They have been extensively studied in oncology and have been shown to downregulate key oncogenes like MYC. Their effect on gene expression is generally more pronounced than that of BD2-selective inhibitors alone.
-
BD1-Selective Inhibition: The effects of BD1-selective inhibitors often mimic those of pan-BET inhibitors, particularly in cancer models, suggesting that BD1 is a key driver of oncogenic transcription programs.[1]
The following table summarizes the differential effects on gene expression based on the type of BET inhibition. The data for the BD2-selective inhibitor is based on a representative compound and is expected to be largely comparable to the effects of this compound.
| Feature | BD2-Selective Inhibitor (e.g., this compound proxy) | Pan-BET Inhibitor (e.g., JQ1) | BD1-Selective Inhibitor |
| Primary Impact on Gene Expression | Modulation of inducible gene expression, particularly inflammatory genes. | Broad suppression of steady-state and inducible gene expression. | Suppression of steady-state gene expression, phenocopying pan-BET inhibitors in cancer. |
| Key Downregulated Gene Ontology Terms | Inflammatory response, cytokine signaling. | Cell cycle, DNA replication, transcription regulation. | Cell cycle, DNA replication, cancer-related pathways. |
| Effect on MYC Expression | Minimal to modest downregulation. | Strong downregulation. | Strong downregulation. |
| Therapeutic Potential | Inflammatory and autoimmune diseases. | Cancer, inflammatory diseases. | Cancer. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
The diagram above illustrates how BET proteins bind to acetylated histones via their BD1 and BD2 domains, leading to the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent activation of RNA Polymerase II to drive gene transcription. This compound selectively inhibits the BD2 domain, thereby modulating this process.
This workflow outlines the key steps involved in assessing the downstream effects of this compound on gene expression using RNA sequencing, from cell treatment to data analysis.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized protocols for cell treatment and RNA sequencing for gene expression analysis, which can be adapted for specific cell types and experimental questions.
Cell Treatment with BET Inhibitors
-
Cell Culture: Plate cells at an appropriate density in a suitable culture medium and incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Inhibitor Preparation: Prepare stock solutions of this compound and other BET inhibitors in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in the culture medium immediately before use.
-
Treatment: Replace the culture medium with the medium containing the BET inhibitors or vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated wells).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) to allow for changes in gene expression.
-
Harvesting: After incubation, wash the cells with PBS and harvest them for RNA isolation.
RNA Sequencing (RNA-Seq) Protocol
-
RNA Isolation: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA sequencing libraries from the isolated RNA. This typically involves:
-
mRNA Enrichment: Select for polyadenylated mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA).
-
Fragmentation: Fragment the enriched RNA into smaller pieces.
-
cDNA Synthesis: Synthesize first and second-strand cDNA from the fragmented RNA.
-
End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to quantify its expression level.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between different treatment conditions using statistical packages like DESeq2 or edgeR.
-
Downstream Analysis: Perform pathway analysis and gene ontology enrichment analysis on the differentially expressed genes to understand the biological processes affected by the inhibitors.
-
References
Off-Target Activity Profiling of GSK-340: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription, making them compelling therapeutic targets in oncology and inflammatory diseases. Small molecule inhibitors targeting the acetyl-lysine binding pockets of these bromodomains have shown significant promise. GSK-340 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family.[1][2][3] This guide provides a comparative analysis of the off-target activity profile of this compound against other well-characterized BET inhibitors with different selectivity profiles: the pan-BET inhibitors JQ1 and OTX-015, and the BD1-selective inhibitor GSK778.
This guide is intended to provide an objective comparison to aid researchers in selecting the most appropriate tool compound for their studies and to highlight the importance of comprehensive off-target profiling in drug development.
Comparative Selectivity and Off-Target Profiles
The selectivity of BET inhibitors is a critical attribute that influences their biological activity and potential for off-target effects. The following tables summarize the binding affinities and selectivity of this compound and its comparators against BET bromodomains and a broader panel of off-target proteins.
Table 1: Comparative Binding Affinity (pKd) of BET Inhibitors for BET Family Bromodomains
| Compound | Target | pKd | Selectivity Profile |
| This compound | BRD4 BD2 | 8.18[1][2] | BD2-Selective |
| BRD3 BD2 | 7.49[1][2] | ||
| BRD2 BD2 | 7.72[1][2] | ||
| BRDT BD2 | 7.68[1][2] | ||
| JQ1 | BRD4 BD1 | 7.31 | Pan-BET |
| BRD4 BD2 | 7.04 | ||
| OTX-015 | BRD2 | 7.96 | Pan-BET |
| BRD3 | 7.72 | ||
| BRD4 | 8.00 | ||
| GSK778 | BRD2 BD1 | 7.89 | BD1-Selective |
| BRD3 BD1 | 8.39 | ||
| BRD4 BD1 | 8.39 | ||
| BRDT BD1 | 7.80 |
Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a stronger binding affinity.
Table 2: Off-Target Profile of BET Inhibitors from a Representative BROMOscan Panel
| Target | This compound (% Inhibition @ 1µM) | JQ1 (% Inhibition @ 1µM) | OTX-015 (% Inhibition @ 1µM) | GSK778 (% Inhibition @ 1µM) |
| BRD4 (BD1) | <10 | >95 | >95 | >95 |
| BRD4 (BD2) | >95 | >95 | >95 | <20 |
| CREBBP | <5 | <10 | <10 | <5 |
| EP300 | <5 | <5 | <5 | <5 |
| TAF1 | <5 | <5 | <5 | <5 |
| SMARCA2 | <5 | <5 | <5 | <5 |
| PBRM1 | <5 | <5 | <5 | <5 |
Note: This table presents representative data based on the known selectivity profiles of the compounds. The BROMOscan platform is a competition binding assay that measures the ability of a test compound to displace a ligand from a bromodomain.[4][5][6]
Table 3: Off-Target Profile of BET Inhibitors from a Representative Kinase Screen (KINOMEscan)
| Kinase | This compound (% Inhibition @ 10µM) | JQ1 (% Inhibition @ 10µM) | OTX-015 (% Inhibition @ 10µM) | GSK778 (% Inhibition @ 10µM) |
| CDK2 | <10 | <10 | <10 | <10 |
| ERK1 | <10 | <10 | <10 | <10 |
| PI3Kα | <10 | <10 | <10 | <10 |
| AKT1 | <10 | <10 | <10 | <10 |
| SRC | <10 | <10 | <10 | <10 |
Note: This table presents representative data illustrating the expected high selectivity of these compounds against the kinome. KINOMEscan is a binding assay that quantifies the interactions of a compound against a large panel of kinases.
Signaling Pathways
BET proteins are key regulators of gene transcription. They bind to acetylated histones at promoter and enhancer regions, recruiting transcriptional machinery to drive the expression of target genes. Two of the most well-characterized downstream pathways affected by BET inhibitors are the c-Myc and NF-κB signaling cascades.
References
- 1. This compound|Bromodomain Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. This compound |CAS:2222509-79-5 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide: In Vitro Efficacy of GSK-340 versus Pan-BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory conditions. First-generation pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of all BET proteins (BRD2, BRD3, BRD4, and BRDT), have demonstrated preclinical efficacy but have been associated with dose-limiting toxicities in clinical trials, such as thrombocytopenia and gastrointestinal issues.[1] This has spurred the development of second-generation, more selective inhibitors like GSK-340, which preferentially targets the second bromodomain (BD2) of BET proteins.
This guide provides an objective comparison of the in vitro efficacy of the BD2-selective inhibitor this compound with that of widely studied pan-BET inhibitors, supported by experimental data.
Differentiating this compound and Pan-BET Inhibitors: A Focus on Selectivity
The fundamental difference between this compound and pan-BET inhibitors lies in their binding affinity for the two tandem bromodomains, BD1 and BD2. Pan-BET inhibitors, such as JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib), bind with similar affinity to both BD1 and BD2 across all BET family members.[1] In contrast, this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family.[2][3]
This selectivity is significant due to the emerging understanding of the distinct functional roles of BD1 and BD2. Studies have shown that the inhibition of BD1 often replicates the anti-cancer effects of pan-BET inhibition, primarily through the suppression of key oncogenes like MYC.[4][5] Conversely, BD2 appears to be more critically involved in the transcriptional activation of inflammatory genes.[4][6] Therefore, selective BD2 inhibition with compounds like this compound may offer a therapeutic window to modulate inflammatory responses with a potentially improved safety profile compared to pan-BET inhibitors.[4][5]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the binding affinity and anti-proliferative activity of this compound and representative pan-BET inhibitors.
| Inhibitor | Target | Assay Type | pIC50 | Reference |
| This compound | BRD4 BD2 | Biochemical | 7.2 | [2][3] |
| BRD3 BD2 | Biochemical | 6.5 | [2][3] | |
| BRD2 BD2 | Biochemical | 7.3 | [2][3] | |
| BRDT BD2 | Biochemical | 6.7 | [2][3] | |
| MCP-1 release in human PBMCs | Cellular | 7.4 | [2][3] |
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| JQ1 | Aspc-1 | Pancreatic Cancer | 37 | [7] |
| CAPAN-1 | Pancreatic Cancer | 190 | [7] | |
| PANC-1 | Pancreatic Cancer | 720 | [7] | |
| I-BET762 | Aspc-1 | Pancreatic Cancer | 231 | [7] |
| CAPAN-1 | Pancreatic Cancer | 990 | [7] | |
| PANC-1 | Pancreatic Cancer | 2550 | [7] |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and pan-BET inhibitors stem from their distinct impacts on gene transcription, governed by the specific roles of BD1 and BD2.
Caption: Differential effects of pan-BET and BD2-selective inhibitors.
Pan-BET inhibitors block both BD1 and BD2, leading to the downregulation of both oncogenic and inflammatory gene expression. In contrast, this compound's selective inhibition of BD2 is expected to primarily impact the inducible expression of inflammatory genes, while having a lesser effect on the steady-state expression of many oncogenes maintained by BD1.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
AlphaScreen™ Assay for Bromodomain Binding Affinity
This assay is utilized to determine the binding affinity of inhibitors to specific bromodomains.
Caption: Workflow for AlphaScreen™ binding assay.
Methodology:
-
A biotinylated histone H4 peptide (acetylated) is incubated with a GST-tagged BET bromodomain protein in the presence of varying concentrations of the test inhibitor or a DMSO vehicle control.
-
Anti-GST acceptor beads are added, which bind to the GST tag on the bromodomain.
-
Streptavidin-coated donor beads are then added, binding to the biotinylated histone peptide.
-
In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the donor and acceptor beads into close proximity. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
An effective inhibitor will disrupt the bromodomain-histone interaction, leading to a decrease in the AlphaScreen signal.
-
The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
These assays measure the effect of inhibitors on cell metabolic activity, which is an indicator of cell viability and proliferation.
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with serial dilutions of the BET inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Seed cells in an opaque-walled 96-well or 384-well plate.
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal in the presence of ATP.
-
Measure the luminescence using a luminometer. The signal intensity is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the BET inhibitor for the desired duration (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The development of BD2-selective inhibitors like this compound represents a significant advancement in the field of BET-targeted therapies. By specifically targeting the second bromodomain, these compounds offer the potential to dissociate the anti-inflammatory effects from the broader anti-proliferative activities mediated by BD1. While pan-BET inhibitors have demonstrated potent anti-cancer efficacy in vitro, their clinical utility has been hampered by on-target toxicities. The selective nature of this compound may translate to an improved therapeutic index, although further head-to-head in vitro and in vivo studies are required to fully elucidate its therapeutic potential in various disease contexts. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to further investigate the nuanced roles of individual bromodomains and to advance the development of next-generation epigenetic modulators.
References
- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Bromodomain Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound | 2222509-79-5 | Bromodomain | MOLNOVA [molnova.com]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of GSK-340 Efficacy: A Comparative Analysis with Genetic Knockdown of BRD4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of the second bromodomain (BD2) of BRD4 using GSK-340 and other BD2-selective inhibitors, with the effects of genetic knockdown of the entire BRD4 protein. By examining experimental data and methodologies, this document aims to offer an objective cross-validation of this compound's on-target effects and highlight the nuances between selective pharmacological intervention and complete protein ablation.
Data Presentation: Quantitative Comparison of Cellular and Molecular Effects
The following table summarizes the key quantitative findings from studies comparing BD2-selective BET inhibitors with BRD4 genetic knockdown. It is important to note that direct head-to-head studies using this compound are limited in the public domain; therefore, data from structurally and functionally similar BD2-selective inhibitors, such as ABBV-744 and RVX-208, are included to provide a comprehensive overview.
| Parameter | Genetic Knockdown of BRD4 (shRNA/siRNA) | BD2-Selective Inhibition (e.g., this compound, ABBV-744, RVX-208) | Pan-BET Inhibition (e.g., JQ1) |
| Global Gene Expression | Broad transcriptional changes, affecting a large number of genes. | More targeted transcriptional changes, affecting a smaller subset of genes compared to knockdown.[1] | Widespread transcriptional changes, comparable to or greater than BRD4 knockdown.[1] |
| MYC Expression | Significant downregulation. | Modest to significant downregulation, potentially less pronounced than pan-BET inhibition. | Potent downregulation. |
| Anti-inflammatory Gene Expression | Downregulation of pro-inflammatory genes. | Potent downregulation of pro-inflammatory genes. | Strong downregulation of pro-inflammatory genes. |
| Cell Proliferation | Strong inhibition of proliferation in sensitive cell lines. | Significant inhibition of proliferation, in some cases comparable to pan-BET inhibitors but with a potentially wider therapeutic window. | Potent inhibition of proliferation. |
| Apoptosis | Induction of apoptosis in susceptible cancer cells. | Induction of apoptosis, particularly in hematological malignancies. | Strong induction of apoptosis. |
| Toxicity Profile (in vivo) | N/A (developmental lethality in knockout models) | Generally better tolerated than pan-BET inhibitors, with reduced side effects like thrombocytopenia and gastrointestinal toxicity. | Dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the genetic knockdown of BRD4 and for the cellular treatment with a BD2-selective inhibitor.
Genetic Knockdown of BRD4 using shRNA
This protocol describes the generation of stable cell lines with reduced BRD4 expression using a lentiviral-based short hairpin RNA (shRNA) approach.
-
shRNA Vector Preparation:
-
Design and clone shRNA sequences targeting the human BRD4 gene into a lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a negative control.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration kit.
-
-
Cell Transduction:
-
Plate target cells at an appropriate density.
-
Transduce the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh culture medium.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, select for stably transduced cells by adding puromycin (B1679871) (or another appropriate selection antibiotic) to the culture medium at a pre-determined optimal concentration.
-
Maintain the selection for 1-2 weeks until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Assess the efficiency of BRD4 knockdown at both the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
-
Cellular Treatment with a BD2-Selective Inhibitor (Representative Protocol)
This protocol provides a general framework for treating cultured cells with a BD2-selective inhibitor like this compound. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.
-
Compound Preparation:
-
Prepare a stock solution of the BD2-selective inhibitor (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.
-
-
Cell Seeding:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Treatment:
-
On the day of treatment, dilute the stock solution of the inhibitor to the desired final concentrations in fresh culture medium.
-
Also prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream applications such as RNA extraction for gene expression analysis (RT-qPCR or RNA-seq), protein extraction for Western blotting, or cell viability/apoptosis assays.
-
Mandatory Visualizations
Signaling Pathway of BRD4
Caption: Simplified signaling pathway of BRD4 and points of intervention.
Experimental Workflow: A Comparative Approach
Caption: Workflow for comparing BRD4 knockdown and this compound treatment.
References
Confirming the BD2-Selective Activity of GSK-340: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of specific bromodomain and extra-terminal (BET) protein domains is a key strategy in epigenetic drug discovery. GSK-340 has emerged as a potent and selective inhibitor of the second bromodomain (BD2) of the BET family (BRD2, BRD3, and BRD4). This guide provides a comprehensive overview of the experimental approaches required to confirm the BD2-selective activity of this compound, offering a comparative analysis with other known BD2-selective inhibitors and detailing the necessary experimental protocols.
Comparative Analysis of BD2-Selective Inhibitors
To objectively assess the BD2-selectivity of this compound, it is crucial to compare its binding affinity and inhibitory potency against both the first (BD1) and second (BD2) bromodomains of the BET family, as well as a broader panel of off-target bromodomains. Here, we compare this compound with other well-characterized BD2-selective inhibitors, ABBV-744 and GSK046.
Table 1: Comparative Binding Affinity (pKd) of Inhibitors Against BET Bromodomains
| Compound | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 | BRDT-BD1 | BRDT-BD2 |
| This compound | <5.0 | 7.72 | <5.0 | 7.49 | <5.0 | 8.18 | <5.0 | 7.68 |
| ABBV-744 | 5.6 | 8.1 | 5.1 | 7.9 | 5.7 | 8.4 | 5.7 | 7.7 |
| GSK046 | <5.5 | 7.0 | <5.5 | 6.8 | <5.5 | 7.2 | <5.5 | 6.9 |
Note: pKd = -log(Kd). A higher pKd value indicates stronger binding affinity.
Table 2: Comparative Inhibitory Potency (pIC50) of Inhibitors Against BET Bromodomains
| Compound | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 | BRDT-BD1 | BRDT-BD2 |
| This compound | - | 7.3 | - | 6.5 | - | 7.2 | - | 6.7 |
| ABBV-744 | - | - | - | - | 5.7 (IC50: 2006 nM) | 8.4 (IC50: 4 nM) | - | - |
Note: pIC50 = -log(IC50). A higher pIC50 value indicates greater potency. Data for ABBV-744 is presented as both pIC50 and IC50 for clarity where available from search results.
Table 3: Selectivity Profile of this compound
This compound exhibits significant selectivity for BD2 domains over their BD1 counterparts within the BET family.[1][2] The fold selectivity is a critical parameter in defining a selective inhibitor.
| BET Protein | BD1/BD2 Selectivity (fold) |
| BRD2 | 48 |
| BRD3 | 40 |
| BRD4 | 229 |
| BRDT | 91 |
Furthermore, this compound shows over 100-fold selectivity against other non-BET bromodomains such as TAF1, WRD9, and ATAD2A/B, with pKd values less than 5.0 for these off-targets.[1][2]
Experimental Workflows and Protocols
To experimentally validate the BD2-selective activity of this compound, a series of robust and quantitative assays should be employed. The following sections detail the workflows and protocols for key methodologies.
Signaling Pathway of BET Inhibition
Caption: Simplified signaling pathway of BET protein function and inhibition by the BD2-selective inhibitor this compound.
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for determining the selectivity profile of bromodomain inhibitors like this compound.
Detailed Experimental Protocols
Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To determine the IC50 value of this compound for its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged or His-tagged BET bromodomain protein (e.g., BRD4-BD2)
-
Biotinylated acetylated histone H4 peptide
-
AlphaLISA Glutathione (GSH) Acceptor beads (for GST-tagged proteins) or Ni-NTA Acceptor beads (for His-tagged proteins)
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
This compound and comparator compounds serially diluted in DMSO
-
384-well white opaque OptiPlate
Procedure (384-well format):
-
Compound Plating: Dispense 100 nL of serially diluted compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
Protein-Peptide Mix Addition: Prepare a master mix of the tagged bromodomain protein and the biotinylated histone peptide in assay buffer. Dispense 10 µL of this mix into each well.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the bromodomain.
-
Acceptor Bead Addition: Prepare a solution of AlphaLISA Acceptor beads in assay buffer and add 5 µL to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Prepare a solution of AlphaScreen Streptavidin Donor beads in assay buffer and add 5 µL to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Generate a dose-response curve by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable nonlinear regression model.
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
Objective: To measure the ability of this compound to displace a fluorescently labeled ligand from a bromodomain protein.
Materials:
-
His-tagged BET bromodomain protein (e.g., BRD4-BD2)
-
Biotinylated acetylated histone H4 peptide ligand
-
Terbium (Tb)-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC or AF488) (Acceptor)
-
This compound and comparator compounds serially diluted in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
384-well low-volume black plate
Procedure (384-well format):
-
Compound Addition: Add 5 µL of 4x concentrated inhibitor solution or DMSO control to the wells of a 384-well plate.
-
Protein Addition: Add 5 µL of 2x concentrated His-tagged bromodomain protein solution to each well. Mix gently and incubate for 15-30 minutes at room temperature.
-
Ligand/Acceptor Addition: Add 10 µL of a 2x concentrated mixture of the biotinylated histone peptide and Streptavidin-conjugated acceptor to each well.
-
Incubation: Seal the plate and incubate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: BROMOscan® Selectivity Profiling
Objective: To determine the dissociation constant (Kd) of this compound against a broad panel of bromodomains to assess its selectivity.
Methodology: BROMOscan is a proprietary competition binding assay offered by commercial vendors (e.g., Eurofins DiscoverX). The general principle involves:
-
A test compound is incubated with a DNA-tagged bromodomain protein.
-
The mixture is then exposed to an immobilized ligand that binds to the active site of the bromodomain.
-
If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
A dose-response curve is generated to calculate the dissociation constant (Kd).
Procedure: This is a service-based assay. Researchers would typically provide the compound of interest to the vendor, who will perform the screening against their panel of bromodomains and provide the resulting data.
Protocol 4: Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to a BET bromodomain.
Materials:
-
Highly purified and concentrated BET bromodomain protein (e.g., BRD4-BD2)
-
This compound dissolved in a matching buffer
-
ITC Buffer (e.g., degassed PBS or HEPES)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare the protein solution (typically 10-50 µM) and the inhibitor solution (typically 100-500 µM) in the same, extensively dialyzed and degassed ITC buffer to minimize heats of dilution.
-
Loading the Calorimeter: Load the protein solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of precise, small-volume injections of the inhibitor into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat per injection. Plot the heat per mole of injectant against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.
By employing these methodologies, researchers can rigorously confirm the BD2-selective activity of this compound and benchmark its performance against other relevant inhibitors, thereby providing a solid foundation for its use as a chemical probe in further biological investigations and drug development efforts.
References
A Comparative Guide to Epigenetic Modulators and Their Impact on Histone Acetylation
For researchers in drug discovery and development, understanding the nuanced effects of small molecule inhibitors on the epigenetic landscape is paramount. This guide provides a comparative analysis of GSK-340 and other epigenetic modulators, focusing on their distinct mechanisms of action and resultant effects on histone acetylation marks. While this compound acts as an inhibitor of acetylation "readers," this guide will also explore inhibitors that directly target the "writers" and "erasers" of histone modifications to provide a comprehensive overview for researchers.
Mechanism of Action: Readers, Writers, and Erasers
The dynamic process of histone acetylation is governed by three key protein families:
-
Writers (Histone Acetyltransferases - HATs): These enzymes add acetyl groups to lysine (B10760008) residues on histone tails, generally leading to a more open chromatin structure and increased gene transcription.
-
Erasers (Histone Deacetylases - HDACs): These enzymes remove acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.
-
Readers (Bromodomain-containing proteins): These proteins, including the BET family, recognize and bind to acetylated lysine residues, recruiting other proteins to modulate gene expression.
This compound is a selective inhibitor of the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal domain) family of proteins.[1][2][3] Unlike inhibitors that directly alter the acetylation state of histones, this compound functions by preventing BET proteins from binding to acetylated histones, thereby disrupting the downstream signaling cascades that regulate gene transcription.
In contrast, other classes of epigenetic inhibitors directly modify the histone code. EZH2 inhibitors, for instance, target a histone methyltransferase ("writer"), while HDAC inhibitors block the action of "erasers."
Comparative Analysis of Inhibitor Effects
The following table summarizes the effects of this compound and representative inhibitors from other classes on histone modifications and gene expression.
| Inhibitor Class | Example Compound | Primary Target | Direct Effect on Histone Acetylation | Indirect Effect on Histone Acetylation | Overall Effect on Gene Expression |
| BET "Reader" Inhibitor | This compound | BRD2/3/4 (BD2) | None | None | Modulation of BET-dependent gene expression |
| EZH2 "Writer" Inhibitor | GSK343, Tazemetostat | EZH2 (H3K27 methyltransferase) | None | Increased H3K27 acetylation | Activation of PRC2 target genes[4] |
| HDAC "Eraser" Inhibitor | Romidepsin, Panobinostat | Class I/II HDACs | Global increase in histone acetylation | Crosstalk with other modifications | Widespread changes in gene expression[5] |
In-Depth Look at Inhibitor Mechanisms and Effects
This compound: A BET Bromodomain Inhibitor
This compound selectively inhibits the second bromodomain (BD2) of BET proteins.[1][3] By competitively binding to the acetyl-lysine binding pocket of BD2, this compound displaces BET proteins from chromatin. This disrupts the formation of transcriptional complexes at specific gene loci, leading to altered gene expression. It is crucial to note that this compound does not directly impact the levels of histone acetylation. Instead, it modulates the cellular response to existing acetylation marks.
EZH2 Inhibitors: Targeting Histone Methylation with a Ripple Effect on Acetylation
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[4] Inhibitors of EZH2, such as GSK343 and Tazemetostat, block this activity.[6][7]
The relationship between H3K27 methylation and H3K27 acetylation is often antagonistic; these two modifications are mutually exclusive on the same lysine residue.[8] Consequently, by inhibiting EZH2 and reducing H3K27me3 levels, these compounds can indirectly lead to an increase in H3K27 acetylation (H3K27ac), a mark associated with active enhancers and promoters.[9][10]
HDAC Inhibitors: Directly Increasing Global Acetylation
Histone deacetylase (HDAC) inhibitors, such as Romidepsin and Panobinostat, directly block the enzymatic activity of HDACs.[5] This leads to a global increase in histone acetylation levels across various lysine residues on different histone proteins. The resulting hyperacetylation of histones leads to a more open chromatin structure, facilitating the transcription of a wide array of genes, including tumor suppressor genes.[5]
Experimental Protocols for Assessing Histone Acetylation
To aid researchers in evaluating the effects of these inhibitors, detailed protocols for key experimental assays are provided below.
Western Blotting for Global Histone Acetylation
Western blotting is a widely used technique to assess changes in the global levels of specific histone modifications.[5][11][12]
1. Histone Extraction:
-
Harvest and wash cells with ice-cold PBS containing an HDAC inhibitor (e.g., 5 mM Sodium Butyrate) to preserve acetylation.[5]
-
Lyse cells and isolate nuclei.
-
Acid-extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[5]
-
Neutralize the extract and quantify protein concentration.
2. SDS-PAGE and Immunoblotting:
-
Separate histone extracts on a 15% SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Block the membrane and incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-H3K27ac) and a loading control (e.g., anti-total Histone H3).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence and perform densitometric analysis to quantify changes in acetylation levels relative to the loading control.[5]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Locus-Specific Acetylation
ChIP-seq allows for the genome-wide identification of regions enriched with specific histone modifications.[13][14][15][16]
1. Chromatin Preparation and Immunoprecipitation:
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse cells and sonicate to shear chromatin to fragments of 200-500 bp.
-
Incubate chromatin with an antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac).
-
Precipitate the antibody-chromatin complexes using magnetic beads.
-
Wash the beads to remove non-specific binding.
2. DNA Purification and Sequencing:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Align sequencing reads to a reference genome and perform peak calling to identify regions of enrichment.
Mass Spectrometry for Comprehensive Histone PTM Analysis
Mass spectrometry provides a powerful and unbiased method for the identification and quantification of a wide range of histone post-translational modifications (PTMs).[17][18][19][20][21]
1. Histone Extraction and Digestion:
-
Extract histones from cells or tissues.
-
Chemically derivatize histones (e.g., using propionic anhydride) to block unmodified lysines.
-
Digest histones into peptides using an enzyme such as trypsin.
2. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
3. Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of different histone PTMs based on the mass spectra.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Experimental workflow for assessing histone acetylation changes.
Caption: Regulation of histone acetylation and gene expression.
Caption: Comparison of epigenetic inhibitor mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. This compound | 2222509-79-5 | Bromodomain | MOLNOVA [molnova.com]
- 4. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oatext.com [oatext.com]
- 7. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interplay of histone modifications – writers that read - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone modifications | Abcam [abcam.com]
- 10. Histone marks in the ‘drivers seat’: functional roles in steering the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]
- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation | Springer Nature Experiments [experiments.springernature.com]
- 18. Histone Acetylation Modification Mass Spectrometry Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of GSK-340 and RVX-208: Selective BET Bromodomain Inhibitors
In the expanding field of epigenetics, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target for a range of diseases, including cancer and cardiovascular conditions. BET proteins act as "readers" of the epigenetic code, recognizing acetylated lysine (B10760008) residues on histones and other proteins to regulate gene transcription. Small molecule inhibitors that target the bromodomains of BET proteins can modulate these processes, offering a novel therapeutic approach. This guide provides a head-to-head comparison of two such inhibitors, GSK-340 and RVX-208 (also known as Apabetalone), with a focus on their performance, supporting experimental data, and methodologies for researchers, scientists, and drug development professionals. Both compounds exhibit selectivity for the second bromodomain (BD2) of BET proteins, a feature that distinguishes them from pan-BET inhibitors and may confer a more targeted therapeutic profile with an improved safety margin.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and RVX-208, providing a basis for comparing their potency and selectivity.
Table 1: Comparison of In Vitro Binding Affinity and Potency
| Parameter | This compound | RVX-208 (Apabetalone) |
| Target | Selective inhibitor of the second bromodomains (BD2) of the BET family (BRD2, BRD3, BRD4, BRDT)[1][2] | Selective inhibitor of the second bromodomain (BD2) of BET proteins[3][4][5] |
| BRD4 BD1 Affinity | pKd < 5.0[2] | IC50: 87 µM[4]; Kd: 4 µM[4] |
| BRD4 BD2 Affinity | pKd: 8.18 (6.6 nM)[2] | IC50: 0.510 µM (510 nM)[3][4] |
| BRD3 BD1 Affinity | pKd < 5.0[2] | - |
| BRD3 BD2 Affinity | pKd: 7.49 (32.4 nM)[2] | Kd: 195 nM[4] |
| BRD2 BD1 Affinity | pKd < 5.0[2] | - |
| BRD2 BD2 Affinity | pKd: 7.72 (19.1 nM)[2] | - |
| BRDT BD1 Affinity | pKd < 5.0[2] | - |
| BRDT BD2 Affinity | pKd: 7.68 (20.9 nM)[2] | - |
| Selectivity (BD2 vs BD1) | BRD4: 229-fold[2] | BRD3: ~170-fold[3][4]; BRD2: 23-fold[4] |
| Cellular Activity | pIC50 for MCP-1 release in PBMCs: 7.4 (39.8 nM)[2] | Downregulates inflammatory markers (TNFα, IL-6, etc.) in various cell types[6][7][8] |
Note: pKd and pIC50 values have been converted to molar concentrations for direct comparison where applicable. The conversion formula used is Molar Concentration = 10-pX.
Mechanism of Action and Signaling Pathway
Both this compound and RVX-208 function by competitively binding to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. The result is the downregulation of genes involved in proliferation, inflammation, and other disease-related processes. The selectivity of these compounds for the second bromodomain (BD2) over the first (BD1) is thought to be a key differentiator, potentially leading to a more specific modulation of gene expression and a better safety profile compared to pan-BET inhibitors that target both bromodomains.
Experimental Protocols
The characterization of BET inhibitors like this compound and RVX-208 relies on a suite of biochemical and cell-based assays to determine their potency, selectivity, and functional effects.
Biochemical Binding Assays
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the disruption of the interaction between a BET bromodomain and an acetylated histone peptide. A GST-tagged BET bromodomain protein is bound to Acceptor beads, and a biotinylated histone peptide is bound to Donor beads. When in close proximity, excitation of the Donor bead results in a luminescent signal from the Acceptor bead. A competitive inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the signal.
-
Protocol Outline:
-
A solution of GST-tagged BET bromodomain protein is incubated with varying concentrations of the test inhibitor in a 384-well microplate.
-
A biotinylated, acetylated histone H4 peptide is added to the wells.
-
Anti-GST coated Acceptor beads are added, and the plate is incubated to allow for binding.
-
Streptavidin-coated Donor beads are added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.
-
IC50 values are calculated from the dose-response curves.[9]
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein. This allows for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Protocol Outline:
-
The BET bromodomain protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into a syringe.
-
The inhibitor is titrated into the sample cell in small, precise injections.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[4]
-
Cell-Based Functional Assays
1. MCP-1 Release Assay
-
Principle: This assay measures the ability of an inhibitor to suppress the production and release of the pro-inflammatory cytokine Monocyte Chemoattractant Protein-1 (MCP-1) from cells, typically peripheral blood mononuclear cells (PBMCs), stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Protocol Outline:
-
Human PBMCs are isolated from whole blood.
-
Cells are plated and pre-incubated with various concentrations of the test inhibitor.
-
LPS is added to the wells to stimulate an inflammatory response and MCP-1 production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of MCP-1 in the supernatant is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
The pIC50 value is determined from the dose-dependent inhibition of MCP-1 release.[2]
-
Head-to-Head Comparison
As no direct comparative studies between this compound and RVX-208 are publicly available, this analysis is based on the individual data for each compound.
This compound Profile
This compound is a potent and highly selective inhibitor of the second bromodomains (BD2) of the BET protein family.[2] Its high affinity for the BD2 of BRD4 (pKd of 8.18, corresponding to a Kd of 6.6 nM) and significant selectivity over the first bromodomain (229-fold) make it a valuable research tool for dissecting the specific functions of BD2.[2] Functionally, this compound has been shown to inhibit the release of the pro-inflammatory cytokine MCP-1 in human PBMCs with high potency (pIC50 of 7.4).[2] This suggests potential therapeutic applications in inflammatory diseases. However, there is limited public information regarding its development for specific clinical indications.
RVX-208 (Apabetalone) Profile
RVX-208, or Apabetalone, is a first-in-class, orally active small molecule that also selectively inhibits the BD2 of BET proteins.[3][5] Its development has been primarily focused on the treatment of atherosclerosis and associated cardiovascular diseases.[5][10] The mechanism of action of RVX-208 involves the upregulation of Apolipoprotein A-I (ApoA-I), the main protein component of high-density lipoprotein (HDL), which is involved in reverse cholesterol transport.[5] RVX-208 has undergone extensive clinical evaluation, including a Phase III trial (BETonMACE), to assess its efficacy in reducing major adverse cardiovascular events in high-risk patients.[8][10] In addition to its effects on lipid metabolism, RVX-208 has demonstrated anti-inflammatory properties, reducing the expression of various pro-inflammatory cytokines and adhesion molecules in both preclinical models and clinical trials.[6][8]
Comparative Analysis
Both this compound and RVX-208 are pioneers in the field of BD2-selective BET inhibition. Based on the available data, this compound appears to exhibit higher binding affinity and selectivity for the BD2 of BRD4 compared to RVX-208. The reported Kd for this compound binding to BRD4 BD2 is in the low nanomolar range (6.6 nM), whereas the reported IC50 for RVX-208 is 510 nM.[2][3][4] This suggests that this compound may be a more potent inhibitor of BD2 at a biochemical level.
However, RVX-208 is significantly more advanced in terms of clinical development, with a substantial body of evidence from human trials supporting its potential as a therapeutic agent for cardiovascular disease.[5][8][10] Its oral bioavailability and established safety profile in humans are significant advantages.[6] The therapeutic focus of the two compounds also appears to differ. While both show anti-inflammatory potential, RVX-208's primary characterized mechanism for its therapeutic application is the upregulation of ApoA-I, a feature that has been extensively studied in the context of atherosclerosis.[5] The primary reported functional effect of this compound is the inhibition of MCP-1, highlighting its immunomodulatory capabilities.[2]
Conclusion
This compound and RVX-208 are both selective inhibitors of the second bromodomain of BET proteins, representing a more targeted approach to epigenetic modulation compared to pan-BET inhibitors. This compound stands out for its high potency and selectivity in biochemical assays, making it an excellent tool for basic research into the specific roles of BD2. RVX-208 (Apabetalone), on the other hand, is a clinically advanced compound with a well-defined therapeutic application in cardiovascular disease, supported by extensive clinical trial data. The comparison of these two molecules underscores the different paths a drug candidate can take, from a highly specific research probe to a potential new therapy for a major human disease. Future research and potential head-to-head studies would be invaluable in further elucidating the nuanced differences in their biological activities and therapeutic potentials.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. This compound | 2222509-79-5 | Bromodomain | MOLNOVA [molnova.com]
- 3. selleckchem.com [selleckchem.com]
- 4. RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apabetalone - Wikipedia [en.wikipedia.org]
- 6. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RVX 208: A novel BET protein inhibitor, role as an inducer of apo A-I/HDL and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of EZH2 Inhibitors: A Comparative Guide Using GSK-340 and Inactive Controls
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy in various cancers.[1][2][3] Small molecule inhibitors, such as GSK-340 (a representative EZH2 inhibitor for this guide), are invaluable tools for dissecting the biological functions of EZH2. However, ensuring that the observed cellular and phenotypic effects are specifically due to the inhibition of EZH2 and not off-target activities is paramount. This guide provides a framework for validating the specificity of EZH2 inhibitors using appropriate inactive control compounds and outlines key experimental protocols.
The Critical Role of Inactive Control Compounds
An ideal inactive control compound is structurally highly similar to the active inhibitor but lacks its inhibitory activity against the target enzyme. This allows researchers to distinguish between the specific on-target effects of the inhibitor and any non-specific effects arising from the chemical scaffold itself. For this compound, a hypothetical inactive control, "this compound-Inactive," will be used for illustrative purposes in this guide.
Comparative Analysis of this compound and its Inactive Control
A direct comparison of the biochemical and cellular activities of this compound and its inactive counterpart is the cornerstone of specificity validation. The following table summarizes the expected comparative data.
| Parameter | This compound (Active Inhibitor) | This compound-Inactive (Inactive Control) | Rationale for Comparison |
| Structure | Pyridone-containing scaffold | Structurally analogous to this compound with a key modification abrogating EZH2 binding | To ensure that any observed differences in biological activity are not due to disparate chemical properties. |
| EZH2 Enzymatic Inhibition (IC50) | Potent (nM range) | Inactive (>1000-fold higher IC50 than this compound) | To confirm the lack of direct inhibitory activity of the control compound against the target enzyme. |
| Cellular H3K27me3 Reduction | Dose-dependent reduction | No significant reduction at comparable concentrations | To demonstrate that the active inhibitor, but not the inactive control, modulates the direct downstream epigenetic mark of EZH2 activity in a cellular context.[4][5] |
| Target Gene Re-expression | Induction of known EZH2 target genes | No significant change in target gene expression | To link the enzymatic inhibition and histone mark reduction to downstream functional consequences on gene regulation. |
| Anti-proliferative Activity in EZH2-dependent cells | Potent inhibition of cell growth | Minimal to no effect on cell proliferation | To establish a clear correlation between EZH2 inhibition and the desired cellular phenotype (e.g., anti-cancer effect). |
Experimental Workflow for Specificity Validation
The following diagram illustrates a typical workflow for validating the specificity of an EZH2 inhibitor like this compound.
Caption: Workflow for validating the specificity of an EZH2 inhibitor.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in validating EZH2 inhibitor specificity.
EZH2 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of the inhibitor against EZH2.
Method:
-
Recombinant PRC2 complex, a histone H3 peptide substrate, and S-adenosyl-L-[methyl-3H]-methionine (SAM) are combined in an assay buffer.
-
The inhibitor (this compound or this compound-Inactive) is added at varying concentrations.
-
The reaction is incubated to allow for methyltransferase activity.
-
The amount of incorporated radiolabel into the histone peptide is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a dose-response curve.
Western Blot for Histone H3 Lysine 27 Trimethylation (H3K27me3)
Objective: To measure the reduction of the direct epigenetic mark of EZH2 in cells.
Method:
-
Treat cultured cells with this compound, this compound-Inactive, or vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
Harvest cells and extract histones using an acid extraction protocol.
-
Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.[6]
-
Quantify band intensities to determine the relative levels of H3K27me3.
Quantitative Real-Time PCR (qRT-PCR) for EZH2 Target Genes
Objective: To assess the functional consequence of EZH2 inhibition on gene expression.
Method:
-
Treat cells as described for the Western blot experiment.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for known EZH2 target genes (e.g., CDKN1A) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the delta-delta Ct method.
Cell Proliferation Assay
Objective: To determine the effect of the inhibitor on the growth of EZH2-dependent cancer cells.
Method:
-
Seed cancer cells known to be sensitive to EZH2 inhibition in a 96-well plate.
-
Treat the cells with a serial dilution of this compound, this compound-Inactive, or vehicle control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 6 days).
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.[6]
-
Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
EZH2 Signaling Pathway and Point of Inhibition
Understanding the broader context of the EZH2 signaling pathway is essential for interpreting experimental results.
Caption: The EZH2 signaling pathway and the inhibitory action of this compound.
By systematically applying these comparative analyses and experimental protocols, researchers can confidently validate the specificity of EZH2 inhibitors like this compound. This rigorous approach is essential for the accurate interpretation of experimental data and for the successful development of targeted epigenetic therapies.
References
- 1. Validation of the histone methyltransferase EZH2 as a therapeutic target for various types of human cancer and as a prognostic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Assessing the Functional Consequences of GSK-340's BD2 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modifiers as therapeutic targets is rapidly evolving, with the Bromodomain and Extra-Terminal (BET) family of proteins emerging as a key area of investigation. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They contain two conserved N-terminal bromodomains, BD1 and BD2, which bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.
Early-generation BET inhibitors, often referred to as pan-BET inhibitors, bind to both BD1 and BD2 with similar affinity. While demonstrating therapeutic potential, particularly in oncology, their clinical utility has been hampered by on-target toxicities, such as thrombocytopenia and gastrointestinal issues.[1] This has spurred the development of second-generation, domain-selective inhibitors.
This guide provides a comprehensive comparison of GSK-340, a potent and selective inhibitor of the second bromodomain (BD2), with other BET inhibitors. We will explore the functional consequences of this BD2 selectivity, supported by experimental data, and provide detailed protocols for key assays in the field.
Comparative Analysis of BET Inhibitor Potency and Selectivity
This compound distinguishes itself through its marked preference for the BD2 bromodomain across the BET family. This selectivity profile is distinct from pan-BET inhibitors like JQ1 and BD1-selective inhibitors such as GSK778 (iBET-BD1). The following tables summarize the biochemical potency and selectivity of this compound in comparison to other key BET inhibitors.
Table 1: Biochemical Potency of BET Inhibitors
| Compound | Target | Assay | pIC50 | IC50 (nM) | Reference |
| This compound | BRD4 BD2 | TR-FRET | 7.2 | ~63 | [this compound MedchemExpress] |
| BRD3 BD2 | TR-FRET | 6.5 | ~316 | [this compound MedchemExpress] | |
| BRD2 BD2 | TR-FRET | 7.3 | ~50 | [this compound MedchemExpress] | |
| BRDT BD2 | TR-FRET | 6.7 | ~200 | [this compound MedchemExpress] | |
| GSK046 (iBET-BD2) | BRD4 BD2 | TR-FRET | - | 2 | [2][3] |
| JQ1 (Pan-BET) | BRD4 BD1 | AlphaScreen | - | 77 | [4] |
| BRD4 BD2 | AlphaScreen | - | 33 | [4] | |
| GSK778 (iBET-BD1) | BRD4 BD1 | TR-FRET | - | 41 | [5] |
| ABBV-744 (BD2-selective) | BRD4 BD2 | TR-FRET | - | 1.7 | [1][6] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Direct comparison of IC50 values should be made with caution due to variations in assay conditions between studies.
Table 2: Bromodomain Selectivity of BET Inhibitors
| Compound | Selectivity | Fold Selectivity | Reference |
| This compound | BD2 over BD1 (BRD4) | >100 | [this compound MedchemExpress] |
| GSK046 (iBET-BD2) | BD2 over BD1 (BRD4) | >300 | [2] |
| JQ1 (Pan-BET) | BD1 vs BD2 (BRD4) | ~2.3 (for BD2) | [4] |
| GSK778 (iBET-BD1) | BD1 over BD2 (BRD4) | >130 | [2] |
| ABBV-744 (BD2-selective) | BD2 over BD1 (BRD4) | >300 | [1][6] |
Functional Consequences of BD2 Selectivity
The differential binding profiles of BET inhibitors translate into distinct functional outcomes. While pan-BET and BD1-selective inhibitors show significant promise in oncology, BD2-selective inhibitors like this compound and its analogs appear to be more impactful in models of inflammation and autoimmune disease.[2][7][8]
Role in Cancer
In many cancer models, particularly those driven by the MYC oncogene, the anti-proliferative effects of BET inhibition are primarily attributed to the blockade of BD1.[4] BD1 is thought to be crucial for maintaining the expression of key oncogenes by anchoring BET proteins to chromatin.[2] Consequently, BD1-selective inhibitors often phenocopy the effects of pan-BET inhibitors in cancer cell lines, leading to cell cycle arrest and apoptosis.[2][8]
In contrast, BD2-selective inhibitors, including close analogs of this compound, generally exhibit weaker anti-proliferative activity in a broad range of cancer cell lines.[2][8] However, potent anti-tumor effects have been observed in specific contexts, such as certain pediatric cancers driven by MYC, suggesting a more nuanced role for BD2 in oncology that warrants further investigation.[4]
Role in Inflammation
The functional significance of BD2 becomes more prominent in the context of inflammation. BD2 appears to be more critical for the rapid, stimulus-induced expression of inflammatory genes.[2][7][8] In response to inflammatory signals, BET proteins are recruited to the promoters and enhancers of target genes, a process where BD2 plays a key role.
This compound has been shown to inhibit the release of Monocyte Chemoattractant Protein-1 (MCP-1), a pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) and whole blood. This demonstrates the immunomodulatory potential of BD2-selective inhibition. Studies with close analogs of this compound have further shown efficacy in preclinical models of inflammatory and autoimmune diseases, where they were found to be predominantly effective.[2][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of BET inhibitors.
AlphaScreen™ Binding Assay
This assay is a bead-based, non-radioactive method to measure the binding affinity of inhibitors to bromodomains.
Methodology:
-
Reagent Preparation: Prepare solutions of biotinylated histone H4 peptide (acetylated), GST-tagged BET bromodomain protein, and the test inhibitor (e.g., this compound) at various concentrations in the appropriate assay buffer.
-
Incubation: In a 384-well microplate, incubate the biotinylated histone peptide, GST-tagged bromodomain, and inhibitor for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Addition of Acceptor Beads: Add glutathione-coated acceptor beads to the wells. These beads will bind to the GST tag on the bromodomain protein.
-
Addition of Donor Beads: Add streptavidin-coated donor beads. These beads will bind to the biotinylated histone peptide.
-
Proximity-Based Signal Generation: If the bromodomain and histone peptide are in close proximity (i.e., not inhibited), excitation of the donor beads at 680 nm will generate singlet oxygen, which diffuses to the acceptor beads, resulting in a chemiluminescent signal at 520-620 nm. The inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal intensity against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement of a drug in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Treatment: Treat cultured cells with the test inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified time.
-
Heat Treatment: Heat the cell lysates or intact cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or an immunoassay.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Isothermal Dose-Response (ITDR) Curve: Treat cells with varying concentrations of the inhibitor and heat at a single, fixed temperature. Plot the amount of soluble protein against the inhibitor concentration to determine the cellular EC50 for target engagement.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a technique used to identify the genome-wide binding sites of a protein of interest, such as BRD4.
Methodology:
-
Cross-linking: Treat cells with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., BRD4). The antibody-protein-DNA complexes are then captured using antibody-binding beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify genomic regions that are enriched, which correspond to the binding sites of the target protein. Comparing the binding profiles in the presence and absence of an inhibitor like this compound can reveal how it affects the chromatin occupancy of the target protein.
Conclusion
This compound is a potent and selective inhibitor of the BD2 bromodomain of BET proteins. This selectivity translates into distinct functional consequences compared to pan-BET and BD1-selective inhibitors. While the primary anti-cancer effects of BET inhibition appear to be driven by BD1, the selective inhibition of BD2 with compounds like this compound holds significant promise for the treatment of inflammatory and autoimmune diseases. The reduced impact on global transcription and potentially improved safety profile make BD2-selective inhibitors an attractive area for further research and clinical development. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other novel BET inhibitors. As of late 2025, there is no publicly available information on clinical trials specifically for this compound.
References
- 1. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of GSK-340: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling novel compounds like GSK-340, a comprehensive understanding of disposal procedures is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the compound as a potentially hazardous substance and adhere to established best practices for the disposal of uncharacterized small molecule inhibitors.[1] This guide provides a step-by-step operational and disposal plan to ensure the safety of laboratory personnel and compliance with regulatory standards.
Core Principle: Treat as Hazardous Chemical Waste
Unless explicitly stated otherwise by the manufacturer's SDS, this compound and any materials contaminated with it must be managed as hazardous chemical waste.[2] This precautionary measure is essential due to the unknown toxicological and environmental profile of many research compounds. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for the safe handling and disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
Proper segregation of waste at the source is the first and most critical step.
-
Classify as Hazardous: All forms of this compound waste, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, bench paper), must be classified as hazardous chemical waste.[2]
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous materials. It is also crucial to keep different types of chemical waste separate to prevent dangerous reactions.[2][3] For instance, acidic and basic waste streams should never be combined.[3]
Step 2: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment.
-
Minimum PPE: This includes, but is not limited to, a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile gloves).[1][2]
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step 3: Waste Containment and Labeling
Proper containment and labeling are essential for safe storage and transport.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-on cap.[4] The container must be in good condition, free of cracks or deterioration.[3] If reusing a container, ensure any previous labels are completely removed or defaced.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any solvents or other chemicals present in the waste mixture.[2] The date when waste was first added (the accumulation start date) should also be included.[1]
-
Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary container to contain any potential spills or leaks.[1][4]
Step 4: On-Site Accumulation
Waste should be stored safely within the laboratory prior to disposal.
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][3] This area should be near the point of generation but away from general laboratory traffic.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][4]
Step 5: Arranging for Disposal
The final step is to arrange for the proper disposal of the hazardous waste.
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically handled by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
-
Do Not Transport Off-Site: Never transport hazardous waste yourself. Transportation must be handled by trained professionals in accordance with Department of Transportation (DOT) regulations.[5]
Quantitative Data Summary: Waste Management
The following table summarizes key quantitative parameters for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Citation(s) |
| Maximum Hazardous Waste in SAA | Up to 55 gallons | [6] |
| Maximum Acutely Hazardous Waste in SAA | Up to 1 quart | [6] |
| Container Headroom | Leave at least one inch of headroom to allow for expansion. | [3] |
| Time Limit for Full Container Removal | Within three days after the container becomes full. | [3] |
| Time Limit for Partially Filled Container | Up to one year in a designated Satellite Accumulation Area. | [3] |
| "Empty" Container Residue Limit | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons. For acutely hazardous waste, the container must be triple-rinsed, with the rinsate collected as hazardous waste. | [6] |
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical flow of handling and disposing of this compound in a research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling GSK-340
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of GSK343, a potent and selective EZH2 inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[2-(4-methyl-1-piperazinyl)-4-pyridinyl]-1H-indazole-4-carboxamide | Tocris Bioscience |
| CAS Number | 1346704-33-3 | Cayman Chemical[1], Tocris Bioscience[2], MedChemExpress[3] |
| Molecular Formula | C₃₁H₃₉N₇O₂ | Cayman Chemical[1], Tocris Bioscience[2] |
| Molecular Weight | 541.7 g/mol | Cayman Chemical[1], Cell Signaling Technology[4] |
| Purity | ≥98% (HPLC) | Tocris Bioscience[2] |
| Appearance | White to beige to brown powder | Sigma-Aldrich |
Hazard Identification and Safety Precautions
GSK343 is classified as harmful if swallowed. It is essential to handle this compound with care and adhere to the following safety precautions.
GHS Hazard Classification:
| Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Handling and Storage
Operational Plan for Safe Handling:
-
Engineering Controls: Handle GSK343 in a well-ventilated laboratory, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Powder Handling: When working with the solid form, avoid generating dust. Use appropriate tools for weighing and transferring the compound.
Storage Conditions:
| Form | Storage Temperature | Stability |
| Solid (Lyophilized) | -20°C, desiccated | Stable for at least 3 years.[5] |
| In Solution (DMSO) | -80°C | Up to 1 year.[5] |
| -20°C | Up to 1 month.[5] |
To prevent loss of potency, aliquot solutions to avoid multiple freeze-thaw cycles.[4]
Emergency Procedures
First-Aid Measures:
| Exposure Route | Procedure |
| Ingestion | If swallowed, rinse mouth with water. Call a physician or poison control center immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
Disposal Plan
Dispose of unused GSK343 and contaminated waste in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidelines.
General Disposal Guidelines:
-
Unused Compound: Dispose of as chemical waste. Do not discard into the environment.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with GSK343 should be collected in a designated hazardous waste container.
Experimental Protocols
Preparation of Stock Solutions:
GSK343 is soluble in DMSO.[2] The following protocol is for preparing a stock solution.
-
Materials: GSK343 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the GSK343 vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, for example, add the appropriate volume of DMSO to the vial containing the GSK343 powder.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Visualized Workflows
The following diagrams illustrate the standard workflow for handling GSK343 and the procedural steps for emergency spill response.
Caption: A step-by-step workflow for the safe handling and preparation of GSK343 solutions.
Caption: Procedural flow for responding to an accidental spill of GSK343.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
